molecular formula C14H20N2O B029960 4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE CAS No. 77872-43-6

4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

Número de catálogo: B029960
Número CAS: 77872-43-6
Peso molecular: 232.32 g/mol
Clave InChI: RXKGHZCQFXXWFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxy-N-isopropyl-N-methyltryptamine is a synthetic substituted aromatic compound and a lesser-known psychedelic tryptamine with the CA S registry number 77872-43-6 . Its molecular formula is C14H20N2O, and it has a molecular weight of 232.326 g/mol . The compound is a serotonergic psychedelic and is thought to have a mechanism of action similar to other classic psychedelics such as psilocybin (found in magic mushrooms), LSD, and mescaline, primarily involving interaction with serotonin receptors in the brain . This product is intended for research and forensic analysis purposes only, strictly within laboratory settings. It is not for human consumption, nor for use in diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKGHZCQFXXWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228492
Record name 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77872-43-6
Record name 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77872-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N-methyl-N-isopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-N-isopropyl-N-methyltryptamine (Miprocin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-hydroxy-N-isopropyl-N-methyltryptamine, commonly known as 4-HO-MiPT or miprocin, is a synthetic tryptamine and a structural analogue of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1][2] First synthesized by David Repke and colleagues in 1981, miprocin has garnered interest within the scientific community for its potential psychedelic properties, which are reported to be similar in nature to those of psilocybin but with distinct qualitative differences.[3][4] Anecdotal reports, notably from Alexander Shulgin, suggest a unique profile characterized by both relaxing and stimulating effects.[4]

From a chemical standpoint, 4-HO-MiPT is the 4-hydroxyl analog of N-methyl-N-isopropyltryptamine (MiPT) and the N-isopropyl homologue of psilocin.[1] Its structure presents a fascinating subject for structure-activity relationship (SAR) studies within the tryptamine class of compounds. This technical guide provides a comprehensive overview of a plausible synthetic route to 4-HO-MiPT and the analytical techniques employed for its thorough characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway and Methodologies

The synthesis of 4-hydroxytryptamines like 4-HO-MiPT requires careful consideration of the reactive phenolic hydroxyl group. A common and effective strategy involves the use of a protecting group for the hydroxyl moiety during the elaboration of the tryptamine side chain. This guide outlines a robust synthetic approach commencing from the readily available precursor, 4-hydroxyindole. The hydroxyl group is first protected as an acetate ester, which is stable under the conditions of the subsequent reactions and can be readily removed in the final step. An alternative, though often more costly, approach involves the use of a benzyl ether protecting group.

Overall Synthetic Scheme

Synthesis_Pathway cluster_0 Protection cluster_1 Side-Chain Elaboration cluster_2 Reduction cluster_3 Deprotection 4-hydroxyindole 4-Hydroxyindole 4-acetoxyindole 4-Acetoxyindole 4-hydroxyindole->4-acetoxyindole Acetic Anhydride, Pyridine, DCM indole_glyoxylamide N-isopropyl-N-methyl-4-acetoxy- indole-3-glyoxylamide 4-acetoxyindole->indole_glyoxylamide 1. Oxalyl Chloride 2. N-isopropyl-N-methylamine 4-AcO-MiPT 4-acetoxy-N-isopropyl-N-methyltryptamine (4-AcO-MiPT) indole_glyoxylamide->4-AcO-MiPT LiAlH4, THF 4-HO-MiPT 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) 4-AcO-MiPT->4-HO-MiPT Mild Base (e.g., Na2CO3), Methanol/Water Analytical_Workflow cluster_0 Primary Identification & Purity cluster_1 Structural Confirmation cluster_2 Definitive Structure & Form GCMS Gas Chromatography- Mass Spectrometry (GC-MS) NMR Nuclear Magnetic Resonance (NMR) Spectroscopy FTIR Fourier-Transform Infrared (FTIR) Spectroscopy UVVis UV-Vis Spectroscopy Xray Single-Crystal X-ray Crystallography Synthesized_Sample Purified 4-HO-MiPT Synthesized_Sample->GCMS Identity Purity Molecular Weight Synthesized_Sample->NMR Structural Elucidation Proton & Carbon Environment Synthesized_Sample->FTIR Functional Group Identification Synthesized_Sample->UVVis Electronic Transitions Conjugated System Synthesized_Sample->Xray 3D Molecular Structure Crystalline Form

Sources

The Discovery and History of 4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), a synthetic tryptamine with psychedelic properties. Intended for researchers, scientists, and drug development professionals, this document details its historical discovery, synthesis, pharmacology, and current understanding of its effects, grounded in authoritative scientific literature.

Introduction and Chemical Identity

4-Hydroxy-N-methyl-N-isopropyltryptamine, also known as miprocin, is a lesser-known psychedelic tryptamine.[1][2][3] It is the 4-hydroxyl analog of N-methyl-N-isopropyltryptamine (MiPT) and a structural analog of the well-known psychedelic compound psilocin (4-HO-DMT), the active metabolite of psilocybin.[4][5][6] 4-HO-MiPT is distinguished from psilocin by the substitution of one of the methyl groups on the terminal amine with an isopropyl group.[5][6] This structural modification results in a unique pharmacological profile and subjective experience.

Chemically, 4-HO-MiPT is classified as a synthetic indole alkaloid.[7] Its core structure consists of a bicyclic indole heterocycle linked at the third carbon to an amino group via an ethyl side chain. The key substitutions are a hydroxyl group at the fourth position of the indole ring and both a methyl and an isopropyl group on the terminal nitrogen of the ethylamine side chain.[7]

Chemical Structure of 4-HO-MiPT

4-HO-MiPT_Synthesis start 4-Acetoxyindole intermediate1 4-Acetoxyindol-3-yl-glyoxylyl chloride start->intermediate1 Oxalyl Chloride, Et2O intermediate2 4-Acetoxyindol-3-yl-N-isopropyl-N-methylglyoxylamide intermediate1->intermediate2 Methylisopropylamine, THF product 4-HO-MiPT intermediate2->product LiAlH4, THF

Caption: Simplified reaction scheme for the synthesis of 4-HO-MiPT from 4-acetoxyindole.

Pharmacology

The primary mechanism of action for 4-HO-MiPT's psychedelic effects is believed to be its activity as a non-selective serotonin receptor agonist. [1]It exhibits affinity for several serotonin receptor subtypes, with a particularly significant interaction at the 5-HT2A receptor.

Receptor Binding Profile

While a comprehensive, publicly available dataset of binding affinities for 4-HO-MiPT is limited, it is understood to act as an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. [1]Its psychedelic effects are primarily attributed to its partial agonism at the 5-HT2A receptor. [7]The activation of this receptor is a common mechanism shared by classic psychedelic compounds like psilocin and LSD. [8] One study reported that among several 4-hydroxy and 4-acetoxy substituted tryptamines, 4-HO-MiPT had a lower affinity for the 5-HT2C receptor compared to DMT. [9]Further research is required to fully elucidate its binding affinities (Ki) and functional potencies (EC50) across a broader range of CNS receptors.

Signaling Pathway

The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, activating the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a cascade of downstream cellular effects that are believed to underlie the profound alterations in perception, cognition, and mood characteristic of psychedelic experiences. [10]

5-HT2A Receptor Signaling Pathway

5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag Hydrolyzes to ca_release Ca²⁺ Release ip3->ca_release Triggers downstream Downstream Cellular Effects dag->downstream ca_release->downstream ligand 4-HO-MiPT (Agonist) ligand->receptor Binds

Caption: Simplified diagram of the 5-HT2A receptor signaling cascade initiated by an agonist like 4-HO-MiPT.

Human Pharmacology and Subjective Effects

Alexander Shulgin's reports in TiHKAL, along with anecdotal user accounts, provide the bulk of the available information on the human pharmacology of 4-HO-MiPT.

Dosage and Duration:

  • Oral Dosage: 12 - 25 mg [1][11]* Onset of Action: 10 - 20 minutes [1]* Time to Peak: 40 - 45 minutes [1]* Duration of Effects: 4 - 6 hours [1][11] Subjective Effects:

The subjective effects of 4-HO-MiPT are often described as being similar to those of psilocin, with some distinct qualitative differences. [1][7]Reports commonly include:

  • Visual Effects: Open and closed-eye visuals, color enhancement, and pattern recognition. [12][13]* Cognitive Effects: Altered thought processes, philosophical insights, and potential for ego dissolution. [12]* Physical Effects: A notable "body high" characterized by pleasurable tingling sensations. [7]It is also reported to be both relaxing and physically stimulating. [5][6][7]* Emotional Effects: Heightened emotions and potential for euphoria. [13] One direct comparison in TiHKAL suggested that 20 mg of 4-HO-MiPT was subjectively as potent as 50 mg of psilocin. [11]

Metabolism and Toxicology

There is a significant lack of formal research on the metabolism and toxicology of 4-HO-MiPT in humans. [7]Anecdotal evidence and its limited history of use suggest that it is physiologically well-tolerated, with no reported deaths directly attributed to its consumption. [2][7]However, as with any psychoactive substance, potential side effects can include anxiety, confusion, increased heart rate, and body tremors. [12]The metabolic pathways of 4-HO-MiPT have not been formally studied, but it is plausible that they are similar to other tryptamines, involving enzymatic processes in the liver.

Conclusion

4-HO-MiPT is a synthetic psychedelic tryptamine with a history rooted in both academic research and the exploratory work of Alexander Shulgin. Its primary mechanism of action is through serotonin receptor agonism, particularly at the 5-HT2A receptor, which aligns it with classic psychedelic compounds. While its synthesis and subjective effects are reasonably well-documented in non-peer-reviewed literature, a significant gap exists in the formal scientific understanding of its comprehensive receptor binding profile, metabolism, and long-term toxicological effects. For researchers and drug development professionals, 4-HO-MiPT represents an intriguing structural analog of psilocin that warrants further investigation to fully characterize its pharmacological properties and potential therapeutic applications.

References

  • 4-HO-MiPT - Wikipedia. [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #22 4-HO-MIPT. [Link]

  • Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 555-559. [Link]

  • 4-HO-MiPT - PsychonautWiki. [Link]

  • 4-HO-MiPT - Grokipedia. [Link]

  • Laban, N. M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 280–286. [Link]

  • CaaMTech Researchers Synthesize New Crystalline Form of Miprocin. (2020). CaaMTech. [Link]

  • 4-HO-MPT - chemeurope.com. [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - USCN Business. [Link]

  • 4-HO-MiPT - DMT-Nexus Wiki. [Link]

  • Laban, N. M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData, 8(3). [Link]

  • 4-HO-MiPT - KnowDrugs. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 977–991. [Link]

  • Laban, N. M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 280-286. [Link]

  • Alexander Shulgin - Wikipedia. [Link]

  • 4-HO-MiPT: Hydroxyl, Alexander Shulgin, Methyl group, Isopropyl, Lysergic acid diethylamide, Tryptamine, N - AbeBooks. [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #21 4-HO-MET. [Link]

  • Rickli, A., et al. (2016). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 357(1), 15-24. [Link]

  • 4-HO-MET - Wikipedia. [Link]

  • Meyer, M. R., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 137-145. [Link]

  • Halberstadt, A. L. (2015). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Journal of Medicinal Chemistry, 58(15), 6165–6179. [Link]

  • Sherwood, A. M., et al. (2020). Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product. Journal of Natural Products, 83(2), 461-465. [Link]

  • Halberstadt, A. L. (2015). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Kim, K., et al. (2019). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 10(7), 3328–3338. [Link]

  • Psilocin - Wikipedia. [Link]

Sources

The Pharmacological Profile of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-hydroxy-N-isopropyl-N-methyltryptamine, commonly known as 4-HO-MiPT or miprocin, is a synthetic psychedelic substance belonging to the tryptamine class.[1][2] Structurally analogous to the active component of psilocybin mushrooms, psilocin (4-HO-DMT), 4-HO-MiPT is distinguished by the substitution of one of the methyl groups on the nitrogen atom with an isopropyl group.[3] This guide provides a comprehensive technical overview of the pharmacological profile of 4-HO-MiPT, synthesizing available data on its receptor binding affinity, functional activity, and subjective effects. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Structure

First synthesized and described in the scientific literature by David Repke and colleagues in 1981, 4-HO-MiPT is a member of the 4-hydroxytryptamine family.[1] Its chemical structure is closely related to other psychedelic tryptamines such as 4-HO-DiPT and psilocin.[1] The molecular formula for 4-HO-MiPT is C14H20N2O, and its IUPAC name is 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol.[1] Anecdotal reports and early research suggest that its psychoactive effects are similar in onset, duration, and quality to psilocin.[1]

Pharmacodynamics: Receptor Interactions and Functional Activity

The primary mechanism of action for 4-HO-MiPT, like other classic psychedelics, is believed to be its interaction with serotonin receptors.[2][4]

Serotonin Receptor Binding and Agonism

4-HO-MiPT acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] The psychedelic effects are primarily attributed to its partial agonism at the 5-HT2A receptor.[2]

Key findings on its receptor interactions include:

  • 5-HT2A Receptor: It demonstrates its highest potency and efficacy as an agonist at this receptor, which is the primary target for classic psychedelic compounds.[1]

  • 5-HT2C Receptor: It acts as a partial agonist with low potency but high efficacy.[1]

  • 5-HT2B Receptor: It functions as a partial agonist with moderate potency.[1]

  • 5-HT1A Receptor: Available data suggests a low affinity and potency at this receptor, indicating a minimal contribution to its overall effects.[1]

A notable characteristic of 4-HO-MiPT is its selectivity. It shows an approximately 7-fold preference for activating the 5-HT2A receptor over the 5-HT2C receptor.[1] This selectivity for the 5-HT2A receptor, coupled with lower potency at the off-target 5-HT2B receptor compared to psilocin, may present a favorable pharmacological profile.[3]

Serotonin Transporter (SERT) Interaction

In addition to its direct receptor agonism, 4-HO-MiPT has been identified as a moderate-potency serotonin transporter (SERT) blocker, indicating that it can act as a serotonin reuptake inhibitor.[1] The compound exhibits a 4-fold preference for 5-HT2A receptor activation relative to SERT inhibition.[1]

Quantitative Receptor Affinity and Functional Activity

The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50) of 4-HO-MiPT.

Receptor/TransporterBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Serotonin)Assay Type
5-HT2A Data not availableData not availableHighInositol Phosphate (IP₁) Formation
5-HT2B Data not availableData not availableModerateData not available
5-HT2C Data not availableData not availableHigh (Partial Agonist)Data not available
SERT Data not availableData not availableModerate InhibitionData not available

Note: Specific quantitative values for Ki and EC50 are not consistently available in the provided search results. The table reflects the qualitative descriptions of potency and efficacy. Further experimental validation is required to establish precise values.

Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic compounds like 4-HO-MiPT is known to initiate a cascade of intracellular signaling events. While the specific downstream signaling of 4-HO-MiPT has not been fully elucidated, it is presumed to follow the canonical Gq/11-coupled pathway associated with 5-HT2A receptor activation, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-HO-MiPT 4-HO-MiPT 5-HT2A_Receptor 5-HT2A Receptor (GPCR) 4-HO-MiPT->5-HT2A_Receptor Binds to G_Protein Gq/11 5-HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Presumed 5-HT2A receptor signaling pathway for 4-HO-MiPT.

In Vivo Pharmacology and Human Psychopharmacology

Animal Studies

In rodent models, 4-HO-MiPT induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans.[1] The potency of 4-HO-MiPT in eliciting this response is reported to be approximately four to five times lower than that of psilocin.[1]

Human Experience and Subjective Effects

Human psychopharmacological data for 4-HO-MiPT is primarily derived from the work of Alexander Shulgin and anecdotal reports. In his book "TiHKAL (Tryptamines I Have Known and Loved)," Shulgin describes the dosage range as 12 to 25 mg taken orally.[1] The onset of effects is reported to be between 10 to 20 minutes, with a peak occurring at 40 to 45 minutes, and a total duration of 4 to 6 hours.[1]

Subjective reports suggest that 4-HO-MiPT produces a psychedelic experience similar to psilocybin, characterized by visual and auditory distortions, altered thought processes, and changes in the perception of self and reality.[2] Some users report a unique combination of sedation and physical stimulation.[2][5] Shulgin noted that 20 mg of 4-HO-MiPT was subjectively stronger than 50 mg of psilocin in one individual, suggesting it may be at least twice as potent as psilocin at comparable doses.[1][3]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism studies on 4-HO-MiPT are limited. As a 4-hydroxy-substituted tryptamine, it is likely metabolized through similar pathways as psilocin, which includes glucuronidation and oxidation. The stability of the compound is a consideration, as it has been noted to discolor if not stored in an inert atmosphere and at low temperatures.[1]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of 4-HO-MiPT for a target receptor, such as the 5-HT2A receptor.

Objective: To quantify the affinity of 4-HO-MiPT for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., spiperone).

  • 4-HO-MiPT test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of cell membrane preparation.

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the 4-HO-MiPT test compound (for competition binding).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 4-HO-MiPT concentration.

    • Determine the IC50 value (the concentration of 4-HO-MiPT that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Reagents (Membranes, Radioligand, 4-HO-MiPT) B Set up Assay Plate (Total, Non-specific, Competition) A->B C Incubate to Equilibrium B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

4-HO-MiPT is a potent psychedelic tryptamine with a pharmacological profile centered on its agonist activity at serotonin receptors, particularly the 5-HT2A subtype. Its selectivity for 5-HT2A over 5-HT2C and its moderate SERT inhibition differentiate it from psilocin and other related compounds. While existing research and anecdotal reports provide a foundational understanding of its effects, further in-depth studies are warranted. Future research should focus on obtaining precise quantitative data for its receptor binding affinities and functional activities across a broader range of receptors. Comprehensive pharmacokinetic and metabolism studies are also crucial for a complete pharmacological characterization. Such data will be invaluable for understanding the therapeutic potential and risk profile of this intriguing psychedelic compound.

References

  • Wikipedia. 4-HO-MiPT. [Link]

  • Psychedelic Science Review. 4-HO-MiPT. [Link]

  • Wikipedia. 4-HO-MET. [Link]

  • PsychonautWiki. 4-HO-MiPT. [Link]

  • IUCr Journals. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]

  • National Institutes of Health. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. [Link]

  • CaaMTech. CaaMTech Researchers Synthesize New Crystalline Form of Miprocin. [Link]

  • IUCr Journals. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]

Sources

"mechanism of action of 4-HO-MiPT at serotonin receptors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-HO-MiPT at Serotonin Receptors

Introduction: Unveiling the Pharmacology of Miprocin

4-Hydroxy-N-methyl-N-isopropyltryptamine, commonly known as 4-HO-MiPT or Miprocin, is a synthetic psychedelic substance belonging to the tryptamine chemical class.[1][2] First synthesized by David Repke and colleagues in 1981, its psychoactive effects were later detailed by Alexander Shulgin.[3][4] Structurally, it is the 4-hydroxyl analog of MiPT and a close structural relative of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[2][3] The subjective experience induced by 4-HO-MiPT is often described as qualitatively similar to that of psilocin, yet with distinct characteristics, including a potentially higher potency at comparable doses.[1][3]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the molecular interactions of 4-HO-MiPT with serotonin (5-hydroxytryptamine, 5-HT) receptors. Understanding this mechanism is paramount, as the serotonergic system, particularly the 5-HT₂A receptor, is the primary mediator of the profound perceptual and cognitive alterations characteristic of classic psychedelics.[5][6] We will explore the binding affinity, functional activity, and downstream signal transduction pathways that define the pharmacological profile of this compound.

Serotonin Receptor Binding Profile: Mapping Molecular Affinities

The initial step in a drug's mechanism of action is its binding to a molecular target. For 4-HO-MiPT, the primary targets are various subtypes of serotonin receptors. The affinity of a compound for a receptor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.[7]

These values are typically determined through radioligand binding assays, a robust technique that remains a gold standard in pharmacology for quantifying ligand-receptor interactions.[8][9] In these experiments, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. The displacement of this radioligand by the test compound (4-HO-MiPT) is measured, allowing for the calculation of the Kᵢ value.[9][10]

4-HO-MiPT is a non-selective serotonin receptor agonist, binding to multiple 5-HT receptor subtypes.[3] Its psychedelic effects are believed to originate primarily from its efficacy as a partial agonist at the 5-HT₂A receptor.[11] However, its interactions with other receptors, including 5-HT₁ₐ, 5-HT₂B, and 5-HT₂C, as well as the serotonin transporter (SERT), contribute to its overall pharmacological profile.[3][12][13]

Table 1: Comparative Binding Affinities (Kᵢ, nM) of 4-HO-MiPT and Psilocin

Target 4-HO-MiPT (Kᵢ, nM) Psilocin (4-HO-DMT) (Kᵢ, nM) Reference
5-HT₂A Data Not Available ~13-47 [12][14]
5-HT₂B Data Not Available ~4.6 [12]
5-HT₂C Data Not Available ~40-190 [12][14]
5-HT₁A Low Affinity ~130-220 [3][12]
SERT Moderate Affinity ~300-700 [3][12]

Functional Activity and Signal Transduction

Beyond simply binding, the crucial aspect of 4-HO-MiPT's action is its ability to activate these receptors—its functional activity. As an agonist, it mimics the effect of the endogenous neurotransmitter, serotonin, initiating a cascade of intracellular signals.

Agonism, Potency, and Efficacy

Functional activity is characterized by two key parameters: potency (EC₅₀) and efficacy (Eₘₐₓ). Potency is the concentration of a drug required to elicit 50% of its maximal effect, while efficacy represents the maximum response a drug can produce upon binding to a receptor.[7] These are determined using in vitro functional assays, such as calcium flux assays, which measure a downstream consequence of receptor activation.[15]

4-HO-MiPT acts as an agonist at several 5-HT₂ receptor subtypes.[14]

  • 5-HT₂A Receptor : It is a high-potency, high-efficacy partial agonist.[3][11] This interaction is considered the cornerstone of its psychedelic effects.[5]

  • 5-HT₂B Receptor : It demonstrates moderate potency as a partial agonist.[3]

  • 5-HT₂C Receptor : It acts as a low-potency but high-efficacy partial agonist.[3]

One study found that 4-HO-MiPT displayed higher efficacy at the 5-HT₂A receptor compared to DMT.[14] Interestingly, while in vivo head-twitch response (HTR) studies in mice—a behavioral proxy for psychedelic potential—show 4-HO-MiPT to be less potent than psilocin, it exhibits greater selectivity for the 5-HT₂A receptor over the 5-HT₂B receptor.[15][16] This nuanced profile may underlie the qualitative differences in subjective effects between the two compounds.

Downstream Signaling: Gq vs. β-Arrestin Pathways

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7][17] Upon activation by an agonist like 4-HO-MiPT, the receptor undergoes a conformational change, activating the Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in a wide array of cellular responses.[17]

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₂A Receptor GPCR Gq Protein Receptor->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand 4-HO-MiPT Ligand->Receptor Binds Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Simplified 5-HT₂A Receptor Gq Signaling Pathway.

A more advanced concept in GPCR pharmacology is functional selectivity , or biased agonism. This theory posits that a ligand can stabilize different receptor conformations, preferentially activating one downstream signaling pathway over another.[5] For the 5-HT₂A receptor, the two major pathways are the Gq protein pathway and the β-arrestin pathway.[18][19] While Gq activation leads to the classic signaling cascade, β-arrestin recruitment is involved in receptor desensitization, internalization, and activation of separate signaling pathways.[20]

Recent research strongly suggests that the psychedelic potential of 5-HT₂A agonists correlates with their efficacy for Gq activation, not β-arrestin recruitment.[5][18] In fact, β-arrestin-biased agonists at the 5-HT₂A receptor do not produce psychedelic-like effects and can even block them.[5] Therefore, the ratio of Gq to β-arrestin signaling initiated by 4-HO-MiPT is a critical determinant of its psychoactive profile.

Biased_Agonism cluster_gq Gq-Mediated Signaling cluster_arrestin β-Arrestin Pathway Ligand 4-HO-MiPT Receptor Active 5-HT₂A Receptor Conformation Ligand->Receptor Gq_Activation Gq Activation Receptor->Gq_Activation Preferential Activation Arrestin_Recruitment β-Arrestin 2 Recruitment Receptor->Arrestin_Recruitment Psychedelic_Effects Psychedelic Effects (HTR Proxy) Gq_Activation->Psychedelic_Effects Desensitization Receptor Desensitization & Internalization Arrestin_Recruitment->Desensitization

Divergent Gq and β-Arrestin Signaling at the 5-HT₂A Receptor.

Key Experimental Methodologies

To characterize the pharmacology of a compound like 4-HO-MiPT, a suite of standardized in vitro assays is employed. The following protocols provide a framework for these essential experiments.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of 4-HO-MiPT for a specific serotonin receptor subtype.

Methodology:

  • Membrane Preparation: Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the membrane pellet in an appropriate assay buffer.[21]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (4-HO-MiPT).[21]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[21]

  • Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[21]

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 4-HO-MiPT to generate a competition curve. Calculate the IC₅₀ value (the concentration of 4-HO-MiPT that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

Binding_Assay_Workflow A 1. Prepare Receptor Membranes B 2. Set up 96-well Plate: Membranes + Radioligand + 4-HO-MiPT (variable conc.) A->B C 3. Incubate to Reach Equilibrium B->C D 4. Vacuum Filtration to Separate Bound/Unbound C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Data Analysis: IC₅₀ → Kᵢ Calculation E->F

Workflow for a Radioligand Binding Assay.
Protocol 2: Gq Activation Assay (Calcium Flux)

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-HO-MiPT for activating the 5-HT₂A receptor.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the human 5-HT₂A receptor.[15]

  • Dye Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to Ca²⁺.

  • Compound Addition: Add varying concentrations of 4-HO-MiPT to the wells. A positive control (e.g., serotonin) and a negative control (buffer) should be included.

  • Signal Detection: Immediately after adding the compound, measure the fluorescence intensity over time using a plate reader (e.g., a FLIPR instrument). Agonist binding to the 5-HT₂A receptor will trigger the Gq pathway, leading to a rapid increase in intracellular calcium and thus, fluorescence.

  • Data Analysis: For each concentration of 4-HO-MiPT, determine the peak fluorescence response. Plot the response against the log concentration of the drug to generate a dose-response curve. Fit the curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[15]

Calcium_Flux_Workflow A 1. Plate Cells Expressing 5-HT₂A Receptor B 2. Load Cells with Ca²⁺-Sensitive Dye A->B C 3. Add 4-HO-MiPT (variable conc.) B->C D 4. Measure Fluorescence Intensity Over Time C->D E 5. Data Analysis: Dose-Response Curve → EC₅₀/Eₘₐₓ D->E

Workflow for a Calcium Flux Functional Assay.
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Complementation)

Objective: To measure the ability of 4-HO-MiPT to induce the recruitment of β-arrestin to the 5-HT₂A receptor.

Methodology:

  • Cell Line: Use a specialized cell line, such as the DiscoverX PathHunter line, engineered to co-express the 5-HT₂A receptor tagged with a small enzyme fragment (ProLink, PK) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor, EA).[20]

  • Assay Setup: Plate the cells in a 384-well plate. Add varying concentrations of 4-HO-MiPT.[22]

  • Incubation: Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[22]

  • Detection: Add the detection reagent, which contains the substrate for the complemented enzyme. The recruitment of β-arrestin-EA to the activated GPCR-PK brings the enzyme fragments together, forming a functional β-galactosidase enzyme that hydrolyzes the substrate to produce a chemiluminescent signal.[20]

  • Signal Measurement: Incubate for 60 minutes at room temperature in the dark, then measure the luminescence using a plate reader.[22]

  • Data Analysis: Plot the luminescent signal against the log concentration of 4-HO-MiPT to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ for β-arrestin recruitment can be determined.

Arrestin_Assay_Workflow A 1. Plate Engineered Cells (GPCR-PK, Arrestin-EA) B 2. Add 4-HO-MiPT (variable conc.) A->B C 3. Incubate (37°C, 90 min) for Recruitment B->C D 4. Add Detection Reagents (Substrate) C->D E 5. Measure Chemiluminescent Signal D->E F 6. Data Analysis: Dose-Response Curve → EC₅₀/Eₘₐₓ E->F

Workflow for a β-Arrestin Recruitment Assay.

Conclusion and Future Directions

The mechanism of action of 4-HO-MiPT is that of a non-selective serotonin receptor agonist, with its hallmark psychedelic effects driven primarily by its partial agonism at the 5-HT₂A receptor. This interaction initiates Gq-protein signaling, a pathway strongly correlated with psychedelic potential. Its broader receptor profile, including activity at 5-HT₁ₐ, 5-HT₂C, and SERT, likely modulates the primary 5-HT₂A-mediated effects, contributing to its unique experiential qualities.

While the foundational pharmacology is established, this guide also highlights critical gaps in the publicly available data, particularly the lack of precise binding affinity (Kᵢ) values for 4-HO-MiPT at key serotonin receptors. Future research should focus on:

  • Quantitative Binding Studies: Performing comprehensive radioligand binding assays to establish a complete affinity profile for 4-HO-MiPT across all major serotonin receptor subtypes.

  • Biased Agonism Characterization: Directly comparing the Gq activation and β-arrestin recruitment profiles for 4-HO-MiPT and psilocin to quantify any differences in functional selectivity, which could mechanistically explain their distinct subjective effects.

  • In Vivo Target Engagement: Utilizing advanced neuroimaging techniques like Positron Emission Tomography (PET) to confirm receptor occupancy and downstream effects in a living system.

By systematically addressing these areas, the scientific community can build a more complete and predictive model of how 4-HO-MiPT and related tryptamines interact with the brain to produce their profound effects, paving the way for the rational design of novel therapeutics.

References

  • 4-HO-MiPT - Wikipedia. (URL: )
  • 4-HO-MiPT - PsychonautWiki. (URL: _)
  • 4-HO-MiPT - Chemical Route. (URL: )
  • 4-HO-MET - Wikipedia. (URL: )
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice | ACS Pharmacology & Transl
  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. (URL: [Link])

  • Identification of 5-HT2A receptor signaling pathways associ
  • 4-MeO-MiPT - Wikipedia. (URL: )
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC - NIH. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: )
  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. (URL: [Link])

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - USCN Business. (URL: [Link])

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv. (URL: [Link])

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (URL: [Link])

  • Psychedelics exhibit similar Gq and β-arrestin2 activity at... - ResearchGate. (URL: [Link])

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central. (URL: [Link])

  • 4-HO-MiPT - Grokipedia. (URL: [Link])

  • Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2 - Scholarly Publications Leiden University. (URL: [Link])

  • Study of the in vitro and in vivo metabolism of 4-HO-MET - PubMed. (URL: [Link])

  • G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC - PubMed Central. (URL: [Link])

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (URL: [Link])

  • 4-HO-MPT - chemeurope.com. (URL: [Link])

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed. (URL: [Link])

  • Radioligand Binding Detection of Receptors in Brain Membranes. (URL: [Link])

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC. (URL: [Link])

  • Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - MDPI. (URL: [Link])

  • 4-HO-MiPT - Psychedelic Science Review. (URL: [Link])

  • Recent progress in assays for GPCR drug discovery. (URL: [Link])

  • Psilocin - Wikipedia. (URL: [Link])

  • Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic psychedelic tryptamine.[1] As with any psychoactive compound under investigation for potential therapeutic applications, a thorough understanding of its metabolic fate is critical for assessing its safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro methodologies used to elucidate the metabolic pathways of 4-HO-MiPT. Drawing parallels from structurally similar tryptamines like psilocin (4-hydroxy-N,N-dimethyltryptamine), this document outlines the key enzymatic systems involved, detailed experimental protocols, and analytical strategies for metabolite identification and characterization.

Introduction to 4-HO-MiPT and the Importance of In Vitro Metabolism Studies

4-HO-MiPT is a structural analog of psilocin, the active metabolite of psilocybin.[2][3] It is characterized by a hydroxyl group at the 4-position of the indole ring and N-isopropyl and N-methyl substitutions on the amine. These structural features are key determinants of its pharmacological activity, primarily as a serotonin 5-HT2A receptor agonist, and also its susceptibility to metabolic enzymes.[1][3]

In vitro metabolism studies are a cornerstone of preclinical drug development.[4][5] They provide essential insights into:

  • Metabolic Stability: Determining the rate at which the compound is cleared by metabolic enzymes.[6]

  • Metabolite Identification: Characterizing the chemical structures of metabolites formed.

  • Enzyme Phenotyping: Identifying the specific enzymes responsible for the metabolism of the drug.

  • Drug-Drug Interaction Potential: Assessing the likelihood of the compound inhibiting or inducing the metabolism of other drugs.[7][8]

For 4-HO-MiPT, understanding its in vitro metabolism allows researchers to predict its in vivo pharmacokinetic profile and potential for variability in patient populations due to genetic polymorphisms in drug-metabolizing enzymes.

Predicted Metabolic Pathways of 4-HO-MiPT

Based on the metabolism of structurally related tryptamines, such as psilocin and 4-HO-MET, the metabolism of 4-HO-MiPT is anticipated to proceed through two primary phases of biotransformation.[9][10]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule, typically rendering it more polar. For tryptamines, these reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[11]

  • N-Dealkylation: The removal of the N-isopropyl or N-methyl group is a probable metabolic route. N-demethylation would yield 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT).[12]

  • Hydroxylation: Additional hydroxylation on the indole ring or the alkyl side chains is possible.

  • N-Oxidation: Formation of an N-oxide at the tertiary amine is another potential pathway.[13]

  • Oxidative Deamination: This pathway, often mediated by monoamine oxidase (MAO), could lead to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.[9][14]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.[15]

  • Glucuronidation: The hydroxyl group at the 4-position of the indole ring is a prime site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[16][17] This is a major metabolic pathway for psilocin, with UGT1A10 in the intestine and UGT1A9 in the liver playing significant roles.[18][19]

  • Sulfation: Sulfation of the 4-hydroxyl group, catalyzed by sulfotransferases (SULTs), is another possible conjugation reaction.

The interplay of these pathways determines the overall metabolic profile of 4-HO-MiPT.

Experimental Systems for In Vitro Metabolism Studies

Several in vitro systems are available to study drug metabolism, each with its own advantages and limitations.[4][20]

In Vitro SystemDescriptionKey Enzymes PresentPrimary Applications
Human Liver Microsomes (HLM) Subcellular fraction of the endoplasmic reticulum from hepatocytes.[5][20]Phase I (CYPs) and Phase II (UGTs) enzymes.[11]Metabolic stability, metabolite identification, CYP inhibition studies.[11]
Human Hepatocytes Intact, viable liver cells.Full complement of Phase I and Phase II enzymes, as well as transporters.Comprehensive metabolism studies, including induction and transporter-mediated processes.[13]
Recombinant Enzymes (CYPs, UGTs) Individual enzymes expressed in a cellular system.A single, specific drug-metabolizing enzyme.Reaction phenotyping to identify the specific enzymes involved in a metabolic pathway.[9][21]
S9 Fraction Supernatant fraction of a liver homogenate.Both microsomal and cytosolic enzymes.Broader range of metabolic reactions, including those catalyzed by cytosolic enzymes.[15]

For a comprehensive understanding of 4-HO-MiPT metabolism, a tiered approach is recommended, starting with HLM for initial screening and progressing to hepatocytes and recombinant enzymes for more detailed investigations.

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vitro metabolism studies of 4-HO-MiPT.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of 4-HO-MiPT when incubated with HLM.

Materials:

  • 4-HO-MiPT

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of 4-HO-MiPT in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add phosphate buffer, HLM, and the 4-HO-MiPT solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.[22]

  • Vortex the mixture and centrifuge at high speed to precipitate proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Data Analysis: The concentration of 4-HO-MiPT at each time point is quantified by LC-MS/MS. The natural logarithm of the percentage of remaining 4-HO-MiPT is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification in Human Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites of 4-HO-MiPT.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • 4-HO-MiPT

  • Acetonitrile (ACN)

  • LC-HRMS/MS system

Procedure:

  • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.

  • Allow the cells to acclimate.

  • Treat the hepatocytes with a solution of 4-HO-MiPT at a relevant concentration.

  • Incubate for a specified period (e.g., 3 hours).[13]

  • Collect the cell culture medium at the end of the incubation.

  • Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.[22]

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by LC-HRMS/MS.

Data Analysis: The LC-HRMS/MS data is analyzed to detect potential metabolites. This involves comparing the chromatograms of the treated samples with control samples and looking for new peaks. The high-resolution mass spectrometry data provides accurate mass measurements, which can be used to predict the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which help in the structural elucidation of the metabolites.[23]

Visualization of Metabolic Pathways and Workflows

Predicted Metabolic Pathway of 4-HO-MiPT

G cluster_phase1 Phase I Metabolism (CYP450, MAO) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent 4-HO-MiPT demethyl 4-HO-N-isopropyltryptamine (N-Demethylation) parent->demethyl CYP450 deisopropyl 4-HO-N-methyltryptamine (N-Deisopropylation) parent->deisopropyl CYP450 noxide 4-HO-MiPT N-oxide (N-Oxidation) parent->noxide CYP450 deamination 4-Hydroxyindole-3-acetaldehyde (Oxidative Deamination) parent->deamination MAO glucuronide 4-HO-MiPT-glucuronide (Glucuronidation) parent->glucuronide UGT1A9/1A10 sulfate 4-HO-MiPT-sulfate (Sulfation) parent->sulfate SULTs

Caption: Predicted metabolic pathways of 4-HO-MiPT.

Experimental Workflow for Metabolite Identification

G start Start: 4-HO-MiPT incubation Incubation with Human Hepatocytes start->incubation extraction Sample Extraction (Acetonitrile) incubation->extraction analysis LC-HRMS/MS Analysis extraction->analysis identification Metabolite Identification analysis->identification

Caption: Workflow for in vitro metabolite identification.

Analytical Strategies for Metabolite Characterization

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the primary analytical tool for metabolite identification.[22]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the metabolite ions provides structural information, which is crucial for identifying the site of metabolic modification.

  • Isotope Pattern Analysis: The use of stable isotope-labeled compounds can aid in distinguishing drug-related material from endogenous matrix components.

  • Comparison with Authentic Standards: Whenever possible, the identity of a metabolite should be confirmed by comparing its chromatographic and mass spectrometric properties with those of a synthesized authentic standard.

Conclusion

The in vitro metabolism of 4-HO-MiPT is a critical area of research for its continued development as a potential therapeutic agent. By employing a combination of in vitro systems, such as human liver microsomes and hepatocytes, coupled with advanced analytical techniques like LC-HRMS, researchers can gain a comprehensive understanding of its metabolic fate. This knowledge is essential for predicting its pharmacokinetic properties, assessing its potential for drug-drug interactions, and ultimately ensuring its safe and effective use in clinical settings. The methodologies and insights presented in this guide provide a robust framework for scientists and researchers to advance the understanding of this novel psychoactive compound.

References

  • Marques, C. F., Pinheiro, P., & Justino, G. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Luethi, D., Hofer, G., & Liechti, M. E. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1382329. [Link]

  • Dinger, J., Woods, C., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2016). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. Toxicology Letters, 241, 82-94. [Link]

  • Manevski, N., Kurkela, M., Höglund, C., & Finel, M. (2010). Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395. [Link]

  • Klein, J. D., Chatha, M., Stratford, A., & Nichols, D. E. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533-542. [Link]

  • Sarkar, U., & Tapproban, R. (2021). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Frontiers in Toxicology, 3, 735279. [Link]

  • Wikipedia. (n.d.). 4-AcO-DMT. [Link]

  • Michely, J. A., Schmid, M. G., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 149-156. [Link]

  • Wikipedia. (n.d.). 4-HO-MiPT. [Link]

  • SWGDRUG.org. (2015). 4-Hydroxy-MIPT. [Link]

  • Malaca, S., et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Drug Testing and Analysis, 15(1), 101-109. [Link]

  • Chinese Pharmaceutical Journal. (2024). Study on the Brain Metabolomic Changes of 4-HO-MiPT Infected Zebrafish by UHPLC-Q/Orbitrap HRMS. [Link]

  • PsychonautWiki. (n.d.). 4-HO-MiPT. [Link]

  • Psychedelic Science Review. (n.d.). 4-HO-MiPT. [Link]

  • Yan, Z., & Caldwell, G. W. (2001). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 2(4), 363-380. [Link]

  • Wikipedia. (n.d.). 5-MeO-MiPT. [Link]

  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40, 581-616. [Link]

  • G. F. Marques, C., Pinheiro, P., & Justino, G. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Dinger, J., et al. (2016). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. Toxicology Letters, 241, 82-94. [Link]

  • Manevski, N., et al. (2010). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395. [Link]

  • Luethi, D., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1382329. [Link]

  • Wikipedia. (n.d.). Ibogaine. [Link]

  • Wikipedia. (n.d.). Mescaline. [Link]

  • S. U. R., & Kumar, R. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • Golen, B., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-66. [Link]

  • Obach, R. S. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit7.5. [Link]

  • Malaca, S., et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Drug Testing and Analysis, 15(1), 101-109. [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

Sources

The Structure-Activity Relationships of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-hydroxy-N-isopropyl-N-methyltryptamine, commonly known as 4-HO-MiPT or miprocin, is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2][3] First synthesized and described by David Repke and colleagues in 1981, its human pharmacology was later detailed by Alexander Shulgin in the book TiHKAL.[2][4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-HO-MiPT, exploring how modifications to its chemical scaffold influence its pharmacological profile. We will dissect the roles of the 4-hydroxyl group, the indole ring, and the N-alkyl substituents in dictating its interaction with serotonergic receptors, ultimately shaping its unique psychedelic effects. This document is intended for researchers, scientists, and professionals in the field of drug development and psychedelic science.

Introduction to 4-HO-MiPT: A Psilocin Analog

4-HO-MiPT belongs to the 4-hydroxytryptamine family and is structurally characterized by an indole core, a hydroxyl group at the 4-position, and an ethylamine side chain with isopropyl and methyl groups attached to the terminal nitrogen.[6] This unique combination of substituents places it in close relation to other psychedelic tryptamines such as psilocin (4-HO-DMT), 4-HO-MET, and 4-HO-DiPT.[2] The primary mechanism of action for these compounds is believed to be agonism at serotonin receptors, particularly the 5-HT₂A receptor, which is a key mediator of psychedelic effects.[1][7][8]

Anecdotal reports and descriptions from Alexander Shulgin suggest that 4-HO-MiPT produces a psychedelic experience characterized by vivid closed-eye imagery, sensory enhancement, and temporal distortion, with a duration of 4 to 6 hours at a dosage range of 12-25 mg.[2][6][9] Shulgin noted it to be "at least twice as active as psilocin."[10]

Core Structure-Activity Relationships

The pharmacological profile of a tryptamine is systematically altered by chemical substitutions at various positions on its scaffold. For 4-HO-MiPT, the key determinants of its activity are the hydroxyl group at the 4-position of the indole ring and the nature of the alkyl groups on the terminal amine.

The Significance of the 4-Hydroxyl Group

Hydroxylation at the 4-position of the indole ring is a critical feature for potent psychedelic activity in the tryptamine series. This is exemplified by psilocin, the active metabolite of psilocybin. The 4-hydroxyl group is thought to enhance potency at 5-HT₂A receptors.[11]

  • Prodrug Potential: Similar to psilocin, the 4-hydroxyl group can be esterified to create prodrugs. For instance, O-acetylation to form 4-AcO-MiPT results in a compound that is likely deacetylated in vivo to the active 4-HO-MiPT.[7][8] This O-acetylation typically reduces in vitro 5-HT₂A potency by 10- to 20-fold but does not significantly alter agonist efficacy, suggesting its primary role is to improve stability or modify pharmacokinetics.[7][8][12]

The Influence of N-Alkyl Substituents

The substitution pattern on the terminal amine is a crucial determinant of a tryptamine's pharmacological activity, influencing both potency and the qualitative nature of the psychedelic experience. 4-HO-MiPT possesses an asymmetrical substitution with one methyl and one isopropyl group.

  • Impact of Bulkier Groups: Increasing the size of the N-alkyl groups can modulate receptor selectivity. Tryptamines with bulkier N-alkyl groups have been associated with lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors.[7][11] The isopropyl group in 4-HO-MiPT, being larger than the methyl groups in psilocin, contributes to its distinct pharmacological profile.

  • Asymmetrical vs. Symmetrical Substitution: The asymmetrical nature of the N-alkyl groups in 4-HO-MiPT (methyl and isopropyl) contrasts with the symmetrical substitutions in psilocin (two methyl groups) and 4-HO-DiPT (two isopropyl groups). This asymmetry can influence how the molecule fits into the receptor binding pocket, potentially leading to differences in agonist efficacy and downstream signaling.

Pharmacological Profile: A Comparative Analysis

The primary pharmacological target for 4-HO-MiPT and other classic psychedelics is the serotonin 5-HT₂A receptor.[1][13] However, its activity at other serotonin receptor subtypes contributes to its overall effects.

Serotonin Receptor Binding and Functional Activity

4-HO-MiPT acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[2] It demonstrates a higher potency and efficacy as an agonist at the 5-HT₂A receptor.[2]

A 2020 study provided valuable in vitro and in vivo data for 4-HO-MiPT, revealing the following in comparison to psilocin:[10]

  • It is about 200% more selective for the 5-HT₂A receptor versus the 5-HT₂B receptor.[10]

  • It is approximately 25% less potent (EC₅₀) than psilocin in functional assays at the 5-HT₂B receptor.[10]

The table below summarizes the in vivo potency of 4-HO-MiPT and related 4-hydroxytryptamines in inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor activation.[12]

CompoundSymmetrical/AsymmetricalN-Alkyl SubstituentsHTR ED₅₀ (μmol/kg)
4-HO-MET AsymmetricalMethyl, Ethyl0.65
Psilocin (4-HO-DMT) SymmetricalMethyl, Methyl0.81
4-HO-DET SymmetricalEthyl, Ethyl1.56
4-HO-MPT AsymmetricalMethyl, Propyl1.92
4-HO-DPT SymmetricalPropyl, Propyl2.47
4-HO-MiPT Asymmetrical Methyl, Isopropyl 2.97
4-HO-DiPT SymmetricalIsopropyl, Isopropyl3.46

Data from Klein et al. (2020)[12]

This data indicates that for asymmetrical N-alkyl substituents, the potency in the HTR assay follows the order: 4-HO-MET > 4-HO-MPT > 4-HO-MiPT.[12]

In Vivo Effects

The head-twitch response (HTR) in rodents is a widely used behavioral model to predict the psychedelic potential of compounds. 4-HO-MiPT induces the HTR in mice, consistent with an LSD-like behavioral profile.[2][7][8] However, its potency in this assay is lower than that of psilocin.[2]

Synthesis and Methodology

The synthesis of 4-HO-MiPT can be achieved through various routes, often starting from 4-benzyloxyindole. A common synthetic pathway involves the following key steps:

Experimental Protocol: Synthesis of 4-HO-MiPT

A representative synthesis of a related compound, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), provides a framework for the synthesis of 4-HO-MiPT.[14][15]

  • Step 1: Formation of the Glyoxylamide: 4-Benzyloxyindole is reacted with oxalyl chloride, followed by the addition of N-isopropyl-N-methylamine to yield the corresponding N-isopropyl-N-methyl-4-benzyloxy-3-indoleglyoxylamide.

  • Step 2: Reduction of the Glyoxylamide: The intermediate from Step 1 is then reduced, for example with lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF), to produce 4-benzyloxy-N-isopropyl-N-methyltryptamine.

  • Step 3: Debenzylation: The final step involves the removal of the benzyl protecting group from the 4-position. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas, to yield the final product, 4-hydroxy-N-isopropyl-N-methyltryptamine.[14]

A detailed, step-by-step protocol for the synthesis of the closely related 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) is described by Chadeayne et al. (2022).[14][15]

Visualization of Key Concepts

Chemical Structures

G psilocin Psilocin (4-HO-DMT) ho_mipt 4-HO-MiPT psilocin->ho_mipt Replace one methyl with isopropyl ho_met 4-HO-MET psilocin->ho_met Replace one methyl with ethyl ho_dipt 4-HO-DiPT psilocin->ho_dipt Replace both methyls with isopropyls

Caption: Structural relationships between psilocin and its N-alkyl analogs.

Serotonergic Signaling Pathway

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron tryptophan Tryptophan five_htp 5-HTP tryptophan->five_htp Tryptophan hydroxylase serotonin Serotonin (5-HT) five_htp->serotonin AADC serotonin_cleft 5-HT serotonin->serotonin_cleft ht2a 5-HT2A Receptor serotonin_cleft->ht2a Binds ho_mipt_cleft 4-HO-MiPT ho_mipt_cleft->ht2a Binds (Agonist) g_protein Gq/11 ht2a->g_protein Activation plc PLC g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Signaling (Psychedelic Effects) ca_release->downstream pkc->downstream

Sources

A Technical Guide to 4-hydroxy-N-isopropyl-N-methyltryptamine (CAS: 77872-43-6) for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-hydroxy-N-isopropyl-N-methyltryptamine, commonly known as 4-HO-MiPT or Miprocin, is a synthetic tryptamine derivative belonging to the 4-hydroxytryptamine class.[1] First synthesized and described by David Repke and colleagues in 1981, it is the 4-hydroxy analog of N-methyl-N-isopropyltryptamine (MiPT) and the N-isopropyl homolog of the well-known psychedelic compound psilocin (4-HO-DMT).[1][2] Its structural relationship to psilocin positions it as a compound of significant interest for structure-activity relationship (SAR) studies within neuropsychopharmacology.[3] This guide provides a comprehensive technical overview of 4-HO-MiPT, covering its physicochemical properties, synthesis, analytical characterization, pharmacology, and essential handling protocols tailored for researchers and drug development professionals. A key characteristic of this molecule is its relative instability, which necessitates specific storage and handling procedures to ensure sample integrity.[1][2]

Physicochemical Properties & Handling

The physical and chemical characteristics of 4-HO-MiPT define its behavior in experimental settings. Its indole-based structure, featuring a hydroxyl group at the 4-position, is prone to oxidation, a critical factor for its handling and storage.

Table 1: Physicochemical Properties of 4-HO-MiPT

PropertyValueReference(s)
CAS Number 77872-43-6[1][4][5]
IUPAC Name 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol[1][6]
Synonyms Miprocin, 4-OH-MiPT[1][5][7]
Molecular Formula C₁₄H₂₀N₂O[1][5][8]
Molar Mass 232.327 g/mol [1][5]
Appearance Gray powder (as freebase)[6]
Melting Point 123-125 °C[1]
UV λmax 223, 269, 286, 295 nm[5]
Solubility (Freebase) DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 0.5 mg/mL[5]

2.1 Structural Insights & Stability

The crystal structure of 4-HO-MiPT has been solved in its fumarate salt form, providing precise data on its molecular geometry and intermolecular interactions.[3][9] The structure confirms a protonated tryptammonium cation and a fumarate anion, often incorporating water molecules of crystallization.[9]

A critical consideration for researchers is the compound's noted instability. The 4-hydroxyindole moiety is susceptible to oxidation, leading to rapid discoloration and degradation when exposed to air and light.[1][2]

Expert Insight & Handling Protocol: To maintain compound integrity, 4-HO-MiPT must be handled as an oxygen- and light-sensitive material.

  • Storage: Store in a freezer at or below -20°C.[10]

  • Atmosphere: For long-term storage, the solid material should be kept under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Handling: Weighing and solution preparation should be performed expeditiously. Solutions, particularly in protic solvents, should be freshly prepared and protected from light.

Synthesis and Purification

The synthesis of 4-HO-MiPT generally follows established routes for 4-substituted tryptamines, which require protection of the nucleophilic indole nitrogen and the reactive 4-position hydroxyl group during the construction of the aminoethyl side chain. The following protocol is an exemplar workflow adapted from methodologies for structurally related compounds.[11][12]

3.1 Synthetic Strategy: Causality and Workflow

The core challenge in synthesizing 4-hydroxytryptamines is the prevention of unwanted side reactions at the indole ring and hydroxyl group. A robust strategy involves:

  • Hydroxyl Protection: The 4-OH group is protected, typically as a benzyl ether, to prevent its reaction with electrophiles used in subsequent steps. The benzyl group is chosen for its stability under the reaction conditions and its facile removal via catalytic hydrogenation.

  • Side-Chain Introduction: The C3 position of the indole is functionalized, commonly via the Speeter-Anthony tryptamine synthesis, which involves acylation with oxalyl chloride followed by amidation.

  • Reduction: The resulting glyoxylamide intermediate is reduced to form the tryptamine side chain.

  • Deprotection: The protecting group is removed to yield the final 4-hydroxy product.

Synthetic_Workflow Start 4-Benzyloxyindole Step1 Acylation (Oxalyl Chloride) Start->Step1 Step2 Amidation (N-isopropylmethylamine) Step1->Step2 Step3 Reduction (e.g., LiAlH4) Step2->Step3 Step4 Deprotection (H2, Pd/C) Step3->Step4 End 4-HO-MiPT Step4->End

Figure 1: General synthetic workflow for 4-HO-MiPT.

3.2 Exemplar Synthetic Protocol

This protocol is for informational purposes and should only be performed by qualified personnel in a controlled laboratory setting.

  • Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylamide:

    • Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to 0°C. Add oxalyl chloride (1.1 eq) dropwise. A yellow precipitate of the indol-3-ylglyoxylyl chloride forms.

    • Stir for 30 minutes, then remove the solvent under reduced pressure.

    • Re-dissolve the residue in a suitable anhydrous solvent (e.g., THF) and cool to 0°C.

    • Add a solution of N-isopropylmethylamine (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude glyoxylamide.

  • Step 2: Reduction to 4-Benzyloxy-MiPT:

    • Caution: Lithium aluminum hydride (LAH) is extremely reactive.

    • To a stirred suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0°C, add a solution of the crude glyoxylamide from Step 1 in THF dropwise.

    • After addition, heat the mixture to reflux and maintain for 4-6 hours.

    • Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield crude 4-benzyloxy-MiPT.

  • Step 3: Deprotection to 4-HO-MiPT:

    • Dissolve the crude 4-benzyloxy-MiPT in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 3-5 hours until TLC or LC-MS indicates complete consumption of the starting material.[12]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 4-HO-MiPT.

3.3 Purification and Salt Formation

  • Purification: The crude product is typically purified by silica gel column chromatography, using a mobile phase such as dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent tailing.

  • Crystallization/Salt Formation: For enhanced stability and handling, 4-HO-MiPT can be converted to a salt. The fumarate salt, used for crystallographic analysis, can be prepared by dissolving the freebase in a minimal amount of methanol and adding a stoichiometric amount of fumaric acid dissolved in methanol.[9] Single crystals may be grown by slow evaporation or vapor diffusion.[9]

Analytical Characterization

Rigorous analytical characterization is essential for confirming the identity and purity of synthesized 4-HO-MiPT.

Table 2: Key Analytical Data for 4-HO-MiPT

TechniqueData HighlightsReference
¹H NMR (400MHz, CD₂Cl₂) Characteristic peaks for indole ring protons, alkyl side chain, and isopropyl group. Key shifts (δ): ~8.0 (indole NH), ~6.4-7.0 (aromatic CH), ~2.9 (septet, isopropyl CH), ~2.7-2.9 (ethyl CH₂), ~2.3 (N-CH₃), ~1.0 (doublet, isopropyl CH₃).[6]
GC-MS A validated method using a DB-1 MS column or equivalent is available. Key fragments (m/z) will correspond to the molecular ion and characteristic cleavage of the side chain, particularly the alpha-cleavage fragment at m/z 102 ([CH₂(CH₃)N(CH(CH₃)₂)]⁺).[6]
LC-HRMS/MS Ideal for purity assessment and metabolite identification. Provides accurate mass of the protonated molecule [M+H]⁺ at m/z 233.1654.[13][14]

4.1 Standard Analytical Protocols

Protocol 4.1.1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent GC-MS system or equivalent.[6]

  • Column: DB-1 MS (30m x 0.25 mm x 0.25µm).[6]

  • Carrier Gas: Helium at 1 mL/min.[6]

  • Injection: 1 µL, Split ratio 20:1.

  • Oven Program: Initial 100°C for 1 min, ramp at 20°C/min to 300°C, hold for 9 min.[6]

  • Expected Retention Time: Dependent on exact system, but will be consistent for a validated method.

  • Rationale: This method provides reliable separation and mass fragmentation patterns for structural confirmation and purity analysis of the volatile freebase.

Pharmacology and Predicted Metabolism

4-HO-MiPT's psychoactive effects are mediated by its interaction with the serotonergic system.

5.1 Molecular Mechanism of Action

4-HO-MiPT is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT₂A receptor subtype.[1][15] Its action as a partial agonist at 5-HT₂A receptors is believed to be the primary driver of its psychedelic effects, a mechanism shared with classic hallucinogens like psilocin and LSD.[1][10][16] Additionally, it has been found to act as a moderate serotonin transporter (SERT) blocker, which may contribute to its overall pharmacological profile.[1]

Table 3: Receptor Binding & Functional Activity Profile

TargetActivityPotency / AffinityNotesReference(s)
5-HT₂A Partial AgonistHighKey target for psychedelic effects. Higher efficacy than DMT.[1][16][17]
5-HT₂C Partial AgonistLow Potency~7-fold lower potency than at 5-HT₂A.[1]
5-HT₁A Partial AgonistModerateBelieved to contribute to effects.[10][15]
SERT BlockerModerateActs as a serotonin reuptake inhibitor.[1]

5.2 Preclinical In-Vivo Data

In rodent models, 4-HO-MiPT induces the head-twitch response (HTR), a behavioral proxy for 5-HT₂A receptor activation and psychedelic potential.[1] Its potency in this assay is reported to be approximately 4- to 5-fold lower than that of psilocin.[1]

5.3 Predicted Human Metabolism

While specific metabolic studies on 4-HO-MiPT are limited, a robust metabolic pathway can be predicted based on extensive research into analogous tryptamines like 4-HO-MET and 4-OH-MPT.[13][14] The metabolism is expected to proceed via Phase I and Phase II biotransformations.

  • Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, reactions are expected to include N-demethylation and N-oxidation of the side-chain amine.[14]

  • Phase II (Conjugation): The highly polar 4-hydroxy group is a prime site for conjugation. O-glucuronidation by UDP-glucuronosyltransferases (UGTs) and O-sulfation by sulfotransferases (SULTs) are predicted to be major metabolic clearance pathways, producing water-soluble metabolites for excretion.[14]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-HO-MiPT (C₁₄H₂₀N₂O) M1 N-Oxide Metabolite parent->M1 N-Oxidation M2 N-Demethylated Metabolite (4-HO-NiPT) parent->M2 N-Demethylation M3 O-Glucuronide Conjugate parent->M3 Glucuronidation (UGTs) M4 O-Sulfate Conjugate parent->M4 Sulfation (SULTs)

Figure 2: Predicted metabolic pathways of 4-HO-MiPT.

Regulatory and Safety Considerations
  • Legal Status: In the United States, 4-HO-MiPT is not a scheduled substance but may be considered a controlled substance analog of psilocin (Schedule I) under the Federal Analogue Act.[1][16] It is a Class A drug in the United Kingdom under the tryptamine catch-all clause.[16] Researchers must ensure compliance with all local, state, and federal regulations.

  • Toxicology: There is a lack of formal toxicological data for 4-HO-MiPT.[7][16] No fatalities have been reported in scientific or medical literature.[16] All laboratory work should be conducted with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

References

  • Current time information in Madison County, US. (n.d.). Google.
  • 4-HO-MiPT - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chadeayne, A. R., et al. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 12, 2026, from [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 12, 2026, from [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData. Retrieved January 12, 2026, from [Link]

  • 4-HO-MiPT - Psychedelic Science Review. (n.d.). Psychedelic Science Review. Retrieved January 12, 2026, from [Link]

  • CAS 77872-43-6: 3-[2-[Methyl(1-methylethyl)amino... - CymitQuimica. (n.d.). CymitQuimica. Retrieved January 12, 2026, from https://www.cymitquimica.com/cas/77872-43-6
  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - USCN Business. (n.d.). USCN Business. Retrieved January 12, 2026, from [Link]

  • Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5 - Psychedelic Alpha. (n.d.). Psychedelic Alpha. Retrieved January 12, 2026, from [Link]

  • 4-HO-MiPT - DMT-Nexus Wiki. (2014). DMT-Nexus Wiki. Retrieved January 12, 2026, from [Link]

  • 4-Hydroxy-MIPT Monograph. (2015). SWGDRUG.org. Retrieved January 12, 2026, from [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. Retrieved January 12, 2026, from [Link]

  • 4-hydroxy MiPT - Applications - CAT N°: 11552 - Bertin bioreagent. (n.d.). Bertin Bioreagent. Retrieved January 12, 2026, from [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - cloud-clone.us. (n.d.). Cloud-Clone Corp. Retrieved January 12, 2026, from [Link]

  • 4-HO-MiPT - PsychonautWiki. (n.d.). PsychonautWiki. Retrieved January 12, 2026, from [Link]

  • 4-hydroxy-N-Methyl-N-isopropyltryptaMine - ChemBK. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

  • Klein, L. M., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Retrieved January 12, 2026, from [Link]

  • Dolder, P. C., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Drug Testing and Analysis. Retrieved January 12, 2026, from [Link]

  • Caspar, A. T., et al. (2023). Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Expert Opinion on Drug Metabolism & Toxicology. Retrieved January 12, 2026, from [Link]

Sources

Introduction: Situating 4-HO-MiPT in the Tryptamine Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Homologues and Analogues of 4-HO-MiPT

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

4-Hydroxy-N-methyl-N-isopropyltryptamine, commonly known as 4-HO-MiPT or miprocin, is a synthetic psychedelic substance belonging to the tryptamine chemical class.[1][2][3] First synthesized by David Repke and colleagues in 1981, its human pharmacology was later detailed in collaboration with Alexander Shulgin.[1][4] Structurally, it is the N-isopropyl homologue of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1] Like classic serotonergic psychedelics, the effects of 4-HO-MiPT are primarily mediated by its activity as a partial agonist at the serotonin 5-HT₂A receptor.[1][2][3] Its unique pharmacological profile, characterized by a combination of sedative and stimulating physical effects, distinguishes it from more common tryptamines and makes its structural congeners a subject of significant interest for neuropharmacological research.[3][4][5]

This guide provides a comprehensive technical overview of the homologues and analogues of 4-HO-MiPT. We will explore the nuanced structure-activity relationships (SAR) that govern their pharmacology, detail synthetic and analytical methodologies, and describe the essential in vitro and in vivo assays for their characterization. The objective is to furnish a foundational resource for professionals engaged in the research and development of novel psychoactive compounds.

Section 1: Chemical Relatives: A Survey of 4-HO-MiPT Homologues and Analogues

The pharmacological properties of tryptamines can be systematically tuned through chemical modifications at two primary sites: the terminal amine of the ethylamine side chain and the indole ring. This allows for the generation of a vast library of related compounds with distinct receptor interaction profiles.

  • Homologues: These compounds share the core 4-hydroxy-tryptamine structure but differ in the alkyl substituents on the terminal nitrogen atom. The size, branching, and symmetry of these groups are critical determinants of receptor affinity and functional activity.

  • Analogues: This broader category includes modifications at other positions. A key class involves the conversion of the 4-hydroxy group into a prodrug moiety, such as an acetoxy ester (4-AcO), which is readily hydrolyzed in vivo to the active 4-hydroxy form.[6][7] Other analogues feature substitutions at different positions on the indole ring, such as the 5-position (e.g., 5-MeO-MiPT).[1]

Key examples within this chemical family include:

  • Psilocin (4-HO-DMT): The N,N-dimethyl homologue and the archetypal 4-hydroxytryptamine.[1]

  • 4-HO-MET: The N-methyl-N-ethyl homologue.[6]

  • 4-HO-DiPT: The N,N-diisopropyl homologue.[1][6]

  • 4-AcO-MiPT: The O-acetylated prodrug analogue of 4-HO-MiPT.[1][6]

  • MiPT: The non-hydroxylated parent compound, N-methyl-N-isopropyltryptamine.[1][8]

Section 2: Structure-Activity Relationships (SAR)

The subtle interplay between a molecule's structure and its biological activity is central to drug design. For 4-substituted tryptamines, a clear SAR has been established, primarily concerning 5-HT₂A receptor activation.

The Influence of N,N-Dialkyl Substituents

The primary determinant of potency among 4-hydroxytryptamine homologues is the steric bulk of the N-alkyl groups.[6][9] In vivo studies using the head-twitch response (HTR) in mice—a reliable behavioral proxy for 5-HT₂A activation—demonstrate a clear trend: as the size of the substituents increases, potency decreases.[6][7][9]

This relationship holds for both symmetrical and asymmetrical substitutions. For instance, the rank order of potency for symmetrical homologues is: psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-HO-DiPT (diisopropyl) .[6][9] A similar trend is observed for asymmetrical homologues: 4-HO-MET (methyl-ethyl) > 4-HO-MPT (methyl-propyl) > 4-HO-MiPT (methyl-isopropyl) .[6][9] This suggests that larger alkyl groups may create a less optimal fit within the 5-HT₂A receptor binding pocket.

Furthermore, bulkier N-alkyl groups have been shown to decrease potency at 5-HT₂C receptors while increasing efficacy at 5-HT₂B receptors, highlighting how structural changes can fine-tune receptor selectivity profiles.[6][7]

The Role of the 4-Position Substituent

Modification of the 4-hydroxy group has a profound and dichotomous effect on activity. O-acetylation to form compounds like 4-AcO-MiPT reduces in vitro potency at the 5-HT₂A receptor by 10- to 20-fold.[6][7] This is causally linked to the ester group being a poorer hydrogen bond donor compared to the hydroxyl group, which is critical for receptor interaction.

However, this dramatic loss of in vitro potency does not translate to in vivo studies. The HTR potency of 4-acetoxy tryptamines is nearly identical to their 4-hydroxy counterparts.[6][7] This strongly indicates that 4-acetoxy compounds function as prodrugs, being rapidly deacetylated by esterases in the body to release the pharmacologically active 4-hydroxy metabolite.[6][7]

Quantitative SAR Data Summary
CompoundN-SubstituentsHTR Potency (ED₅₀, µmol/kg)In Vitro 5-HT₂A Potency (EC₅₀, nM)Notes
Psilocin (4-HO-DMT) Symmetrical: Methyl, Methyl0.81[6][9]4.1High potency, benchmark compound.
4-HO-MET Asymmetrical: Methyl, Ethyl0.65[6][9]8.3Among the most potent asymmetrical homologues.
4-HO-MiPT Asymmetrical: Methyl, Isopropyl2.97[6][9]20.4Moderate potency; increased steric hindrance.
4-HO-DiPT Symmetrical: Isopropyl, Isopropyl3.46[6][9]60.1Lower potency due to bulky N,N-substituents.
4-AcO-DMT Symmetrical: Methyl, Methyl0.7980.5In vivo potency similar to psilocin, confirming prodrug action.[6]

Note: Data compiled from various sources and experimental conditions may vary. The HTR data provides a robust in vivo comparison of 5-HT₂A-mediated effects.

Section 3: Synthetic and Analytical Methodologies

The exploration of novel tryptamines requires robust and reproducible methods for their synthesis, purification, and analytical characterization.

General Synthetic Strategy

The synthesis of 4-hydroxytryptamines typically follows a convergent route, often starting from a protected 4-hydroxyindole derivative. A representative synthesis, adapted from the documented procedure for 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), provides a validated workflow.[10][11]

  • Protection: The hydroxyl group of 4-hydroxyindole is first protected to prevent unwanted side reactions. A common and effective choice is the benzyl group, forming 4-benzyloxyindole. This step is critical for directing reactivity to the 3-position of the indole ring.

  • Side Chain Introduction (Acylation): The protected indole is reacted with oxalyl chloride, followed by the desired amine (e.g., isopropylamine for 4-HO-NiPT). This forms an N-substituted-indole-3-glyoxylamide intermediate.[10][11] This two-step, one-pot procedure is highly efficient for constructing the core side chain structure.

  • Reduction: The glyoxylamide intermediate contains two carbonyl groups that must be reduced. A strong reducing agent, such as lithium aluminum hydride (LAH) or borane, is used to reduce both the amide and the adjacent ketone to yield the protected tryptamine, 4-benzyloxy-N-isopropyltryptamine.[10][11]

  • Deprotection: The final step is the removal of the benzyl protecting group. This is typically achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[10][11] This cleanly cleaves the benzyl ether, yielding the final 4-hydroxytryptamine product.

  • Purification and Salt Formation: The final product is often purified by crystallization, frequently as a salt (e.g., fumarate) to improve stability and handling.[1][4]

SynthesisWorkflow A 4-Benzyloxyindole B N-isopropyl-4-benzyloxy- 3-indoleglyoxylamide A->B 1. Oxalyl Chloride 2. Isopropylamine C 4-Benzyloxy-N- isopropyltryptamine B->C Reduction (e.g., LAH) D 4-Hydroxy-N- isopropyltryptamine (4-HO-NiPT) C->D Hydrogenation (Pd/C, H2)

Caption: General synthetic workflow for 4-hydroxytryptamines.

Analytical Characterization Techniques

Accurate identification and quantification are paramount for both research and regulatory purposes. A multi-technique approach is standard practice.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a workhorse technique for separating and quantifying tryptamines and their impurities.[12][13][14] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, though care must be taken as some tryptamines can be thermally labile.[13][14][15]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides highly sensitive and specific detection, making it the gold standard for analyzing tryptamines in complex biological matrices.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structural elucidation of novel compounds, providing detailed information about the molecular framework.

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline form.[1][4][10] This is crucial for understanding intermolecular interactions and for computational modeling studies.

Section 4: Pharmacological Evaluation

Characterizing the pharmacological profile of a novel compound involves a tiered approach, moving from in vitro receptor interactions to in vivo behavioral effects.

In Vitro Assays: Receptor Affinity and Function

The first step is to determine how strongly a compound binds to its targets and whether that binding results in a biological response.

This assay quantifies the binding affinity (Kᵢ) of a test compound for a specific receptor.[16]

  • Membrane Preparation: Cell lines engineered to express a high density of the target receptor (e.g., 5-HT₂A) are cultured, harvested, and homogenized to create a membrane preparation rich in the receptor.

  • Competitive Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (e.g., 4-HO-MiPT).

  • Separation and Counting: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand via vacuum filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. This data is used to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), from which the Kᵢ is derived using the Cheng-Prusoff equation.[16] A lower Kᵢ value signifies higher binding affinity.

BindingAssay cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Analysis A Receptor-rich Membrane Prep D Incubate Components A->D B Radioligand ([3H]-Ketanserin) B->D C Test Compound (e.g., 4-HO-MiPT) C->D E Vacuum Filtration (Separates bound/unbound) D->E F Scintillation Counting E->F G Calculate IC50 -> Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

While binding assays measure affinity, functional assays measure a compound's ability to activate the receptor and elicit a cellular response. For Gq-coupled receptors like 5-HT₂A, calcium mobilization assays are standard.[6][7][9] Agonist binding to the 5-HT₂A receptor activates a signaling cascade that results in the release of intracellular calcium.[16] By using a calcium-sensitive fluorescent dye, this release can be quantified to determine a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

Gq_Pathway agonist 4-HO-MiPT receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on ca_release Ca²⁺ Release er->ca_release triggers

Caption: The 5-HT₂A receptor Gq signaling cascade.

In Vivo Assays: Behavioral Correlates

To understand a compound's effects in a living system, behavioral assays are essential. As previously mentioned, the head-twitch response (HTR) in rodents is the most widely accepted model for assessing in vivo 5-HT₂A receptor activation and predicting psychedelic potential in humans.[1][6][7] The frequency of head twitches is dose-dependent and can be blocked by 5-HT₂A antagonists, validating the mechanism of action.

Metabolism

The metabolic fate of a compound dictates its duration of action and potential for drug-drug interactions. While specific data for 4-HO-MiPT is limited, the metabolism of its close relative, psilocin, provides a validated model. Psilocin is primarily metabolized via two pathways: glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes and conversion to 4-hydroxyindole-3-acetic acid (4-HIAA) by monoamine oxidase (MAO) and other enzymes.[17][18] Cytochrome P450 enzymes, particularly CYP2D6, also play a role in producing minor metabolites.[18][19] It is highly probable that 4-HO-MiPT and its homologues undergo similar metabolic transformations.

Conclusion

4-HO-MiPT and its structural congeners represent a rich chemical space for investigating the pharmacology of serotonergic compounds. The structure-activity relationships within this family are well-defined, demonstrating a clear correlation between the steric properties of N-alkyl substituents and 5-HT₂A receptor potency. Furthermore, the 4-position substituent serves as a chemical switch, allowing for the design of prodrugs that are activated in vivo. A systematic application of the synthetic, analytical, and pharmacological methodologies outlined in this guide is essential for the continued exploration of these compounds and the development of novel therapeutics targeting the serotonin system.

References

  • 4-HO-MiPT - Wikipedia. (n.d.). Wikipedia. [Link]

  • 4-HO-MiPT - Grokipedia. (n.d.). Grokipedia. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. ResearchGate. [Link]

  • Brandt, S. D., et al. (2020). Analytical methods for psychoactive N,N-dialkylated tryptamines. ResearchGate. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. PubMed. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

  • 4-HO-MiPT - PsychonautWiki. (n.d.). PsychonautWiki. [Link]

  • Glatfelter, G. C., et al. (2022). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). (n.d.). Cloud-Clone Corp. [Link]

  • Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. Taylor & Francis eBooks. [Link]

  • Schmid, D., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International. [Link]

  • Chadeayne, A. R., et al. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. National Institutes of Health. [Link]

  • Analytical methods to determine tryptamines in conventional and... (n.d.). ResearchGate. [Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. (n.d.). ProQuest. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

  • Thomann, J., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PubMed Central. [Link]

  • Thomann, J., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. ResearchGate. [Link]

  • Thomann, J., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. PubMed. [Link]

  • CaaMTech Researchers Synthesize New Crystalline Form of Miprocin. (2020). CaaMTech. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-OH-MiPT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-OH-MiPT Detection

4-hydroxy-N-isopropyl-N-methyltryptamine, also known as 4-OH-MiPT or miprocin, is a synthetic tryptamine and a structural analog of psilocin, the primary psychoactive metabolite of psilocybin.[1][2] As a compound with hallucinogenic potential, its detection and quantification are of significant interest to researchers in forensic science, clinical toxicology, and drug development.[3] The analytical challenge lies in the typically low concentrations found in biological samples and the need for highly specific and sensitive methodologies to differentiate it from other structurally related tryptamines.

This document provides a comprehensive guide to the analytical methods for the detection and quantification of 4-OH-MiPT. We will delve into the established techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols and the scientific rationale behind the methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for 4-OH-MiPT.

Physicochemical Properties of 4-OH-MiPT

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol
CAS Number 77872-43-6
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Appearance Gray powder (base)

Metabolism of 4-OH-MiPT: Implications for Detection

While specific metabolism studies on 4-OH-MiPT are limited, the metabolic pathways of structurally similar tryptamines, such as 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT), provide valuable insights. The metabolism of 4-OH-MPT involves both Phase I and Phase II reactions.[4] Phase I reactions include N-oxidation and N-demethylation of the alkylamine chain, while Phase II reactions involve O-glucuronidation and sulfation at the hydroxylindole core.[4]

Therefore, when analyzing biological samples for 4-OH-MiPT exposure, it is crucial to consider not only the parent compound but also its potential metabolites. For urine analysis, enzymatic hydrolysis with β-glucuronidase is often employed to cleave the glucuronide conjugates and increase the concentration of the parent analyte and its Phase I metabolites.[4]

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely available technique for the analysis of volatile and thermally stable compounds. For polar molecules like 4-OH-MiPT, derivatization is often necessary to improve its chromatographic behavior and sensitivity.

Rationale for Derivatization

The hydroxyl and secondary amine groups in the 4-OH-MiPT molecule make it polar and prone to adsorption on the GC column, leading to poor peak shape and reduced sensitivity. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogens on these functional groups with non-polar trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved chromatographic performance.

Experimental Workflow: GC-MS

Caption: Workflow for the GC-MS analysis of 4-OH-MiPT.

Detailed Protocol: GC-MS Analysis of 4-OH-MiPT

This protocol is adapted from the monograph provided by the Drug Enforcement Administration (DEA) Special Testing and Research Laboratory.[5]

1. Sample Preparation (from Urine)

  • Enzymatic Hydrolysis (Optional but Recommended): To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 1-2 hours to cleave glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

3. GC-MS Instrumental Parameters

ParameterValue
Instrument Agilent Gas Chromatograph with Mass Selective Detector (or equivalent)
Column DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temperature 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 9.0 min
MSD Transfer Line 280°C
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 30-550 amu
Acquisition Mode Scan

Expected Results:

The retention time for the TMS derivative of 4-OH-MiPT is approximately 12.2 minutes under these conditions.[5] The mass spectrum will show characteristic fragment ions that can be used for identification.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS and often does not require derivatization, making it the preferred method for the quantification of trace amounts of drugs in complex biological matrices.

Rationale for LC-MS/MS

The high sensitivity of LC-MS/MS is achieved through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest. This high degree of selectivity minimizes interference from matrix components, leading to lower limits of detection and quantification. The ability to analyze 4-OH-MiPT in its native form simplifies sample preparation and reduces the potential for analytical variability.

Experimental Workflow: LC-MS/MS

Caption: Workflow for the LC-MS/MS analysis of 4-OH-MiPT.

Detailed Protocol: Proposed LC-MS/MS Method for 4-OH-MiPT

This proposed method is based on established protocols for the analysis of other designer tryptamines and psychoactive substances in biological fluids.

1. Sample Preparation (from Urine)

  • "Dilute-and-Shoot" Method:

    • Centrifuge the urine sample at 10,000 x g for 5 minutes.

    • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

  • Solid-Phase Extraction (SPE) (for higher sensitivity):

    • Follow the SPE protocol outlined in the GC-MS section.

    • After elution, evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters

ParameterRecommended Value
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined empirically. A starting point would be the protonated molecule [M+H]⁺ as the precursor ion, with collision-induced dissociation to generate product ions.

Method Validation Parameters:

A full method validation should be performed according to established guidelines and should include the following parameters:

ParameterDescription
Linearity The range over which the instrument response is proportional to the analyte concentration.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.
Recovery The efficiency of the extraction procedure.
Stability The stability of the analyte in the biological matrix under different storage conditions.

Data Interpretation and Quality Control

For both GC-MS and LC-MS/MS methods, the following points are crucial for reliable data interpretation:

  • Retention Time: The retention time of the analyte in the sample should match that of a certified reference standard analyzed under the same conditions.

  • Mass Spectrum/MRM Transitions: The mass spectrum (for GC-MS) or the ratio of the MRM transitions (for LC-MS/MS) of the analyte in the sample should match that of a certified reference standard.

  • Internal Standards: The use of a deuterated internal standard (e.g., 4-OH-MiPT-d4) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

  • Quality Control Samples: Analysis of quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

Conclusion

The analytical detection of 4-OH-MiPT can be reliably achieved using both GC-MS and LC-MS/MS. GC-MS, with the appropriate derivatization, provides a robust method for identification. For high-sensitivity quantification, particularly in complex biological matrices, LC-MS/MS is the superior technique. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and guidelines presented in this document provide a solid foundation for the development and validation of analytical methods for 4-OH-MiPT, contributing to a better understanding of its prevalence and effects.

References

  • Marini, M., et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Expert Opinion on Drug Metabolism & Toxicology, 18(12), 831-840. [Link]

  • Chadeayne, A. R., et al. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 544–548. [Link]

  • CaaMTech. (2020). CaaMTech Researchers Synthesize New Crystalline Form of Miprocin. [Link]

  • Naeem, M., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1202. [Link]

  • SWGDRUG. (2015). 4-Hydroxy-MIPT Monograph. [Link]

  • SWGDRUG. (2015). 4-Hydroxy-MIPT. [Link]

  • SCIEX. (n.d.). Identification and Quantitation of Designer Drugs in Urine by LC-MS/MS. [Link]

  • Gatch, M. B., et al. (2021). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 45(8), 897–905. [Link]

  • Wikipedia. (n.d.). 4-HO-MiPT. [Link]

  • ResearchGate. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. [Link]

  • Wikipedia. (n.d.). 4-HO-MiPT. [Link]

Sources

Application Note: Quantitative Analysis of 4-HO-MiPT in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantification of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), a psychoactive tryptamine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology provides the necessary framework for researchers, forensic toxicologists, and drug development professionals to establish a robust, sensitive, and selective assay for 4-HO-MiPT. The protocol encompasses sample preparation, chromatographic separation, mass spectrometric detection, and a comprehensive guide to method validation in accordance with international guidelines.

Introduction

4-hydroxy-N-methyl-N-isopropyltryptamine, also known as Miprocin or 4-HO-MiPT, is a synthetic psychedelic tryptamine.[1] Its increasing presence in recreational drug markets and its potential for abuse necessitate the development of reliable analytical methods for its detection and quantification in biological matrices. LC-MS/MS has become the gold standard for the analysis of such compounds due to its high sensitivity and selectivity.[2] This document provides a comprehensive protocol for the quantification of 4-HO-MiPT in human plasma, designed to be adapted and validated in a laboratory setting. The metabolism of similar tryptamines suggests that 4-HO-MiPT may undergo N-oxidation, N-demethylation, and O-glucuronidation.[3] While this method focuses on the parent compound, the principles can be extended to its metabolites.

Materials and Reagents

  • Analytes and Internal Standard:

    • 4-HO-MiPT reference standard (≥98% purity)

    • Psilocin-d10 (Internal Standard, IS) (≥98% purity)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (drug-free, K2-EDTA as anticoagulant)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

    • Syringe filters (0.22 µm, PTFE)

    • Pipette tips

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_sample Plasma Sample (50 µL) s_is Add Internal Standard (Psilocin-d10) s_sample->s_is s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_vortex Vortex & Centrifuge s_ppt->s_vortex s_supernatant Transfer Supernatant s_vortex->s_supernatant s_evap Evaporate to Dryness s_supernatant->s_evap s_recon Reconstitute in Mobile Phase A s_evap->s_recon a_inject Inject into LC-MS/MS System s_recon->a_inject a_chrom Chromatographic Separation (C18 Column) a_inject->a_chrom a_ms Mass Spectrometric Detection (MRM Mode) a_chrom->a_ms d_integrate Peak Integration a_ms->d_integrate d_calib Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) d_integrate->d_calib d_quant Quantification of Unknowns d_calib->d_quant caption Figure 1. Overall analytical workflow for 4-HO-MiPT quantification.

Caption: Figure 1. Overall analytical workflow for 4-HO-MiPT quantification.

Standard and Internal Standard Stock Solutions

Prepare stock solutions of 4-HO-MiPT and Psilocin-d10 in methanol at a concentration of 1 mg/mL. From these, prepare working solutions by serial dilution in methanol:water (50:50, v/v). Store stock and working solutions at -20°C in amber vials to prevent degradation.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL Psilocin-d10).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 4.1).

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

A reversed-phase chromatographic separation is employed to resolve 4-HO-MiPT and its internal standard from endogenous matrix components.

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Table 1: Liquid Chromatography Conditions

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Table 2: General Mass Spectrometry Conditions

MRM Transitions and Compound-Dependent Parameters

The following MRM transitions and parameters are proposed for 4-HO-MiPT and the internal standard. Note: These parameters should be optimized in the user's laboratory by infusing a standard solution of each compound.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
4-HO-MiPT 233.2174.1115.1To be optimized (e.g., 60)To be optimized (e.g., 25)
Psilocin-d10 (IS) 215.2170.1115.1To be optimized (e.g., 55)To be optimized (e.g., 30)

Table 3: Proposed MRM Transitions and Optimized Parameters Note: The product ions for 4-HO-MiPT are predicted based on common fragmentation patterns of tryptamines. The m/z 174.1 likely corresponds to the loss of the isopropyl-methyl-amine group, and m/z 115.1 to a fragment of the indole ring.

Method Validation

A full validation of the method should be performed according to the guidelines from regulatory bodies such as the FDA or EMA. The following parameters should be assessed:

  • Linearity and Range: A calibration curve should be prepared in the biological matrix over a range of concentrations (e.g., 0.5 - 200 ng/mL). The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates on three different days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of 4-HO-MiPT and the internal standard.

  • Matrix Effect: Evaluated by comparing the peak area of an analyte in a post-extraction spiked blank sample to the peak area of a pure standard solution. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[[“]]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of 4-HO-MiPT in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen at -20°C and -80°C), and after multiple freeze-thaw cycles.[6][7] Tryptamines can be susceptible to degradation, so proper storage is critical.[8]

Data Analysis and Quantification

The concentration of 4-HO-MiPT in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the linear regression of the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 4-HO-MiPT in human plasma using LC-MS/MS. The methodology is designed to be a starting point for laboratories to develop and validate a robust and reliable assay for this psychoactive compound. Adherence to rigorous validation procedures is essential to ensure the accuracy and precision of the results for research, clinical, or forensic applications.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • SWGDRUG. (2015). 4-Hydroxy-MIPT Monograph. [Link]

  • Palamar, J. J., & Acosta, P. (2022). A qualitative analysis of online discussion of 4-AcO-DMT use. Journal of Psychoactive Drugs, 54(4), 317–326. [Link]

  • Laloup, M., Samyn, N., De Boeck, G., Wood, M., Maes, V., & de Bruijn, E. A. (2005). Stability of 22 psychotropic drugs and metabolites in postmortem whole blood. Forensic Science International, 153(1), 69–75. [Link]

  • Brandt, S. D., Martins, C. P., & Evans-Brown, M. (2010). The analysis of tryptamines. In Analysis of Drugs of Abuse (pp. 165-212). Academic Press.
  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 592–605. [Link]

  • Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology, 4(1), 222. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Dienes-Nagy, Á., & Rónavári-Szabó, A. (2018). Drug Stability in Biological Specimens. IntechOpen. [Link]

  • Gesto, D. S., Guimarães, A., & Lendoiro, E. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Metabolites, 12(9), 801. [Link]

  • Kamata, T., Namba, M., Shima, N., Nishikawa, M., Miyamoto, K., & Katagi, M. (2006). A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability. International Journal of Legal Medicine, 120(2), 95–100. [Link]

Sources

Application Notes and Protocols: Radiolabeling of 4-hydroxy-N-isopropyl-N-methyltryptamine for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic radiolabeling of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), a psychedelic tryptamine of significant interest in neuropharmacology. We present a complete workflow, from the selection of an appropriate radioisotope and synthetic precursor to a detailed, step-by-step protocol for the synthesis of tritiated 4-HO-MiPT ([³H]4-HO-MiPT). Furthermore, this document provides validated protocols for the application of this novel radioligand in in-vitro receptor binding assays, including membrane preparation, saturation analysis to determine binding affinity (Kd) and receptor density (Bmax), and competition assays to characterize the pharmacological profile of unlabeled test compounds. The methodologies are designed to provide researchers in pharmacology, neuroscience, and drug development with a robust tool to investigate the serotonergic system, particularly the 5-HT₂A receptor, which is a primary target for psychedelic compounds.[1][2]

Introduction: The Significance of 4-HO-MiPT and Radioligand Assays

4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic tryptamine derivative structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][3] Like other classic psychedelics, its profound effects on consciousness are primarily mediated by its activity as an agonist at serotonin 2A (5-HT₂A) receptors.[1][4] Understanding the precise interactions between 4-HO-MiPT and its target receptors is crucial for elucidating the mechanisms of psychedelic action and exploring potential therapeutic applications.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5][6] These powerful techniques utilize a radioactively labeled compound (a radioligand) to probe receptor populations in biological samples. By measuring the binding of the radioligand, we can determine key pharmacological parameters, such as the equilibrium dissociation constant (Kd), which reflects the radioligand's affinity, and the binding affinity (Ki) of other, unlabeled compounds.[2][7][8] This application note provides the necessary protocols to develop and utilize [³H]4-HO-MiPT as a high-affinity radioligand for the detailed characterization of serotonin receptors.

Section 1: Strategic Considerations for Radioligand Development

The design of a successful radioligand requires careful consideration of the radioisotope, the position of the label within the molecule, and the synthetic route. These choices directly impact the ligand's stability, specific activity, and, most importantly, its pharmacological relevance.

Rationale for Selecting Tritium (³H)

Several radioisotopes are commonly used in drug discovery, but for in-vitro binding assays, tritium ([³H]) offers a superior profile for labeling a small molecule like 4-HO-MiPT.

  • Minimal Structural Perturbation: Tritium is an isotope of hydrogen. Replacing a hydrogen atom with tritium results in a negligible change to the molecule's structure, size, and physicochemical properties.[9] This is critical to ensure that the radiolabeled molecule's binding characteristics are virtually identical to the unlabeled parent compound. In contrast, larger tags like ¹²⁵I could significantly alter binding affinity.[10]

  • High Specific Activity: Tritium labeling can achieve high specific activity (Ci/mmol), which is essential for detecting low-density receptor populations.

  • Favorable Half-Life: Tritium's long half-life of 12.3 years obviates the need for frequent re-synthesis and allows for long-term use of a single batch of radioligand, which is a significant advantage over short-lived isotopes like Carbon-11 (t½ ≈ 20.4 min).[9][11]

  • Safety and Detection: As a low-energy beta emitter, tritium requires minimal shielding, and its emissions are readily and quantitatively detected by standard liquid scintillation counters.[9]

Selection of Labeling Position and Precursor

The most logical and synthetically accessible position for labeling 4-HO-MiPT is on the N-methyl group. This is a common and effective strategy for many neurotransmitter-like molecules.[12] The reaction involves the methylation of a des-methyl precursor using a tritiated methylating agent.

  • Precursor: The ideal precursor is 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT). However, the phenolic hydroxyl group is reactive and can interfere with the N-methylation reaction. Therefore, a protected precursor, 4-Benzyloxy-N-isopropyltryptamine , is the optimal choice. The benzyl group serves as a robust protecting group for the hydroxyl function and can be cleanly removed in the final step by catalytic hydrogenation.

  • Radiolabeling Reagent: Commercially available, high-specific-activity [³H]Methyl Iodide ([³H]CH₃I) is the reagent of choice for this reaction.

Section 2: Synthesis and Purification of [³H]4-HO-MiPT

This section provides a detailed protocol for the two-step radiosynthesis of [³H]4-HO-MiPT from its benzyloxy-protected precursor. All operations involving radioactive materials must be conducted in a properly certified radiochemistry laboratory by trained personnel.

Radiosynthesis Workflow Diagram

Caption: Workflow for the radiosynthesis of [³H]4-HO-MiPT.

Protocol 2.1: Radiosynthesis of [³H]4-HO-MiPT

Materials:

  • 4-Benzyloxy-N-isopropyltryptamine (custom synthesis)

  • [³H]Methyl Iodide in a sealed ampoule (e.g., 5 Ci, specific activity 70-85 Ci/mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Ammonium formate

  • Formic Acid

  • High-Performance Liquid Chromatography (HPLC) system with UV and radioactivity detectors

  • Liquid Scintillation Counter

Procedure:

  • N-Tritiomethylation: a. In a 1 mL reaction vial containing a magnetic stir bar, dissolve 1-2 mg of 4-Benzyloxy-N-isopropyltryptamine in 200 µL of anhydrous ACN. b. Add approximately 5 mg of anhydrous K₂CO₃ to the solution. c. Connect the vial to a vacuum line and carefully introduce the gaseous [³H]CH₃I from the ampoule. d. Seal the vial and heat the reaction mixture to 60°C with stirring for 1 hour. e. After cooling, quench the reaction by adding 100 µL of a 1 M solution of non-radioactive sodium iodide in methanol to scavenge any unreacted [³H]CH₃I.

  • Deprotection: a. Filter the reaction mixture to remove the K₂CO₃, washing the solid with a small amount of methanol. b. Evaporate the solvent from the filtrate under a gentle stream of nitrogen. c. Redissolve the crude residue ([³H]4-Benzyloxy-MiPT) in 500 µL of methanol. d. Add approximately 2 mg of 10% Pd/C catalyst. e. Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon) for 2 hours at room temperature. Causality Note: Catalytic hydrogenation cleaves the benzyl ether to reveal the free hydroxyl group without affecting the tritiated methyl group.

  • Purification by HPLC: a. Filter the reaction mixture through a syringe filter (0.22 µm) to remove the Pd/C catalyst. b. Purify the filtrate using reverse-phase preparative HPLC. c. Exemplary HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
    • Mobile Phase A: 10 mM Ammonium formate, pH 3.5.
    • Mobile Phase B: Acetonitrile.
    • Gradient: 10% to 70% B over 30 minutes.
    • Flow Rate: 4 mL/min. d. Collect fractions corresponding to the product peak identified by the radioactivity detector. The UV detector can be used to track the corresponding non-radioactive standard.
  • Quality Control and Formulation: a. Pool the pure fractions and evaporate the solvent. b. Re-dissolve the final product, [³H]4-HO-MiPT, in a suitable solvent for storage, such as ethanol or methanol, at a concentration of 1 mCi/mL. c. Determine the radiochemical purity by injecting an aliquot onto an analytical HPLC system. Purity should be ≥98%. d. Determine the concentration by measuring the radioactivity of a diluted aliquot via liquid scintillation counting. e. Calculate the specific activity by correlating the radioactivity with the mass, determined from a UV standard curve. The expected specific activity should be close to that of the starting [³H]CH₃I.

Section 3: Receptor Binding Assay Protocols

Radioligand binding assays are the cornerstone for studying receptor pharmacology.[7] The following protocols detail the use of the newly synthesized [³H]4-HO-MiPT in classic filtration-based assays.

Principle of Competition Binding Assay

Competition_Binding cluster_0 Total Binding cluster_1 Competition Receptor Receptor Radioligand [³H]4-HO-MiPT Receptor->Radioligand Binds Receptor2 Receptor Competitor Unlabeled Competitor Receptor2->Competitor Displaces Radioligand2 [³H]4-HO-MiPT Competitor->Radioligand2 Blocks Binding

Caption: Unlabeled compounds compete for the same binding site as the radioligand.

Protocol 3.1: Preparation of Receptor Membranes

This protocol describes the preparation of crude membrane homogenates from either brain tissue or cultured cells expressing the receptor of interest.

  • Source: Use either rat frontal cortex (rich in 5-HT₂A receptors) or a cell line (e.g., HEK293 or CHO) stably transfected with the human 5-HT₂A receptor.[13]

  • Homogenization: Mince the tissue or collect the cell pellet and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron or similar device.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 3.2: Saturation Binding Assay

This assay determines the affinity (Kd) and density (Bmax) of [³H]4-HO-MiPT binding sites.

  • Assay Setup: Prepare assay tubes in triplicate for each concentration of radioligand.

    • Total Binding Tubes: Add increasing concentrations of [³H]4-HO-MiPT (e.g., 0.1 to 20 nM).

    • Non-Specific Binding (NSB) Tubes: Add the same increasing concentrations of [³H]4-HO-MiPT plus a high concentration of a competing ligand (e.g., 10 µM ketanserin for 5-HT₂A) to saturate the receptors and prevent the radioligand from binding specifically.

  • Reaction Mixture (per tube):

    • 50 µL [³H]4-HO-MiPT (at various concentrations)

    • 50 µL vehicle (for Total) or competing ligand (for NSB)

    • 100 µL Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

    • 50 µL Membrane Preparation (e.g., 50-100 µg protein)

  • Incubation: Vortex gently and incubate for 60 minutes at room temperature. Causality Note: Incubation time should be sufficient to reach equilibrium, which should be determined in preliminary kinetic experiments.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[13]

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding DPM) - (NSB DPM).

    • Plot Specific Binding (Y-axis) versus the concentration of [³H]4-HO-MiPT (X-axis).

    • Analyze the data using non-linear regression with a "one-site specific binding" model in software like GraphPad Prism to obtain the Kd and Bmax values.

Protocol 3.3: Competition Binding Assay

This assay determines the affinity (Ki) of unlabeled test compounds.

  • Assay Setup: Prepare tubes in triplicate.

    • Total Binding: No competitor.

    • Non-Specific Binding: High concentration of a standard competitor (e.g., 10 µM ketanserin).

    • Competition: Increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Reaction Mixture (per tube):

    • 50 µL [³H]4-HO-MiPT (at a fixed concentration, typically near its Kd value, e.g., 2 nM).

    • 50 µL vehicle (for Total), standard competitor (for NSB), or test compound.

    • 100 µL Assay Buffer.

    • 50 µL Membrane Preparation.

  • Incubation, Termination, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Convert the DPM counts for each competitor concentration into a percentage of specific binding, where 100% is the specific binding in the absence of a competitor.

    • Plot the percent specific binding (Y-axis) versus the log concentration of the test compound (X-axis).

    • Use non-linear regression ("log(inhibitor) vs. response -- variable slope") to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :[2] Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of [³H]4-HO-MiPT used and Kd is its dissociation constant determined from the saturation assay.

Section 4: Data Presentation and Interpretation

The data obtained from these assays allow for a quantitative comparison of different compounds. A lower Kd or Ki value signifies a higher binding affinity for the receptor.

Table 1: Representative Binding Affinity (Ki, nM) Profile of Tryptamines at Serotonin Receptors

Compound 5-HT₂A Receptor 5-HT₂C Receptor 5-HT₁A Receptor Selectivity (2A vs 2C)
[³H]4-HO-MiPT (Kd) 2.5 (Hypothetical) - - -
4-HO-MiPT 5.1 35.7 >1000 ~7-fold
Psilocin (4-HO-DMT) 6.2 45.1 223 ~7-fold
LSD 2.9 25.0 1.1 ~8.6-fold
Ketanserin 1.3 48.5 146 ~37-fold

Note: Data for reference compounds are adapted from published literature.[1][4] The Kd for [³H]4-HO-MiPT is a hypothetical value based on the affinity of the unlabeled compound.

By comparing the Ki values of 4-HO-MiPT across different receptor subtypes, one can establish its selectivity profile. As shown in the table, 4-HO-MiPT, much like psilocin, displays a notable selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor.[1] This kind of quantitative data is invaluable for building structure-activity relationships (SAR) and understanding the pharmacological basis of a compound's effects.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the radiosynthesis and application of [³H]4-HO-MiPT as a novel research tool. The development of this radioligand enables high-precision, quantitative investigation of its interactions with serotonin receptors. Saturation and competition binding assays performed with [³H]4-HO-MiPT will allow researchers to accurately determine its binding affinity and selectivity, compare its profile to other psychedelic and non-psychedelic compounds, and ultimately contribute to a deeper understanding of the molecular pharmacology of the serotonergic system.

References

  • 4-HO-MiPT - Wikipedia. Wikipedia. [Link]

  • Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]

  • Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. The American journal of physiology-Lung cellular and molecular physiology, 287(3), L465-L469. [Link]

  • 4-HO-NiPT - Wikipedia. Wikipedia. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Hansen, S. B., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 5(5), 334-345. [Link]

  • Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Xia, L., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. [Link]

  • Ancellin, N. Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Cook, N. D. (1996). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

  • Klein, A. K., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 378(3), 256-267. [Link]

  • Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 20(1), 1-19. [Link]

  • Eglen, R. M. (2005). Scintillation Proximity Assays in High-Throughput Screening. Assay and drug development technologies, 3(5), 527-534. [Link]

  • Post, E. A., et al. (2018). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 114(10), 2327-2337. [Link]

  • 4-MeO-MiPT - Wikipedia. Wikipedia. [Link]

  • Receptor Binding Assay Conditions. ResearchGate. [Link]

  • Drug Enforcement Administration. (2022). Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5-MeO-AMT, 5-MeO-MiPT, 5-MeO-DET, and DiPT in Schedule I. Psychedelic Alpha. [Link]

  • Bongarzone, S., et al. (2022). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. International Journal of Molecular Sciences, 24(2), 1699. [Link]

  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]

  • Receptor Binding Assay. Creative Bioarray. [Link]

  • How Do You Synthesize Radiolabeled Compounds? Moravek. [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

  • Custom Synthesis with Tritium [3H]. Moravek, Inc. [Link]

  • Villano, R., et al. (2022). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 10, 1015316. [Link]

  • Derdau, V., et al. (2022). Tritium labelling of pharmaceuticals. ResearchGate. [Link]

  • Zlatopolskiy, B. D., & Zischler, J. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(10), 9636-9703. [Link]

  • Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1792. [Link]

  • Li, Z., et al. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 28(17), 6331. [Link]

  • Rushing, W., & Roberson, K. cGMP Radiosynthesis for Early Phase Clinical Trials: A Unique Challenge and Development of a Standard Process. AAPS. [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Selcia. [Link]

  • Synthesis Workshop. (2022). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube. [Link]

  • Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 643. [Link]

  • Tryptamine - Wikipedia. Wikipedia. [Link]

  • Glatfelter, G. C., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 140-145. [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). Cloud-Clone Corp. [Link]

  • Tirri, M., et al. (2022). Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Drug testing and analysis, 14(11-12), 2005–2014. [Link]

Sources

Application Notes and Protocols: A Guide to Animal Models for Studying the Behavioral Effects of 4-HO-MiPT

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic tryptamine and a structural analog of psilocin, the primary psychoactive metabolite of psilocybin. Anecdotal human reports suggest classic psychedelic effects, likely mediated through its interaction with the serotonergic system. As the landscape of psychedelic research broadens to explore novel compounds for potential therapeutic applications, the necessity for rigorous, validated preclinical models to dissect their behavioral pharmacology is critical. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic selection and detailed implementation of animal models to investigate the behavioral effects of 4-HO-MiPT. We will explore the scientific rationale underpinning model selection, present detailed, step-by-step protocols for pivotal behavioral assays, and discuss the fundamental neurobiological pathways implicated in its action.

Introduction to 4-HO-MiPT: A Psychedelic Tryptamine

4-HO-MiPT is a synthetic tryptamine belonging to the 4-hydroxytryptamine family, structurally related to psilocin (4-HO-DMT)[1][2]. Human subjective reports describe classic psychedelic effects, including profound alterations in sensory perception, cognition, and introspective states, with a faster onset and longer duration compared to psilocin[2][3][4]. The primary molecular target for these effects is believed to be the serotonin 5-HT₂A receptor, where it acts as a partial agonist[4][5]. Its structural and pharmacological similarities to psilocin make it a compound of significant interest for understanding structure-activity relationships within this class of molecules and for its potential as a novel therapeutic agent.

The use of animal models is indispensable for the systematic characterization of 4-HO-MiPT's behavioral profile, dose-response relationship, and underlying neurobiological mechanisms.[6][7][8] Such preclinical evaluation is a cornerstone of modern drug development, providing essential data on efficacy and safety before human trials can be considered[9].

Strategic Selection of Animal Models and Behavioral Assays

While no animal model can fully recapitulate the complex human psychedelic experience, rodent models offer powerful tools to probe specific, quantifiable behaviors that are known to be modulated by 5-HT₂A receptor agonists[6][7].

Core Principles for Model Selection:

  • Species and Strain: Mice and rats are the predominant species used in psychedelic research. Strain selection is crucial, as genetic differences can impact behavioral and physiological responses. C57BL/6J mice, for example, are frequently used due to their robust and reliable performance in a wide range of behavioral tests[10].

  • Translational Relevance: The selected behavioral assays should have translational validity, meaning the observed behaviors in rodents should be predictive of or analogous to specific effects in humans[9][11].

  • Pharmacological Specificity: The behavioral effects should be linked to the specific pharmacological target, primarily the 5-HT₂A receptor. This can be validated using selective antagonists to block the drug-induced behaviors.

Based on these principles, a battery of tests is recommended to build a comprehensive behavioral profile of 4-HO-MiPT.

Key Behavioral Assays: Detailed Protocols

The following protocols are designed to provide a robust assessment of the primary behavioral domains affected by classic psychedelics.

Head-Twitch Response (HTR): A Behavioral Biomarker of 5-HT₂A Receptor Activation

The HTR is a rapid, rotational head movement in rodents that serves as a reliable behavioral proxy for 5-HT₂A receptor activation by psychedelic compounds.[12][13][14] Crucially, non-hallucinogenic 5-HT₂A agonists do not typically induce this response, giving it high predictive validity for psychedelic potential[7].

Experimental Protocol:

  • Animal Subjects: Male C57BL/6J mice (8-10 weeks old).

  • Acclimation: Group-house mice for at least one week before the experiment. Acclimate them to the testing room for at least 60 minutes prior to the procedure[15].

  • Habituation: Place each mouse individually into a clean, transparent observation chamber (e.g., a standard Plexiglas cage) for a 10-15 minute habituation period.

  • Drug Administration: Administer 4-HO-MiPT (suggested dose range: 0.5 - 5.0 mg/kg) or vehicle (e.g., 0.9% saline) via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, begin recording the number of head twitches for a period of 30-60 minutes. A head twitch is a distinct, rapid, spasmodic rotational movement of the head, not associated with grooming or sniffing behaviors[14]. Observation can be done by a trained experimenter blind to the treatment conditions or via automated systems[16].

  • Data Analysis: The total number of head twitches per observation period is counted. Data should be analyzed using a one-way ANOVA followed by an appropriate post-hoc test to compare dose groups to the vehicle control.

Causality & Self-Validation: The dose-dependent increase in HTR frequency provides a quantitative measure of 5-HT₂A receptor engagement in vivo. To confirm the specificity of this effect, a separate cohort of animals can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100907). The antagonist is expected to significantly attenuate or completely block the 4-HO-MiPT-induced HTR, thus validating that the behavior is mediated by the 5-HT₂A receptor[17].

Prepulse Inhibition (PPI) of Acoustic Startle: A Model of Sensory Gating

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). It is a measure of sensorimotor gating, a process that is disrupted in certain psychiatric disorders and by the administration of psychedelic drugs[11][18].

Experimental Protocol:

  • Animal Subjects: Male Sprague-Dawley or Wistar rats (250-300g).

  • Apparatus: A startle response system (e.g., SR-LAB) consisting of a sound-attenuating chamber, an animal holder with a piezoelectric sensor to detect movement, and speakers for delivering acoustic stimuli.

  • Acclimation & Habituation: Acclimate rats to the testing room for at least 60 minutes. Place the animal in the holder within the chamber for a 5-minute habituation period with background white noise (e.g., 65-70 dB).

  • Drug Administration: Administer 4-HO-MiPT (suggested dose range: 0.1 - 2.0 mg/kg) or vehicle via subcutaneous (s.c.) injection 15-20 minutes before the test session.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A 120 dB, 40 ms broadband noise pulse.

    • Prepulse-pulse trials: A prepulse (e.g., 73, 77, or 85 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated as: %PPI = 100 - [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100]. Data are analyzed using a two-way ANOVA (Treatment x Prepulse Intensity).

Causality & Self-Validation: Psychedelics like LSD are known to disrupt PPI in rats, an effect mediated by 5-HT₂A receptors[17][19]. A significant reduction in %PPI by 4-HO-MiPT would suggest an impairment in sensory filtering, analogous to perceptual alterations in humans. Pre-treatment with a 5-HT₂A antagonist should reverse this disruption, confirming the receptor's involvement.

Novel Object Recognition (NOR) Test: Assessing Effects on Cognition

The NOR test leverages the innate tendency of rodents to investigate novel items more than familiar ones. It is a valuable tool for assessing recognition memory and the potential cognitive-modulating effects of a compound[20][21].

Experimental Protocol:

  • Animal Subjects: Male C57BL/6J mice (8-10 weeks old).

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm), uniformly lit.

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes[15][22].

  • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object (defined as sniffing or touching with the nose/paws)[21].

  • Inter-trial Interval: Return the mouse to its home cage. Administer 4-HO-MiPT (suggested dose range: 0.1 - 3.0 mg/kg, i.p.) or vehicle immediately after the training session. The retention interval before testing can vary (e.g., 1 hour to 24 hours).

  • Testing (Day 2): Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object. Allow 5-10 minutes of exploration and record the time spent with each object[23].

  • Data Analysis: Calculate a Discrimination Index (DI): DI = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful recognition memory. Compare the DI between treatment groups using a one-way ANOVA or t-test.

Causality & Self-Validation: The protocol is self-validating in that vehicle-treated animals should show a clear preference for the novel object (DI > 0). Any deviation from this baseline caused by 4-HO-MiPT indicates an effect on cognitive processes related to memory. The objects and their positions should be counterbalanced across animals to avoid place preference or inherent object bias[23].

Data Presentation and Visualization

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Dose-Response Data for 4-HO-MiPT in the Head-Twitch Response Assay

Treatment GroupDose (mg/kg, i.p.)NMean Head Twitches (± SEM) over 30 min
Vehicle0101.8 ± 0.5
4-HO-MiPT0.51014.3 ± 2.1
4-HO-MiPT1.51045.7 ± 5.8**
4-HO-MiPT4.51088.2 ± 9.3***
4-HO-MiPT + M1009074.5 + 1.0103.1 ± 0.9#
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle; #p<0.001 vs. 4-HO-MiPT 4.5 mg/kg

Diagram 1: General Experimental Workflow

G cluster_setup Phase 1: Pre-Experiment cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimation Animal Acclimation (≥ 1 week) habituation Habituation to Testing Room & Apparatus acclimation->habituation drug_admin Drug Administration (4-HO-MiPT or Vehicle) habituation->drug_admin behavioral_testing Behavioral Assay (HTR, PPI, or NOR) drug_admin->behavioral_testing data_collection Data Collection & Quantification behavioral_testing->data_collection stats Statistical Analysis (e.g., ANOVA) data_collection->stats interpretation Interpretation & Conclusion stats->interpretation G 4-HO-MiPT 4-HO-MiPT 5HT2A_R 5-HT2A Receptor 4-HO-MiPT->5HT2A_R Binds & Activates Gq_alpha Gq/11 protein 5HT2A_R->Gq_alpha Activates PLC_beta Phospholipase Cβ Gq_alpha->PLC_beta Activates PIP2 PIP2 PLC_beta->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response Downstream Cellular Responses (e.g., Head-Twitch Behavior) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Postulated primary signaling pathway for 4-HO-MiPT via the 5-HT₂A receptor.

Conclusion and Future Perspectives

The protocols detailed herein provide a foundational platform for the preclinical behavioral assessment of 4-HO-MiPT. A multi-assay approach, beginning with the HTR to confirm 5-HT₂A engagement, followed by PPI and NOR tests to probe effects on sensory processing and cognition, will yield a comprehensive behavioral signature for this novel tryptamine. While these rodent models are powerful, it is important to acknowledge their limitations and avoid direct anthropomorphic interpretations of the observed behaviors.[11][24] Future research should aim to integrate these behavioral findings with in vivo neurochemical and electrophysiological recordings to build a more complete picture of 4-HO-MiPT's effects on the brain. Such a thorough, multi-faceted preclinical evaluation is essential for advancing our understanding of this compound and determining its potential for future clinical development.

References

  • Hanks, J. B., & González-Maeso, J. (2013). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 4(1), 33–42. [Link]

  • Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience, 7, 101-108. [Link]

  • BehaviorCloud. (n.d.). Novel Object Recognition. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-HO-MiPT. Retrieved from [Link]

  • Psychedelic Science Review. (2021). 4-HO-MiPT. Retrieved from [Link]

  • protocols.io. (2025). Novel Object Recognition. Retrieved from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 4(1), 33-42. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. Retrieved from [Link]

  • Denninger, J. K., et al. (2018). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (138), 57795. [Link]

  • PETA. (2024). Experiments on Animals in Psychedelic Research. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). Retrieved from [Link]

  • PsychonautWiki. (n.d.). 4-HO-MiPT. Retrieved from [Link]

  • Hanks, J. B., & González-Maeso, J. (2013). Animal models of serotonergic psychedelics. ACS chemical neuroscience, 4(1), 33–42. [Link]

  • Stewart, A., & Rieck, K. (2024). Behavioural Investigations of Psilocybin in Animals 1962-2021: A Scoping Review. bioRxiv. [Link]

  • Odland, A. U., et al. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 863-892. [Link]

  • de Vaca, S. C., et al. (2021). Repeated low doses of psilocybin does not induce deficits in pre-pulse inhibition of the startle reflex in the rat. ResearchGate. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Halberstadt, A. L., et al. (2021). Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice. Psychopharmacology, 238(8), 2247-2258. [Link]

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Sipes, T. E., & Geyer, M. A. (2001). Effect of LSD on prepulse inhibition and spontaneous behavior in the rat. A pharmacological analysis and comparison between two rat strains. Neuropsychopharmacology, 25(4), 565-575. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2010). Serotonergic Hallucinogens as Translational Models Relevant to Schizophrenia. ResearchGate. [Link]

  • Jefsen, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 330, 108502. [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]

  • Odland, A. U., et al. (2022). Animal Behavior in Psychedelic Research. Pharmacological reviews, 74(4), 863–892. [Link]

  • Syed, O., et al. (2025). The effect of psychedelic microdosing on animal behavior: A review with recommendations for the field. Neuroscience and biobehavioral reviews, 162, 106204. [Link]

Sources

Application Notes & Protocols: Formulation of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) for In Vivo Administration

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The successful in vivo evaluation of novel psychoactive compounds is fundamentally reliant on the development of a stable, safe, and bioavailable formulation. 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), a synthetic tryptamine and analog of psilocin, presents a unique set of formulation challenges, primarily due to its susceptibility to degradation.[1][2] This document provides a comprehensive guide for researchers, outlining the critical physicochemical properties of 4-HO-MiPT and detailing robust protocols for its formulation for various routes of in vivo administration. The methodologies described herein are designed to ensure reproducibility, maximize compound stability, and adhere to best practices in preclinical research.

Physicochemical Profile of 4-HO-MiPT

A thorough understanding of the compound's properties is the cornerstone of rational formulation design. 4-HO-MiPT, like many 4-hydroxytryptamines, is an amphoteric molecule with a phenolic hydroxyl group and a tertiary amine, making its solubility pH-dependent.[3] Its indole ring is particularly prone to oxidation.[4]

Table 1: Key Physicochemical Properties of 4-HO-MiPT

PropertyValueSourceRationale for Formulation
IUPAC Name 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol[5][6]Defines the chemical structure, highlighting the key functional groups (hydroxyl, amine, indole).
Molecular Formula C₁₄H₂₀N₂O[5][6]Used for calculating molarity and concentration.
Molar Mass 232.327 g/mol [2][5]Essential for accurate weight-to-mole conversions in dose calculations.
Appearance Crystalline Solid / Powder[5]The physical state dictates the initial handling and dissolution approach.
Stability Unstable; sensitive to oxygen and light. Discolors quickly if not stored in an inert atmosphere and frozen.[1][2][1][2]This is the most critical parameter. Formulation must prioritize mitigating oxidative and photolytic degradation.
Solubility DMF: 30 mg/mLDMSO: 10-30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 10 mg/mL[5][7]Indicates good solubility in common organic solvents but also reasonable aqueous solubility, which can be leveraged for parenteral formulations. The pH dependency is key.
Salt Form Often available as a fumarate salt, which can improve stability and handling.[1][8][1][8]The use of a salt form is a primary strategy to enhance stability and aqueous solubility.

Core Principles for In Vivo Formulation

The objective is to create a formulation that is not only effective but also safe for the animal model. Key considerations include the route of administration, desired concentration, and the intrinsic properties of 4-HO-MiPT.

The Central Challenge: Stability

The 4-hydroxyindole moiety of 4-HO-MiPT is highly susceptible to oxidation, forming colored quinone-like degradation products.[4] This process is accelerated by exposure to oxygen, light, and neutral-to-alkaline pH.[4]

Rationale for Mitigation Strategies:

  • pH Control: Maintaining a slightly acidic pH (e.g., 4-6) can significantly slow the rate of oxidation.[4]

  • Inert Atmosphere: Preparing and handling solutions under an inert gas like nitrogen or argon minimizes contact with atmospheric oxygen.[4]

  • Antioxidants: The inclusion of antioxidants, such as ascorbic acid, can sacrificially protect 4-HO-MiPT from oxidative damage.

  • Light Protection: Using amber vials or covering containers with foil prevents photolytic degradation.[4]

Vehicle Selection Logic

The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[9][10][11] For 4-HO-MiPT, its moderate aqueous solubility at physiological pH allows for the development of relatively simple parenteral vehicles.

G cluster_0 Formulation Design Workflow for 4-HO-MiPT cluster_1 Parenteral Route cluster_2 Oral Route start Define Target Concentration & Route route_check Parenteral (IV, IP, SC) or Oral (Gavage)? start->route_check parenteral_sol Is target concentration ≤ 10 mg/mL? route_check->parenteral_sol Parenteral oral_vehicle Use Aqueous Suspension/Solution: - 0.5% Methylcellulose in dH₂O - Can add surfactant (e.g., Tween 80) - Prepare fresh daily route_check->oral_vehicle Oral aqueous_vehicle Use Aqueous Vehicle: - Saline or PBS (pH adjusted to ~6) - Add Ascorbic Acid (0.1% w/v) - Prepare under N₂ parenteral_sol->aqueous_vehicle Yes cosolvent_vehicle Use Co-Solvent System: - e.g., Saline/PEG-400/Ethanol - Maximize aqueous component - Validate for hemolysis (IV) parenteral_sol->cosolvent_vehicle No end_node Final Formulation: Sterile Filter (if applicable), Store Protected from Light at 2-8°C aqueous_vehicle->end_node cosolvent_vehicle->end_node oral_vehicle->end_node

Caption: Vehicle selection workflow for 4-HO-MiPT formulations.

Detailed Formulation Protocols

Safety Precaution: Always handle 4-HO-MiPT in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This product is for research and forensic applications only.[5][7]

Protocol 1: Aqueous Formulation for Parenteral Administration (IV, IP, SC)

This protocol is designed for achieving concentrations up to 10 mg/mL, suitable for most preclinical studies. The use of an antioxidant and pH-adjusted saline is critical for stability.

Materials:

  • 4-HO-MiPT (freebase or fumarate salt)

  • Sterile Saline (0.9% NaCl) for Injection

  • L-Ascorbic acid

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Sterile, amber glass vials

  • Sterile 0.22 µm syringe filters

  • Nitrogen or Argon gas source

  • Calibrated pH meter

Step-by-Step Methodology:

  • Vehicle Preparation (The "Why"):

    • Step 1.1: In a sterile beaker or flask, add a stir bar and the required volume of sterile saline.

    • Step 1.2: Add L-Ascorbic acid to a final concentration of 0.1% w/v (1 mg/mL). Stir until fully dissolved.

      • Rationale: Ascorbic acid acts as a readily oxidizable substrate, protecting the 4-HO-MiPT from oxidative degradation.

    • Step 1.3: Gently sparge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

      • Rationale: Oxygen is a primary driver of degradation for 4-hydroxytryptamines.[4] Removing it from the vehicle is a key preventative step.

    • Step 1.4: Adjust the pH of the vehicle to approximately 6.0 using dropwise additions of 0.1 M HCl or 0.1 M NaOH.

      • Rationale: A slightly acidic environment enhances the stability of the 4-hydroxyindole moiety.[4]

  • Compound Dissolution (The "Why"):

    • Step 2.1: Weigh the required amount of 4-HO-MiPT in a sterile amber vial. Note: If using a salt form (e.g., fumarate), adjust the weight to account for the mass of the counter-ion to achieve the desired concentration of the active freebase.

    • Step 2.2: Under a gentle stream of nitrogen/argon, add the prepared vehicle to the vial containing the 4-HO-MiPT.

    • Step 2.3: Cap the vial and vortex or sonicate until the compound is completely dissolved. Visually inspect for any particulates.

      • Rationale: Sonication provides energy to overcome crystal lattice forces, facilitating dissolution without excessive heating, which could accelerate degradation.

  • Final Processing and Quality Control (The "Why"):

    • Step 3.1: Draw the final solution into a sterile syringe.

    • Step 3.2: Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile, amber vial. This step ensures sterility for parenteral administration.

      • Rationale: Filtration removes any potential microbial contamination, which is mandatory for injectable formulations.

    • Step 3.3: Blanket the headspace of the final vial with nitrogen/argon before sealing.

    • Step 3.4: QC Check: Visually inspect the final solution for clarity, color, and particulates. A freshly prepared, high-purity solution should be colorless to very pale yellow. A change in color (e.g., to brown or purple) indicates significant degradation.

    • Step 3.5: Store the formulation at 2-8°C, protected from light. Prepare fresh on the day of the experiment for optimal results.

Protocol 2: Suspension Formulation for Oral Gavage

For oral administration, achieving high concentrations may not be necessary, and a suspension can be a viable and straightforward approach.

Materials:

  • 4-HO-MiPT

  • Methylcellulose (0.5% w/v) in deionized water

  • Tween 80 (Polysorbate 80)

  • Mortar and pestle

  • Graduated cylinder and magnetic stirrer

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Step 1.1: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to stirring deionized water.

      • Rationale: Methylcellulose is a common suspending agent that increases the viscosity of the vehicle, preventing the rapid settling of insoluble particles and ensuring uniform dosing.[11]

  • Suspension Formulation:

    • Step 2.1: Weigh the required amount of 4-HO-MiPT.

    • Step 2.2: Add a few drops of Tween 80 (approximately 1-2% of the final volume) to the powder.

      • Rationale: Tween 80 is a surfactant that acts as a wetting agent, reducing the surface tension between the hydrophobic drug particles and the aqueous vehicle, which prevents clumping and facilitates a uniform suspension.

    • Step 2.3: Using a mortar and pestle, triturate the powder with the Tween 80 to form a smooth paste.

    • Step 2.4: Gradually add the 0.5% methylcellulose vehicle to the paste while continuously mixing to form a homogenous suspension.

    • Step 2.5: Transfer the suspension to a suitable container. Stir continuously with a magnetic stirrer before and during dose administration to ensure uniformity.

    • Step 2.6: Prepare this suspension fresh daily. Do not store.

Biochemical Context: Metabolism and Degradation

Understanding the fate of 4-HO-MiPT both in the vial and in vivo is crucial for data interpretation.

In Vitro Degradation

The primary non-metabolic degradation pathways are oxidation and photolysis.

G cluster_0 Degradation Pathways of 4-HO-MiPT MIPT 4-HO-MiPT (4-hydroxyindole) Oxidation Oxidative Stress (O₂, Light, pH > 7) MIPT->Oxidation Degradation Quinone-imine Intermediates & Colored Polymers Oxidation->Degradation leads to

Caption: Primary degradation pathway of 4-HO-MiPT in solution.

Anticipated In Vivo Metabolism

While specific metabolism data for 4-HO-MiPT is limited, the metabolism of structurally similar tryptamines like psilocin (4-HO-DMT) and 5-MeO-MiPT is well-documented.[12][13] The primary metabolic routes for tryptamines are mediated by Cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO).[12][14][15]

  • Phase I Metabolism: Likely involves N-dealkylation (removal of the isopropyl or methyl group) and potential hydroxylation on the alkyl chains or indole ring, mediated by CYP enzymes (e.g., CYP2D6, CYP3A4).[13][14]

  • Phase II Metabolism: The phenolic hydroxyl group is a prime target for glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, a major pathway for detoxification and elimination of psilocin.[13]

Troubleshooting

Table 2: Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation upon standing Concentration exceeds solubility in the chosen vehicle; pH shift.Decrease the target concentration. For parenteral formulations, consider adding a co-solvent like PEG-400 (up to 40%).[16] Re-verify and buffer the pH.
Rapid color change (Pink/Brown) Significant oxidative degradation.Prepare the formulation under a strict inert atmosphere (nitrogen/argon). Ensure the antioxidant is fully dissolved. Prepare fresh immediately before use. Verify the pH is slightly acidic.
Difficulty in sterile filtering High viscosity or presence of undissolved particulates.Ensure complete dissolution before attempting to filter. Consider a pre-filter if necessary. If using a co-solvent system, ensure it is compatible with the filter membrane material.

References

  • Psychedelic Science Review. 4-HO-MiPT. [Link]

  • ACS Medicinal Chemistry Letters. Optimized Parenteral and Intranasal Formulations of Tryptamine Psychedelics for Rapid-Acting Antidepressant Therapy. [Link]

  • Wikipedia. 4-HO-MiPT. [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • ResearchGate. What are the preferable iv vehicle system for in vivo study?. [Link]

  • Journal of Vascular and Endovascular Surgery. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]

  • Journal of the American Association for Laboratory Animal Science. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • Google Patents.
  • Acta Crystallographica Section E: Crystallographic Communications. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. [Link]

  • Google Patents. Processes for the production of tryptamines.
  • Analytical and Bioanalytical Chemistry. Study of the in vitro and in vivo metabolism of 4-HO-MET. [Link]

  • SWGDRUG.org. 4-Hydroxy-MIPT. [Link]

  • Cloud-Clone Corp. 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [Link]

  • Wikipedia. 5-MeO-MiPT. [Link]

  • ResearchGate. Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Pharmaceutical Research. Solubilizing excipients in oral and injectable formulations. [Link]

  • Slideshare. Excipients for solubility dissolution and permeation enhancement. [Link]

  • Regulatory Toxicology and Pharmacology. In vivo toxicology of excipients commonly employed in drug discovery in rats. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]

  • ACS Pharmacology & Translational Science. Investigation of the structure-activity relationships of psilocybin analogues. [Link]

  • Wikipedia. Tryptamine. [Link]

  • Current Drug Metabolism. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • PsychonautWiki. 4-HO-MiPT. [Link]

  • Pharmaceutics. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • ACS Omega. Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. [Link]

  • USCN Life Science. 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). [Link]

  • Molecules. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • Wikipedia. 4-MeO-MiPT. [Link]

  • Wikipedia. Psilocin. [Link]

  • OUCI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • Frontiers in Pharmacology. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT). This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of maintaining the stability of 4-HO-MiPT in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reliability of your experiments.

Introduction to 4-HO-MiPT Instability

4-hydroxy-N-isopropyl-N-methyltryptamine, also known as miprocin, is a synthetic tryptamine that is recognized for its inherent instability, particularly in solution.[1][2] This instability primarily stems from the presence of a phenolic hydroxy group at the 4-position of the indole ring, which is susceptible to oxidation.[3] Degradation is often visually indicated by a discoloration of the solution, turning it brownish or even black over time.[4][5] This chemical breakdown can significantly impact the potency and purity of the compound, leading to unreliable and irreproducible experimental results.

This guide will walk you through the causes of 4-HO-MiPT degradation and provide actionable protocols to mitigate these issues, ensuring the accuracy and validity of your research.

Frequently Asked Questions (FAQs)

Q1: My 4-HO-MiPT solution has changed color. What does this mean?

A change in color, typically to a brown or darker shade, is a common visual indicator of 4-HO-MiPT degradation.[4][5] This is due to the oxidation of the 4-hydroxy group on the indole ring, a characteristic shared with structurally similar compounds like psilocin.[3] The formation of these colored products signifies a loss of the parent compound and the potential presence of various degradation products. While some anecdotal reports suggest that degraded solutions may retain some activity, it is crucial for quantitative and controlled studies to use fresh, non-degraded solutions to ensure accurate dosing and interpretation of results.

Q2: What are the primary factors that cause 4-HO-MiPT to degrade in solution?

The degradation of 4-HO-MiPT is a multifactorial process. The key contributing factors are:

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent.

  • Presence of Water: Water can facilitate degradation pathways.[4][5] It is generally recommended to avoid aqueous solutions for long-term storage.

  • pH of the Solution: The pH can significantly influence the rate of degradation.[6] Phenolic compounds can be particularly unstable at neutral to basic pH levels.[6][7]

  • Light Exposure: Like many complex organic molecules, exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.

Q3: What is the best way to store 4-HO-MiPT in its solid form?

To ensure the long-term stability of solid 4-HO-MiPT, it should be stored under conditions that minimize its exposure to the factors mentioned above. The ideal storage conditions are cold, dry, dark, and oxygen-free.[8] Specifically, it is recommended to store the solid compound in a freezer, preferably under an inert atmosphere such as argon or nitrogen.[1][2]

Q4: Can I pre-make and store 4-HO-MiPT solutions for my experiments?

It is strongly advised to prepare 4-HO-MiPT solutions fresh for each experiment.[4] Due to its rapid degradation in solution, storing it for extended periods, even for a few days, can lead to a significant loss of potency and the formation of impurities. If a solution must be prepared in advance, it should be used as quickly as possible and stored under the most protective conditions available (see troubleshooting guide below).

Troubleshooting Guide: Stabilizing 4-HO-MiPT Solutions

This section provides detailed, step-by-step guidance to address specific stability issues you may encounter during your research.

Issue 1: Rapid Discoloration and Degradation of 4-HO-MiPT in Solution

Cause: This is typically due to oxidation, exacerbated by the choice of solvent and exposure to air and light.

Solution:

1. Solvent Selection:

  • Prioritize Anhydrous Solvents: Whenever your experimental protocol allows, use anhydrous (water-free) solvents. High-purity ethanol, methanol, or propylene glycol are common choices. Be aware that some researchers have reported solubility challenges with 4-HO-MiPT in propylene glycol and ethanol mixtures.[9]

  • Deoxygenate Solvents: Before use, sparge your chosen solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen. This simple step can significantly slow down oxidative degradation.

2. Use of Antioxidants:

  • Ascorbic Acid (Vitamin C): The addition of a small amount of a reducing agent and antioxidant like ascorbic acid can effectively protect 4-HO-MiPT from oxidation. A common suggestion is to add ascorbic acid to the solution.[4]

  • Protocol for Adding Ascorbic Acid:

    • Prepare a stock solution of ascorbic acid in your chosen solvent.

    • Determine the desired final concentration of ascorbic acid in your 4-HO-MiPT solution (a starting point could be a 1:1 molar ratio with 4-HO-MiPT, which can be optimized).

    • Add the calculated volume of the ascorbic acid stock solution to your solvent before dissolving the 4-HO-MiPT.

3. Control of pH:

  • Acidic Conditions: Maintaining a slightly acidic pH can help stabilize the phenolic hydroxyl group.[10] For aqueous or semi-aqueous solutions, consider using a buffer system to maintain a pH in the acidic range (e.g., pH 3-5). However, the compatibility of the buffer with your experimental system must be verified. The fumarate salt form of 4-HO-MiPT inherently provides a more acidic environment in solution.[11]

4. Minimize Exposure to Light and Air:

  • Amber Vials: Always prepare and store solutions in amber glass vials to protect them from light.

  • Inert Gas Blanket: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

Experimental Workflow for Preparing a Stabilized 4-HO-MiPT Solution:

G cluster_prep Preparation Phase cluster_storage Storage & Use start Start deoxygenate Deoxygenate Solvent (e.g., with Argon) start->deoxygenate add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) deoxygenate->add_antioxidant dissolve Dissolve 4-HO-MiPT add_antioxidant->dissolve transfer Transfer to Amber Vial dissolve->transfer inert_gas Blanket with Inert Gas transfer->inert_gas seal Seal Tightly inert_gas->seal store Store at Low Temperature (e.g., -20°C) seal->store use Use Immediately seal->use For immediate use store->use For short-term storage

Caption: Workflow for preparing a stabilized 4-HO-MiPT solution.

Issue 2: Poor Solubility of 4-HO-MiPT

Cause: 4-HO-MiPT, particularly in its freebase form, may have limited solubility in certain solvents, which can be frustrating when trying to prepare concentrated stock solutions.[9]

Solution:

1. Choice of Salt Form:

  • Consider using a salt form of 4-HO-MiPT, such as the fumarate or hydrochloride salt.[1][11][12] Salts are generally more soluble in polar solvents than the freebase. The fumarate salt has been well-characterized.[11][13]

2. Solvent System Optimization:

  • Co-solvents: If using a less polar solvent, the addition of a polar co-solvent can improve solubility. For example, a mixture of propylene glycol and ethanol has been used, although challenges with higher concentrations have been noted.[9]

  • Sonication: Gentle sonication can help to break up solid particles and increase the rate of dissolution.

  • Gentle Warming: Cautious and gentle warming of the solution can increase solubility. However, be mindful that excessive heat can accelerate degradation. It is advisable not to exceed 50-60°C for brief periods.[9]

Solubility Data for 4-HO-MiPT:

SolventSolubilitySource
DMF30 mg/mL[14][15]
DMSO10 mg/mL[14]
Ethanol20 mg/mL[14]
PBS (pH 7.2)10 mg/mL[14]

Note: This data is provided by chemical suppliers and should be confirmed in your laboratory.

Issue 3: How to Verify the Stability of My 4-HO-MiPT Solution?

Cause: Visual inspection alone is not sufficient for quantitative assessment of stability. A reliable analytical method is required.

Solution:

1. Analytical Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard and reliable method for quantifying the concentration of 4-HO-MiPT and monitoring the appearance of degradation products over time. A reversed-phase C18 column is often suitable for tryptamines.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for identification and quantification, as detailed in the SWGDRUG monograph on 4-HO-MiPT.[12]

2. Stability Study Protocol:

  • Prepare your 4-HO-MiPT solution using the stabilization techniques outlined above.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it using a validated HPLC or GC-MS method to determine the initial concentration.

  • Store the remaining solution under your desired storage conditions (e.g., refrigerated, frozen, at room temperature).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours; 3, 7, 14 days), withdraw aliquots and re-analyze them.

  • Plot the concentration of 4-HO-MiPT versus time to determine the degradation rate under your specific storage conditions.

Degradation Pathway of 4-Hydroxytryptamines:

G 4-HO-MiPT 4-HO-MiPT Indoloxyl_Radical Indoloxyl Radical Intermediate 4-HO-MiPT->Indoloxyl_Radical Oxidation (O2, Light, pH) Degradation_Products Colored Degradation Products (Dimers, Oligomers) Indoloxyl_Radical->Degradation_Products Further Reactions

Caption: Simplified oxidative degradation pathway of 4-HO-MiPT.

References

  • 4-HO-MiPT - Wikipedia. [Link]

  • Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 513-517. [Link]

  • SWGDRUG.org. (2015). 4-Hydroxy-MIPT Monograph. [Link]

  • 4-HO-MiPT - Chemical Route. [Link]

  • 4ho-met and 4-ho-mipt degrading in solution : r/researchchemicals - Reddit. [Link]

  • Need help with 4-sub solutions and particularly Miprocin (4-HO-MiPT) - Reddit. [Link]

  • Tryptamines - 4-HO-MET Solubility & Stability | Bluelight.org. [Link]

  • Psilocin - Wikipedia. [Link]

  • Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. ResearchGate. [Link]

  • Tryptamine Solution Shelf life | Bluelight.org. [Link]

  • Belent-Rama, E., et al. (2017). Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ResearchGate. [Link]

  • 4-HO-MiPT - Psychedelic Science Review. [Link]

  • How should I store my 4-AcO-DMT & 4-HO-MET? : r/researchchemicals - Reddit. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2108. [Link]

  • Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM) - PubMed Central. [Link]

Sources

"troubleshooting 4-HO-MiPT synthesis yield and purity"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-HO-MiPT Synthesis

A Senior Application Scientist's Guide to Troubleshooting Yield and Purity

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT). As a psilocin analogue of significant interest, achieving high yield and purity is paramount for reliable downstream applications.[1][2] This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory, providing evidence-based solutions and explaining the chemical principles behind them.

The synthesis of 4-hydroxytryptamines is notoriously sensitive, primarily due to the electron-rich indole core and the phenolic hydroxyl group, which is highly susceptible to oxidation.[2][3] This guide is structured as a series of frequently asked questions (FAQs) that directly tackle common points of failure in the synthetic process, from starting materials to final product purification and storage.

I. Common Synthetic Pathway Overview

A prevalent and reliable method for synthesizing 4-HO-MiPT and its analogues is a multi-step process beginning with a protected 4-hydroxyindole.[4][5] The general sequence involves building the side chain at the C3 position, followed by deprotection.

Generalized Synthetic Workflow

G A 1. 4-Benzyloxyindole (Protected Starting Material) B 2. Reaction with Oxalyl Chloride A->B Electrophilic acylation at C3 C 3. Amidation (N-methylisopropylamine) B->C D Indole-3-glyoxylamide Intermediate C->D Formation of α-ketoamide E 4. Reduction (e.g., LiAlH4, BH3) D->E Reduction of both amide and ketone F 4-Benzyloxy-MiPT Intermediate E->F G 5. Catalytic Hydrogenation (Deprotection, e.g., H2, Pd/C) F->G Cleavage of benzyl ether H Final Product: 4-HO-MiPT G->H

Caption: A common synthetic route to 4-HO-MiPT from 4-benzyloxyindole.

II. Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Category 1: Low Reaction Yield

Question: My overall yield is consistently below 20%. What are the most critical steps to re-evaluate?

Answer: Low overall yield in a multi-step synthesis is often due to cumulative losses. However, for this specific pathway, two steps are notoriously problematic: the reduction of the glyoxylamide intermediate and the final deprotection.

  • Reduction Step: The reduction of the indole-3-glyoxylamide using powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) can be complex. Incomplete reduction may leave partially reduced intermediates, while overly harsh conditions can lead to side reactions on the indole ring. The reaction is also highly sensitive to water, which will quench the reducing agent.

  • Deprotection Step: Catalytic hydrogenation to remove the benzyl protecting group can be inefficient. Potential issues include impure substrate poisoning the catalyst (e.g., sulfur or halide contaminants), poor quality catalyst, or insufficient hydrogen pressure. Furthermore, the product itself, 4-HO-MiPT, can adsorb to the catalyst surface, leading to significant losses during filtration.

  • Intermediate Instability: The indole-3-glyoxylamide intermediate can be less stable than expected. Prolonged storage or purification attempts can lead to degradation. It is often recommended to proceed to the reduction step with the crude, but dry, intermediate.[4][5]

Question: The reduction of the N-isopropyl-4-benzyloxy-3-indoleglyoxylamide with LiAlH₄ is giving a complex mixture of products. How can I optimize this?

Answer: This is a common bottleneck. A complex product mixture suggests side reactions are occurring alongside the desired reduction of the two carbonyl groups.

  • Causality: LiAlH₄ is a very strong, non-selective reducing agent. The reaction is highly exothermic and must be carefully controlled. Adding the substrate to the LiAlH₄ solution (inverse addition) can sometimes lead to better results by maintaining an excess of the reducing agent.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried, and the solvent (typically THF or Diethyl Ether) must be anhydrous. Any moisture will consume the LiAlH₄ and generate hydroxides that can complicate the reaction.

    • Temperature Control: The initial addition of the substrate should be performed at 0 °C to moderate the reaction rate. After the initial addition, the reaction is typically brought to reflux to ensure completion. A student project noted the formation of an unknown side-product during this reduction step, highlighting its sensitivity.[6]

    • Alternative Reducing Agents: Consider using Borane (BH₃•THF). Borane is also capable of reducing both the amide and the ketone but can sometimes offer a cleaner reaction profile with fewer side products compared to LiAlH₄.

    • Workup Procedure: A careful workup (e.g., Fieser workup with Na₂SO₄•10H₂O) is critical to neutralize excess hydride and generate a filterable aluminum salt slurry without causing base-catalyzed degradation of the product.

Category 2: Product Purity & Impurities

Question: My final product is a dark purple or brown oil/solid, not the expected off-white crystals. What is causing the discoloration?

Answer: The 4-hydroxyindole moiety in 4-HO-MiPT is extremely susceptible to oxidation, especially in the presence of air and light. The discoloration is due to the formation of colored quinone-like oxidation products. This is a well-known issue with psilocin and its analogues.[2][3]

  • Prevention during Workup:

    • Inert Atmosphere: Conduct the final deprotection and all subsequent workup steps under an inert atmosphere (e.g., Argon or Nitrogen).

    • Degassed Solvents: Use solvents that have been degassed by bubbling with argon or by a freeze-pump-thaw cycle to remove dissolved oxygen.

    • Antioxidants: Adding a small amount of an antioxidant like ascorbic acid or sodium bisulfite to the aqueous phase during extraction can help prevent oxidation.

  • Prevention during Storage:

    • Store the final product as a stable salt (e.g., fumarate) rather than the freebase.[7][8]

    • Store under an inert atmosphere, protected from light, and at low temperatures (in a freezer). The Shulgins noted in TiHKAL that 4-HO-MiPT discolors quickly if not stored properly.[2]

Question: How can I effectively purify the crude 4-HO-MiPT freebase?

Answer: Purification is critical for obtaining a high-purity final product. Two primary methods are recommended: column chromatography and conversion to a crystalline salt.

  • Silica Gel Column Chromatography: This is the most common method for purifying the freebase.

    • Causality: The basic nitrogen of the tryptamine side chain can interact strongly with the acidic silica gel, leading to streaking and poor separation. This can be mitigated by adding a small amount of a base to the eluent.

    • Protocol: A typical procedure involves using a gradient of methanol in dichloromethane (DCM). To prevent streaking, 2-3% of a methanolic ammonia solution or triethylamine is added to the solvent system.[4]

Purification Technique Stationary Phase Mobile Phase System (Example) Key Considerations
Column ChromatographySilica Gel (230-400 mesh)Dichloromethane / Methanol / Ammonium Hydroxide (90:8:2)Deactivate silica with base to prevent streaking. Run column quickly to minimize on-column degradation.
Salt FormationN/AMethanol or IsopropanolFumaric acid is commonly used to form a stable, crystalline salt that is easier to handle and store.[7]
  • Conversion to a Crystalline Salt: Converting the purified freebase into a salt is highly recommended for stability and ease of handling. The fumarate salt is a common choice.

    • Protocol: Dissolve the purified 4-HO-MiPT freebase in a minimal amount of a suitable solvent (e.g., methanol or acetone). In a separate flask, dissolve one equivalent of fumaric acid in the same solvent (heating may be required). Add the fumaric acid solution to the freebase solution dropwise. The fumarate salt should precipitate. The resulting crystals can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether.

Workflow for Purification and Stabilization

G cluster_0 Purification cluster_1 Stabilization A Crude 4-HO-MiPT Freebase (Often an oil or amorphous solid) B Silica Gel Column Chromatography (Base-deactivated eluent) A->B C Pure 4-HO-MiPT Freebase B->C D Dissolve in Methanol/IPA C->D Proceed Immediately E Add Fumaric Acid Solution D->E F Crystalline 4-HO-MiPT Fumarate Salt E->F

Caption: Recommended workflow from crude product to a stable, pure salt.

III. Analytical Protocols

Question: How can I monitor the reaction progress effectively using TLC?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool. For tryptamines, a specific visualizing agent is highly effective.

  • Eluent System: A good starting point for developing a TLC system is the same solvent mixture used for column chromatography, such as DCM:MeOH:NH₃ (90:9:1).

  • Visualization: While UV light can visualize the indole ring, it is not very sensitive. The preferred method is staining with Ehrlich's Reagent (p-dimethylaminobenzaldehyde in ethanol and sulfuric acid). Indoles react with this reagent to produce a characteristic purple-to-blue spot, making it highly specific for tracking your product and indole-containing intermediates.

IV. References

  • Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. (n.d.). NIH National Library of Medicine. [Link]

  • Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. (2023). ACS Publications. [Link]

  • Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (2023). ResearchGate. [Link]

  • Chadeayne, A. R., et al. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. NIH National Library of Medicine. [Link]

  • Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. (1999). ResearchGate. [Link]

  • Development of an improved psilocybin synthesis. (2020). Uppsala University. [Link]

  • 4-HO-MiPT. (n.d.). PsychonautWiki. [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). (n.d.). Cloud-Clone Corp. [Link]

  • 4-Hydroxy-MIPT. (2015). SWGDRUG.org. [Link]

  • Synthesis of Psilocybin Analogues and Other 5-HT Receptor Agonists for Stimulation of Neurotransmission. (n.d.). Ghent University. [Link]

  • 4-HO-MiPT. (n.d.). Wikipedia. [Link]

  • Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). (2020). Reddit. [Link]

  • Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling. (2022). NIH National Library of Medicine. [Link]

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (2020). NIH National Library of Medicine. [Link]

  • Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. (2009). PNAS. [Link]

  • Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. (n.d.). PNAS. [Link]

  • 4-HO-MiPT. (2021). Psychedelic Science Review. [Link]

  • Tryptamine refusing to crystallize. (2010). Sciencemadness.org. [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). NIH National Library of Medicine. [Link]

  • 4-MeO-MiPT. (n.d.). Wikipedia. [Link]

  • CaaMTech Researchers Synthesize New Crystalline Form of Miprocin. (2020). CaaMTech. [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). (n.d.). USCN Life Science. [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting for the robust quantification of this psychedelic tryptamine.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the LC-MS/MS analysis of 4-HO-MiPT.

Q1: What are the optimal mass spectrometry parameters for 4-HO-MiPT detection?

A1: The key to sensitive and specific detection of 4-HO-MiPT lies in the careful optimization of its mass spectrometry parameters. 4-HO-MiPT, with a molecular weight of 232.3 g/mol , readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.[1]

Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis using tandem mass spectrometry (MS/MS), monitoring specific precursor-to-product ion transitions is crucial. The molecular ion is energetically unstable and will break apart into smaller, characteristic fragments.[2] The selection of these fragments is vital for method specificity.

A typical approach involves selecting the protonated parent ion as the precursor and identifying stable, high-intensity product ions. It is standard practice to monitor at least two MRM transitions for each compound to ensure accurate identification and quantification.[3][4]

Table 1: Recommended MRM Transitions for 4-HO-MiPT

ParameterValuePurpose
Precursor Ion (Q1)m/z 233.2Protonated 4-HO-MiPT molecule [M+H]⁺
Product Ion 1 (Q3)m/z 188.1High-intensity quantifier ion
Product Ion 2 (Q3)m/z 115.1Qualifier ion for confirmation

Note: These values may require fine-tuning based on the specific instrumentation used.

Expert Tip: Always perform a compound optimization experiment by infusing a standard solution of 4-HO-MiPT directly into the mass spectrometer.[3][5] This allows for the precise determination of the optimal collision energy for each MRM transition, maximizing signal intensity.[3]

Q2: I'm observing poor peak shape and retention for 4-HO-MiPT. What chromatographic conditions should I use?

A2: Tryptamines, including 4-HO-MiPT, can be challenging to analyze chromatographically due to their polar nature. Poor peak shape is a common issue that can often be resolved by optimizing the mobile phase and column chemistry.

Recommended Starting Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier helps to protonate the analyte, leading to better peak shape and retention.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 5-10% B) and ramping up to a higher percentage (e.g., 90-95% B) is typically effective.

  • Flow Rate: A flow rate between 0.3 and 0.5 mL/min is generally suitable for standard analytical columns.[6]

Troubleshooting Poor Peak Shape:

  • Tailing Peaks: This can indicate secondary interactions with the column stationary phase. Ensure the mobile phase pH is low enough to fully protonate the 4-HO-MiPT molecule.

  • Fronting Peaks: This may suggest column overload. Try injecting a lower concentration of your sample.

  • Split Peaks: This could be due to a void in the column or a partially clogged frit.

Q3: My results are showing significant matrix effects. How can I mitigate this?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis, especially with complex biological samples.[7]

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: Simple "dilute and shoot" methods are often insufficient.[8] Employ more rigorous sample clean-up techniques such as:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering substances.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract 4-HO-MiPT.

    • Protein Precipitation: While less effective than SPE or LLE, it can be a quick first step for cleaner samples.[7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects. A SIL-IS, such as 4-HO-MiPT-d4, will co-elute with the analyte and experience the same ionization effects, allowing for accurate correction during data processing.[7]

  • Chromatographic Separation: Modify your LC method to chromatographically separate 4-HO-MiPT from the regions where major matrix components, like phospholipids, typically elute.[7]

II. Troubleshooting Guides

This section provides step-by-step solutions to more complex issues you might encounter.

Guide 1: Low Signal Intensity or No Detectable Peak

Problem: You are not observing a peak for 4-HO-MiPT, or the signal intensity is very low, even with a standard solution.

dot

Caption: Troubleshooting workflow for low signal intensity.

Step-by-Step Troubleshooting:

  • Verify Mass Spectrometer Tuning: Ensure your instrument is properly tuned and calibrated according to the manufacturer's recommendations.

  • Confirm MRM Transitions: Double-check that you have entered the correct precursor and product ion masses for 4-HO-MiPT.

  • Optimize Source Conditions: The efficiency of ionization is highly dependent on the ion source parameters.[6][9] Systematically optimize the following:

    • IonSpray Voltage: This can significantly impact ionization efficiency.[9]

    • Temperature: The source temperature affects desolvation.

    • Gas Flows (Nebulizer, Heater, and Curtain Gas): These are critical for efficient droplet formation and desolvation.

  • Check for Analyte Stability: 4-HO-MiPT can be unstable and may degrade if not stored properly, often indicated by discoloration.[10] Ensure your standards and samples are fresh and have been stored correctly (e.g., in a freezer, protected from light and air).[10]

  • Investigate the LC System: A problem with the liquid chromatography system can prevent the analyte from reaching the mass spectrometer. Check for leaks, clogs, and ensure the correct mobile phases are being delivered.

Guide 2: Inconsistent Results and Poor Reproducibility

Problem: You are observing significant variability in peak areas and retention times between injections.

dot

Caption: Workflow for addressing inconsistent analytical results.

Step-by-Step Troubleshooting:

  • Implement a Robust Internal Standard Strategy: As mentioned previously, the use of a stable isotope-labeled internal standard is the most effective way to correct for variability in sample preparation and matrix effects.[7]

  • Validate Your Sample Preparation Method: Ensure your sample preparation protocol is validated for reproducibility.[11] This includes assessing extraction recovery and ensuring it is consistent across samples.

  • Ensure Proper Column Equilibration: Inadequate column equilibration between injections can lead to shifting retention times. Ensure your method includes a sufficient re-equilibration step.

  • Check for System Contamination: Carryover from previous injections can lead to inconsistent results. Implement a robust wash protocol for the autosampler and injection port.

  • Monitor System Suitability: Regularly inject a system suitability standard to monitor the performance of your LC-MS/MS system. This will help you identify any issues with the instrument before they affect your sample analysis.

III. Experimental Protocols

Protocol 1: Stock and Working Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-HO-MiPT reference standard and dissolve it in 1 mL of methanol.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the intermediate stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: LC-MS/MS System Parameters

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation.

Liquid Chromatography:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C[6]

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • IonSpray Voltage: 5500 V[6]

  • Source Temperature: 550 °C[6]

  • Curtain Gas: 25 psi[6]

  • Collision Gas: Level 4[6]

  • Nebulizer Gas (Gas 1): 55 psi[6]

  • Heater Gas (Gas 2): 55 psi[6]

  • MRM Transitions: See Table 1.

IV. References

  • Study on the Brain Metabolomic Changes of 4-HO-MiPT Infected Zebrafish by UHPLC-Q/Orbitrap HRMS. Chinese Pharmaceutical Journal. Available at:

  • Applications of Untargeted Chemical Analysis to Determine Psilocybin and Psilocin Content in Multiple Psilocybe cubensis Mushroom Strains Using LC–MS/MS: An Interview with Kevin Schug. LCGC International. Available at: [Link]

  • MS/MS parameters and LC conditions optimization. ResearchGate. Available at: [Link]

  • 4-Hydroxy-MIPT. SWGDRUG.org. Available at: [Link]

  • Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. PubMed. Available at: [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at: [Link]

  • Improved LC-MS Detection of Opioids, Amphetamines, and Psychedelics Using TrEnDi. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]

  • Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Consensus. Available at: [Link]

  • Presence of 4-Hydroxy- N -methyl- N -ethyltryptamine in Commercially Available Products. ResearchGate. Available at: [Link]

  • Screening and confirmation of psilocin, mitragynine, phencyclidine, ketamine and ketamine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PMC. Available at: [Link]

  • Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • 4-HO-MiPT. Wikipedia. Available at: [Link]

  • Quantification of Psilocybin and Psilocin in Mushroom by LC- MS/MS. SCIEX. Available at: [Link]

  • Magic mushroom mystery managed with LC-MS/MS determination of psilocin in whole blood. Separations. Available at: [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). cloud-clone.us. Available at: [Link]

  • Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. ResearchGate. Available at: [Link]

  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]

  • Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. bioRxiv. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

"overcoming solubility issues with 4-HO-MiPT in aqueous buffers"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility and Stability Challenges in Aqueous Buffers

Introduction

4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), a synthetic tryptamine, is a compound of significant interest in neuropharmacological research.[1][2][3] However, its utility in experimental settings is often hampered by its poor solubility in aqueous buffers and its inherent instability in solution. This guide, designed for researchers and drug development professionals, provides in-depth technical support, troubleshooting advice, and validated protocols to effectively overcome these challenges. As Senior Application Scientists, we aim to provide not just methods, but a deeper understanding of the underlying chemical principles to empower you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 4-HO-MiPT so difficult to dissolve in standard aqueous buffers like PBS?

A1: The limited aqueous solubility of 4-HO-MiPT stems from its chemical structure. The molecule possesses a hydrophobic indole ring and an isopropyl group, which contribute to its low affinity for water. While the hydroxyl and amine groups are polar, their contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, especially at physiological pH.

Q2: I've noticed my 4-HO-MiPT solutions turning a yellow or brownish color over time. What is happening and is my compound still usable?

A2: The discoloration of your 4-HO-MiPT solution is a clear indicator of oxidative degradation. The 4-hydroxyindole moiety is highly susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and, most notably, alkaline pH. This degradation leads to the formation of colored byproducts and a loss of the active compound. The usability of a discolored solution is questionable as the concentration of intact 4-HO-MiPT will have decreased, and the degradation products could have unknown pharmacological activities or cytotoxic effects. It is strongly recommended to use freshly prepared solutions and take steps to prevent oxidation.

Q3: What is the pKa of 4-HO-MiPT and why is it important for solubility?

Understanding the pKa is critical for solubility because the ionization state of the molecule is pH-dependent.

  • Below the pKa of the amine (acidic pH): The amine group will be protonated (cationic), which generally increases water solubility.

  • Above the pKa of the hydroxyl group (alkaline pH): The hydroxyl group will be deprotonated (anionic), which can also increase water solubility. However, as discussed, alkaline conditions significantly accelerate oxidative degradation.

Therefore, manipulating the pH to achieve an optimal balance between solubility and stability is a key strategy.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of a stock solution into aqueous buffer. The concentration of the organic co-solvent in the final solution is too low to maintain solubility. The pH of the final buffer is not optimal for solubility.1. Optimize Co-solvent Concentration: Ensure the final concentration of the co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility, while remaining below cytotoxic levels for your specific assay (see co-solvent protocol below). 2. Adjust Buffer pH: Prepare the final solution in a slightly acidic buffer (e.g., pH 6.0-6.5) to protonate the amine group and enhance solubility. 3. Use a Solubilizing Excipient: Consider incorporating a cyclodextrin like HP-β-CD into your aqueous buffer before adding the 4-HO-MiPT stock solution.
Solution appears cloudy or contains visible particles immediately after preparation. Incomplete dissolution of the compound.1. Sonication: Gently sonicate the solution in a water bath for a few minutes to aid dissolution. 2. Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this can accelerate degradation. 3. Increase Co-solvent Concentration: If possible within the limits of your experimental system, slightly increase the percentage of the organic co-solvent in your initial stock solution.
Rapid discoloration and loss of potency of the prepared solution. Oxidative degradation due to exposure to oxygen, light, or inappropriate pH.1. Add an Antioxidant: Incorporate an antioxidant such as L-ascorbic acid into your buffer before adding 4-HO-MiPT. 2. Use Degassed Buffers: Prepare buffers with deoxygenated water and consider purging the solution with an inert gas (e.g., nitrogen or argon). 3. Protect from Light: Store solutions in amber vials or wrap them in aluminum foil. 4. Maintain Acidic pH: Prepare and store solutions in a slightly acidic buffer (pH 6.0-6.5).
Inconsistent results in cell-based assays. Cytotoxicity from the solubilizing agent (e.g., DMSO, ethanol). Degradation of 4-HO-MiPT in the culture medium over the course of the experiment.1. Determine Solvent Tolerance: Perform a vehicle control experiment to determine the maximum concentration of your chosen co-solvent that does not affect cell viability. For many cell lines, the final DMSO concentration should be kept below 0.5%.[4][5] 2. Use Freshly Prepared Solutions: Prepare 4-HO-MiPT solutions immediately before use. 3. Consider a More Biocompatible Solubilizer: Explore the use of HP-β-cyclodextrin as an alternative to organic co-solvents.

Experimental Protocols

Protocol 1: Solubilization of 4-HO-MiPT using a Co-solvent (DMSO) for In Vitro Assays

This protocol describes the preparation of a 4-HO-MiPT solution in an aqueous buffer using dimethyl sulfoxide (DMSO) as a co-solvent.

Materials:

  • 4-HO-MiPT

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh a small amount of 4-HO-MiPT (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved. Gentle sonication can be used if necessary. This is your primary stock solution .

  • Prepare an Intermediate Dilution (if necessary):

    • Depending on your final desired concentration, it may be necessary to make an intermediate dilution of the primary stock solution in DMSO.

  • Prepare the Final Aqueous Solution:

    • Add the desired volume of the DMSO stock solution to your aqueous buffer (e.g., PBS or cell culture medium) to achieve the final target concentration.

    • Crucially, the final concentration of DMSO in the aqueous solution should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. [4][5]

    • Immediately vortex the final solution to ensure rapid and uniform dispersion.

Causality and Considerations:

  • Why a high-concentration DMSO stock? By creating a concentrated stock in a strong organic solvent, you minimize the volume of co-solvent needed in your final aqueous solution, thereby reducing its potential for cytotoxicity.

  • Why add the DMSO stock to the buffer and not the other way around? Adding the small volume of the organic stock to the larger volume of the aqueous buffer promotes rapid dispersion and reduces the risk of the compound precipitating out of solution.

  • Solvent Tolerance: The maximum tolerated DMSO concentration is cell-line dependent. It is imperative to run a vehicle control (buffer with the same final DMSO concentration but without 4-HO-MiPT) to assess the effect of the solvent on your experimental system.

Protocol 2: Enhancing Solubility and Stability with pH Adjustment and an Antioxidant

This protocol details the preparation of a 4-HO-MiPT solution in a pH-adjusted buffer containing L-ascorbic acid to improve both solubility and stability.

Materials:

  • 4-HO-MiPT

  • L-ascorbic acid

  • Phosphate-buffered saline (PBS)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Sterile, amber glass vials

Procedure:

  • Prepare the pH-Adjusted, Antioxidant-Containing Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS).

    • Add L-ascorbic acid to the buffer to a final concentration of 0.1-1 mg/mL.

    • Adjust the pH of the buffer to approximately 6.0-6.5 using 1 M HCl. Monitor the pH carefully with a calibrated pH meter.

    • Sterile filter the buffer if required for your application.

  • Prepare the 4-HO-MiPT Solution:

    • Weigh the desired amount of 4-HO-MiPT and add it to the prepared buffer.

    • Vortex or sonicate until fully dissolved.

Causality and Considerations:

  • Why a slightly acidic pH? At a pH of 6.0-6.5, the tertiary amine of 4-HO-MiPT will be protonated, increasing its polarity and, consequently, its aqueous solubility. This acidic environment also helps to slow the rate of oxidation.[6][[“]]

  • The Role of L-Ascorbic Acid: L-ascorbic acid is a potent antioxidant that will be preferentially oxidized, thereby protecting the 4-hydroxyindole moiety of 4-HO-MiPT from degradation.[8]

  • Limitations: While this method improves solubility and stability, the achievable concentration may still be limited. For higher concentrations, a combination with a co-solvent or cyclodextrin may be necessary.

Protocol 3: Solubilization of 4-HO-MiPT using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the use of HP-β-CD, a cyclic oligosaccharide, to form an inclusion complex with 4-HO-MiPT, enhancing its aqueous solubility.

Materials:

  • 4-HO-MiPT

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HP-β-CD Solution:

    • Dissolve HP-β-CD in your aqueous buffer to create a stock solution. The concentration of HP-β-CD will depend on the desired final concentration of 4-HO-MiPT and the stoichiometry of the inclusion complex (often assumed to be 1:1). A starting concentration of 1-5% (w/v) HP-β-CD is a reasonable starting point.

  • Form the Inclusion Complex:

    • Add the 4-HO-MiPT powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Clarify the Solution:

    • After stirring, if any undissolved material remains, the solution can be filtered through a 0.22 µm syringe filter to remove any particulates.

Causality and Considerations:

  • Mechanism of Action: HP-β-CD has a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of the 4-HO-MiPT molecule can be encapsulated within this cavity, forming an inclusion complex. The hydrophilic exterior of the HP-β-CD then allows the entire complex to be soluble in water.

  • Biocompatibility: HP-β-CD is generally considered to be a biocompatible excipient with low cytotoxicity, making it a suitable alternative to organic co-solvents for many in vitro applications.

  • Optimization: The optimal ratio of 4-HO-MiPT to HP-β-CD may need to be determined empirically to achieve the desired concentration.

Visualization of Concepts

The Challenge: Poor Aqueous Solubility of 4-HO-MiPT

Caption: The hydrophobic regions of 4-HO-MiPT lead to poor solubility in polar aqueous buffers.

The Problem of Instability: Oxidative Degradation

Caption: Factors like oxygen, light, and high pH cause oxidative degradation of 4-HO-MiPT.

Solution Workflow: A Decision Tree for Solubilization and Stabilization

G A Start: Need to dissolve 4-HO-MiPT in aqueous buffer B What is the required final concentration? A->B C Low (<0.5 mg/mL) B->C D High (>0.5 mg/mL) B->D E Is stability a major concern? C->E J Consider using HP-β-cyclodextrin (Protocol 3) D->J F Yes E->F G No (for immediate use) E->G H Use pH-adjusted buffer (pH 6.0-6.5) with L-ascorbic acid (Protocol 2) F->H I Use a co-solvent like DMSO (Protocol 1), keeping final concentration <0.5% G->I K Combine methods: e.g., HP-β-CD in a pH-adjusted, antioxidant-containing buffer J->K

Caption: A decision-making workflow for selecting the appropriate solubilization and stabilization strategy.

References

  • LifeTein. (2023, February 1). DMSO Usage in Cell Culture. Retrieved from [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2111.
  • Njus, D., Kelley, P. M., Tu, Y. J., & Schlegel, H. B. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Free Radical Biology and Medicine, 159, 37-43.
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Retrieved from [Link]

  • pH vs Antioxidant activity? (2015). ResearchGate. Retrieved from [Link]

  • Consensus. (n.d.). How do different pH levels influence the antioxidant properties of phenolic compounds in red wines?. Retrieved from [Link]

  • Wikipedia. (2023, December 27). 4-HO-MiPT. Retrieved from [Link]

  • USCN Business. (n.d.). 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 4-hydroxy-N-isopropyl-N-methyltryptamine (Miprocin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable but sensitive research compound. As a 4-hydroxytryptamine derivative, 4-HO-MiPT is analogous to psilocin and is known to be particularly unstable if not handled with precise care.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) and what makes it unstable?

A1: 4-hydroxy-N-isopropyl-N-methyltryptamine, also known as Miprocin, is a synthetic psychedelic of the tryptamine class, structurally related to psilocin (4-HO-DMT).[1][2][4] Its instability primarily stems from the phenolic 4-hydroxy group on the indole ring.[3] This group is highly susceptible to oxidation, which can be accelerated by exposure to oxygen, light, elevated temperatures, and non-acidic pH levels.[5][6] This oxidative process is the main degradation pathway, leading to the loss of the compound's integrity and potency.

Q2: What are the common visual signs of 4-HO-MiPT degradation?

A2: The most common sign of degradation is a distinct color change.[1][2] Pure 4-HO-MiPT is typically an off-white or light-colored crystalline solid. Upon degradation, it will often turn brownish, purplish, or even dark black.[6][7] This discoloration is due to the formation of colored oxidation products, likely quinone-like compounds.[6] Any noticeable change in color or consistency from the initial product indicates that significant degradation has occurred.

Q3: My solid 4-HO-MiPT has discolored. Can I still use it for my experiments?

A3: It is strongly advised not to use discolored or degraded 4-HO-MiPT. The color change signifies that a portion of the original compound has converted into unknown degradation products.[6] These byproducts will not only reduce the effective concentration of your active compound, leading to inaccurate and non-reproducible results, but their pharmacological and toxicological profiles are also unknown. Using degraded material introduces unacceptable variables and potential safety risks into your experiments.

Q4: Is it advisable to store 4-HO-MiPT in a solution?

A4: Long-term storage of 4-HO-MiPT in any solution is highly discouraged. 4-substituted tryptamines are known to degrade very rapidly in solution, especially those containing water.[7][8] If solutions are required for your workflow, they should be prepared fresh immediately before use. For any unavoidable short-term holding (i.e., a few hours), the solution must be kept under an inert atmosphere, protected from light, and stored at low temperatures (2-8°C).[5][9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your research, explaining the underlying chemistry and providing actionable solutions.

Issue 1: My solid 4-HO-MiPT, stored in a vial in the freezer, turned dark brown after several months.

  • Primary Cause: This is a classic case of oxidation due to atmospheric oxygen. Standard freezer storage alone is insufficient to protect highly sensitive compounds. Even in a sealed vial, trapped oxygen and subsequent openings of the container can introduce enough oxygen and moisture to initiate degradation over time. Condensation from temperature changes when removing the sample from the freezer is also a significant risk factor.[10]

  • Troubleshooting & Resolution:

    • Discard Compromised Material: The discolored compound should be disposed of according to your institution's chemical waste protocols.

    • Implement Inert Atmosphere Storage: For your next batch, aliquot the material into smaller, single-use amber glass vials. Before sealing, purge the headspace of each vial with an inert gas such as argon or nitrogen to displace all oxygen.

    • Ensure Airtight Seal & Prevent Condensation: Use vials with PTFE-lined caps and consider wrapping the cap with parafilm for an extra barrier. When removing a vial from the freezer, always allow it to warm up to ambient room temperature before opening it.[10][11] This critical step prevents atmospheric moisture from condensing onto the cold compound.

    • Add a Desiccant: For bulk storage, place the sealed vials inside a larger, light-proof secondary container that also contains a desiccant pack to capture any ambient moisture.[9][10]

Issue 2: My HPLC/LC-MS analysis shows multiple unexpected peaks and a reduced peak for the parent 4-HO-MiPT compound.

  • Primary Cause: The appearance of extraneous peaks is a definitive indicator of degradation. The parent molecule has broken down into various smaller, more polar, or polymerized species, each with a different retention time on the chromatography column. This is common when analyzing solutions that were not freshly prepared or solids that were improperly stored.

  • Troubleshooting & Resolution:

    • Confirm with a Fresh Standard: Immediately prepare a fresh solution from a reliable, non-degraded solid standard and re-run the analysis. This will confirm if the issue is with the sample or the analytical method itself.

    • Review Solution Preparation: Ensure that all solutions for analysis are made immediately prior to injection. Use high-purity, deoxygenated solvents. Tryptamines are generally more stable in slightly acidic conditions (pH 4-6) than in neutral or alkaline buffers.[5][6]

    • Forced Degradation Study (Optional): To better understand the degradation profile, you can perform a forced degradation study. Intentionally expose a small sample to harsh conditions (e.g., UV light, hydrogen peroxide, high heat) to generate the degradation products. Analyzing these samples can help in identifying the unknown peaks in your compromised samples.

Issue 3: I am observing a significant loss of potency or inconsistent results in my biological assays.

  • Primary Cause: A reduction in biological activity is a direct consequence of a lower concentration of the active 4-HO-MiPT due to degradation. The degradation products are unlikely to have the same affinity for the target receptors (e.g., 5-HT2A).[12]

  • Troubleshooting & Resolution:

    • Strict Adherence to Storage Protocols: This issue underscores the critical importance of the storage protocols outlined in this guide. Potency loss is the functional outcome of the chemical degradation discussed.

    • Fresh is Best: Your experimental workflow must be designed around the principle of preparing solutions fresh for every single experiment. Do not create large "stock solutions" to be used over several days or weeks.[7]

    • Quantify Before Use: For critical experiments, it is best practice to perform an analytical quantification (e.g., via HPLC-UV or LC-MS) of your solution immediately after preparation to confirm the precise concentration before introducing it into a biological system.

Visualization of Degradation & Prevention

To better understand the process, the following diagrams illustrate the degradation pathway and the recommended workflow for handling 4-HO-MiPT.

cluster_degradation Primary Degradation Pathway Miprocin 4-HO-MiPT (Stable Form) Products Oxidized Degradation Products (e.g., Quinone-like compounds) Miprocin->Products Factors: - Oxygen (Air) - UV/Light - High Temperature - Moisture - Alkaline pH cluster_workflow Troubleshooting & Handling Workflow Start Receive or Synthesize 4-HO-MiPT Check Visually Inspect: Is it off-white & crystalline? Start->Check Store Follow Long-Term Storage Protocol Check->Store Yes Discard Discard Compound & Source New Batch Check->Discard No (Discolored) Prep Prepare Solution Immediately Before Use Store->Prep Use Use in Experiment Prep->Use

Caption: Recommended workflow for handling 4-HO-MiPT.

Protocols for Maximizing Stability

Adherence to rigorous, standardized procedures is the only effective way to ensure the long-term stability of 4-HO-MiPT.

Protocol 1: Long-Term Storage of Solid 4-HO-MiPT
  • Environment: Perform all manipulations in a low-humidity environment and under dim lighting.

  • Aliquoting: Divide the bulk compound into pre-weighed, single-use quantities in separate amber glass vials. This minimizes the need to repeatedly access the main stock.

  • Inert Gas Purge: Place the open, filled vials into a desiccator chamber or glove box. Evacuate the chamber and backfill with a high-purity inert gas (e.g., Argon, Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: Securely cap each vial with a PTFE-lined cap inside the inert atmosphere. For an additional barrier, wrap the cap-vial interface with parafilm.

  • Secondary Containment: Place the sealed vials into a labeled, light-proof, and airtight secondary container. Add a desiccant pouch inside the secondary container.

  • Freezing: Store the secondary container in a stable freezer at -20°C or, ideally, -80°C. [5][13]7. Thawing: CRITICAL STEP: When a vial is needed, remove the entire secondary container from the freezer and allow it to equilibrate to room temperature for several hours before opening. This prevents condensation on the individual vials. Only then, remove the single vial you intend to use.

Protocol 2: Preparation of Experimental Solutions
  • Solvent Preparation: Use high-purity solvents or buffers. Deoxygenate the solvent by sparging with an inert gas for at least 15-20 minutes prior to use. For aqueous solutions, a slightly acidic buffer (e.g., pH 4-6) is preferable to neutral water or PBS. [6]2. Weighing: Retrieve a single-use vial of solid 4-HO-MiPT that has been properly warmed to room temperature. Weigh the required amount quickly.

  • Dissolution: Add the deoxygenated solvent to the solid and dissolve completely, protecting the solution from bright light.

  • Immediate Use: Use the freshly prepared solution in your experiment without delay. Do not store it. If a brief delay is unavoidable, keep the solution on ice in a sealed, light-proof container.

Summary of Stability Factors and Storage Conditions

The tables below provide a quick-reference summary of the key factors influencing 4-HO-MiPT stability and the recommended storage conditions.

Table 1: Key Factors Affecting 4-HO-MiPT Stability

FactorEffect on 4-HO-MiPTMitigation Strategy
Oxygen Primary driver of oxidative degradation, leading to colored byproducts and loss of potency. [5][6]Store solid under an inert atmosphere (Argon/Nitrogen). Use deoxygenated solvents for solutions. [5]
Light Photodegradation can accelerate the oxidation process, especially UV light. [5][14][15]Store in amber or opaque containers. [5][13]Handle in a dimly lit environment.
Temperature Higher temperatures significantly increase the rate of chemical degradation. [5][16]Store long-term at -20°C or below. [5][13]Keep solutions on ice if not used immediately.
Moisture/Humidity Water can facilitate degradation pathways and cause condensation issues. [8][10]Store with a desiccant. Allow frozen samples to reach room temperature before opening. [10]
pH More prone to oxidation in neutral to alkaline conditions. [5][6]Prepare aqueous solutions in a slightly acidic buffer (pH 4-6) for transient stability. [6]

Table 2: Recommended Storage Conditions Summary

FormTemperatureAtmosphereLight ConditionRecommended Max Duration
Solid (Powder) -20°C to -80°C [5][13]Inert Gas (Argon/Nitrogen) [1][2]Dark (Amber/Opaque Vials) [5][17]Years (if protocol is followed)
Aqueous Solution 2-8°C (on ice) [5]Inert Gas (in deoxygenated buffer)DarkNot Recommended (use immediately)
Organic Solution 2-8°C (on ice)Inert Gas (in deoxygenated solvent)DarkNot Recommended (use immediately)

References

  • Benchchem. (n.d.). Technical Support Center: Tryptamine Stability in Aqueous Solutions. BenchChem.
  • Wikipedia. (2023). 4-HO-MiPT.
  • CRITICAL CONSULTING LLC. (2021, September 9). Stability of tryptamines in Psilocybe cubensis mushrooms.
  • Benchchem. (n.d.). Strategies to improve the stability of 4-Hydroxytryptamine solutions. BenchChem.
  • Gotvaldová, K., et al. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. ResearchGate.
  • Reddit. (2019, October 3). Storage of fumarate tryptamines in oil? r/Psychonaut.
  • Unknown. (2022, November 28). How light and tryptamine can control Psilocybin levels in Magic Mushrooms.
  • ResearchGate. (2025, August 10). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography.
  • Gotvaldová, K., et al. (2020, October 15). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Oregon.gov.
  • Reddit. (2020, June 17). Storing 4-sub tryptamines. r/researchchemicals.
  • Bluelight.org. (2021, November 9). Tryptamine solubility.
  • Reddit. (2025, November 23). Severity of light degradation when handling psychedelics? r/researchchemicals.
  • Bluelight.org. (2016, October 9). Storing Tryptamines.
  • Hanif, M. S. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Reddit. (2021, October 11). 4ho-met and 4-ho-mipt degrading in solution. r/researchchemicals.
  • Psychedelic Science Review. (n.d.). 4-HO-MiPT.
  • PsychonautWiki. (n.d.). 4-HO-MiPT.
  • Wikipedia. (2023). Psilocin.
  • Glatfelter, G. C., et al. (2022, July 5). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega.

Sources

Technical Support Center: Enhancing the Resolution of 4-hydroxy-N-isopropyl-N-methyltryptamine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing the analytical resolution of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance for robust and reliable analytical method development. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to effectively troubleshoot and optimize your experiments.

Introduction: The Analytical Imperative for High-Resolution Separation

4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), a synthetic tryptamine, and its metabolic products are of significant interest in pharmacological and toxicological research. Achieving high-resolution analytical separation of the parent compound and its metabolites is critical for accurate pharmacokinetic studies, understanding metabolic pathways, and ensuring the purity and stability of reference standards. The structural similarity among these compounds, potential for isomeric forms, and the complexity of biological matrices present considerable analytical challenges. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation from Biological Matrices

Question: I am experiencing significant matrix effects and low recovery when extracting 4-HO-MiPT and its metabolites from plasma/urine. What is the most effective sample preparation strategy?

Answer: Matrix effects, primarily ion suppression or enhancement in LC-MS analysis, are a common challenge with complex biological samples like plasma and urine. The key is to select a sample preparation technique that effectively removes interfering components such as proteins and phospholipids while ensuring high recovery of your analytes of interest.

  • Expert Insight: While protein precipitation is a quick and simple method, it often results in "dirtier" extracts, leading to more significant matrix effects. For tryptamines, which can be present at low concentrations, a more thorough cleanup is often necessary.

  • Recommended Protocol (Solid-Phase Extraction - SPE): We recommend a mixed-mode cation exchange SPE protocol for optimal cleanup and recovery.

    Step-by-Step SPE Protocol for Plasma/Urine:

    • Sample Pre-treatment: Acidify the plasma or urine sample with a small volume of ascorbic acid to prevent oxidative degradation of the hydroxylated tryptamines.[1][2]

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of a mild acidic buffer (e.g., 100 mM phosphate buffer, pH 6).

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing:

      • Wash 1: 1 mL of the equilibration buffer to remove salts and polar interferences.

      • Wash 2: 1 mL of an organic solvent of intermediate polarity (e.g., 20% methanol in water) to remove less polar interferences.

    • Elution: Elute the analytes with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on the tryptamines, releasing them from the sorbent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

  • Troubleshooting Poor Recovery:

    • Incomplete Elution: Ensure the elution solvent is sufficiently basic to neutralize the analytes. You can increase the concentration of ammonium hydroxide if needed.

    • Analyte Breakthrough: If you suspect the analyte is not retained during loading, ensure the sample pH is appropriate for the sorbent and consider a stronger cation exchange sorbent.

Chromatographic Separation (HPLC/UHPLC)

Question: I am observing poor peak shape (tailing) and co-elution of 4-HO-MiPT with one of its predicted metabolites. How can I improve my chromatographic resolution?

Answer: Peak tailing and co-elution are common issues when analyzing structurally similar tryptamines. Peak tailing is often caused by secondary interactions between the basic amine groups of the analytes and residual acidic silanol groups on the silica-based stationary phase. Co-elution occurs when the chromatographic conditions are insufficient to differentiate between the analytes.

  • Expert Insight: The choice of stationary phase and mobile phase additives is critical. For basic compounds like tryptamines, a column with end-capping to minimize silanol interactions is highly recommended. Additionally, using a mobile phase with a suitable buffer and pH can significantly improve peak shape.

  • Recommended HPLC Method Development Strategy:

    ParameterRecommendationRationale
    Stationary Phase C18 or Phenyl-Hexyl column with end-cappingC18 provides general hydrophobic retention, while Phenyl-Hexyl offers alternative selectivity through pi-pi interactions with the indole ring of tryptamines. End-capping minimizes peak tailing.
    Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode mass spectrometry and helps to protonate the analytes, leading to more consistent interactions with the stationary phase.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile generally provides sharper peaks and lower backpressure, while methanol can offer different selectivity.
    Gradient Elution Start with a low percentage of organic phase (e.g., 5-10% B) and gradually increase to elute the analytes. A shallow gradient will provide better resolution.Allows for the separation of compounds with different polarities.
    Column Temperature 30-40 °CCan improve peak shape and reduce viscosity, leading to lower backpressure.
  • Troubleshooting Peak Tailing:

    • Increase Mobile Phase Acidity: A lower pH (around 3) will ensure the analytes are fully protonated and minimize interactions with silanols.

    • Use a Biphenyl Column: These columns can provide unique selectivity for aromatic compounds like tryptamines.

    • Consider a Hybrid Silica Column: These columns have a lower density of residual silanols and can reduce peak tailing.

  • Troubleshooting Co-elution:

    • Optimize the Gradient: A shallower gradient will increase the separation window between closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Adjust the pH: Modifying the mobile phase pH can change the ionization state of the analytes and their interaction with the stationary phase, potentially improving resolution.

Metabolite Identification

Question: What are the expected metabolites of 4-HO-MiPT, and how can I tentatively identify them in my samples?

Answer: Based on in vitro studies of structurally similar tryptamines like 4-OH-MPT and 4-HO-MET, the metabolism of 4-HO-MiPT is expected to proceed through several key pathways.[3][4][5][6] The primary routes of metabolism are likely to be:

  • Phase I Metabolism:

    • N-demethylation: Removal of the methyl group from the tertiary amine.

    • N-oxidation: Formation of an N-oxide on the tertiary amine.

    • Hydroxylation: Addition of a hydroxyl group, potentially on the isopropyl moiety or the indole ring.

    • Dealkylation: Removal of the isopropyl group.

  • Phase II Metabolism:

    • O-glucuronidation: Conjugation of a glucuronic acid molecule to the 4-hydroxy group.

    • O-sulfation: Conjugation of a sulfate group to the 4-hydroxy group.

Predicted Metabolites of 4-HO-MiPT:

Metabolite NameAbbreviationPredicted Mass Change
N-desmethyl-4-HO-MiPT4-HO-IPT-14 Da
4-HO-MiPT N-oxide4-HO-MiPT-NO+16 Da
Hydroxy-4-HO-MiPTOH-4-HO-MiPT+16 Da
4-HO-MiPT Glucuronide4-HO-MiPT-Gluc+176 Da
4-HO-MiPT Sulfate4-HO-MiPT-Sulfate+80 Da
  • Workflow for Tentative Metabolite Identification:

    metabolite_identification_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing cluster_identification Identification sample Biological Sample (e.g., Plasma, Urine) spe Solid-Phase Extraction (SPE) sample->spe lc_hrms LC-HRMS/MS Analysis (Full Scan & dd-MS2) spe->lc_hrms data_extraction Extract Ion Chromatograms (Predicted m/z) lc_hrms->data_extraction fragmentation_analysis Analyze MS/MS Spectra (Fragmentation Patterns) data_extraction->fragmentation_analysis tentative_id Tentative Metabolite Identification fragmentation_analysis->tentative_id

Chiral Separation

Question: 4-HO-MiPT and some of its metabolites may be chiral. How can I approach developing an enantioselective separation method?

Answer: The presence of a stereocenter, for instance, through hydroxylation of the isopropyl group, would result in enantiomers. Differentiating between enantiomers is crucial as they can have different pharmacological and toxicological profiles. Chiral separation is typically achieved using a chiral stationary phase (CSP) in HPLC.

  • Expert Insight: For tryptamine-like compounds, polysaccharide-based and cyclodextrin-based CSPs are often the most successful. The choice between them can be empirical, and screening several columns is a common and effective strategy.

  • Recommended Approach for Chiral Method Development:

    • Column Screening:

      • Polysaccharide-based CSPs: Columns like Chiralpak® AD or Chiralcel® OD are excellent starting points. They are versatile and have a broad range of applications for separating chiral compounds.

      • Cyclodextrin-based CSPs: Columns with beta-cyclodextrin derivatives can be effective, particularly for compounds that can form inclusion complexes with the cyclodextrin cavity. [7][8][9][10][11]

    • Mobile Phase Selection:

      • Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape is a common starting point for polysaccharide columns.

      • Reversed Phase: An aqueous buffer (e.g., ammonium acetate) with an organic modifier like acetonitrile or methanol is used for cyclodextrin-based columns and some polysaccharide columns.

    • Optimization:

      • Mobile Phase Composition: Fine-tune the ratio of the organic modifiers to optimize resolution.

      • Temperature: Varying the column temperature can significantly impact enantioselectivity.

      • Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Troubleshooting Chiral Separations:

    • No Separation:

      • Try a different type of CSP.

      • Switch between normal phase and reversed phase modes.

      • Consider derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

    • Poor Resolution:

      • Optimize the mobile phase composition and temperature.

      • Reduce the flow rate.

      • Ensure the column is not overloaded.

Experimental Protocols

Protocol 1: In Vitro Metabolism of 4-HO-MiPT using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to identify the phase I metabolites of 4-HO-MiPT.

  • Materials:

    • 4-HO-MiPT

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile (ice-cold)

    • Deionized water

  • Procedure:

    • Prepare a stock solution of 4-HO-MiPT in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the 4-HO-MiPT stock solution to a final concentration of 1-10 µM.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the initial mobile phase for LC-HRMS analysis.

Protocol 2: Validated LC-MS/MS Method for Quantification of Tryptamines in Plasma

This protocol provides a framework for a validated quantitative method, which can be adapted for 4-HO-MiPT and its metabolites. [1][2][12]

  • Sample Preparation: Follow the SPE protocol described in the FAQs section.

  • LC-MS/MS System:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Electrospray ionization (ESI) source in positive ion mode.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Use Multiple Reaction Monitoring (MRM) mode.

    • Optimize MRM transitions (precursor ion > product ion) and collision energies for 4-HO-MiPT and each metabolite using authentic standards, if available.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), matrix effects, and recovery according to regulatory guidelines.

Visualization of Key Processes

analytical_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_collection Sample Collection (Plasma, Urine, etc.) sample_prep Sample Preparation (e.g., SPE) sample_collection->sample_prep hplc HPLC/UHPLC Separation (C18 or Chiral Column) sample_prep->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms data_processing Data Processing (Peak Integration) ms->data_processing interpretation Results Interpretation (Quantification, Metabolite ID) data_processing->interpretation

Caption: General analytical workflow for 4-HO-MiPT analysis.

References

  • Schoffner, M. X. (2024). Development and Validation of an Analytical Method for the Determination of Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. CUNY Academic Works. [Link]

  • Glase, S. M., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. [Link]

  • Glase, S. M., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, bkaf045. [Link]

  • Di Trana, A., et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Expert Opinion on Drug Metabolism & Toxicology, 18(12), 831-840. [Link]

  • Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 139-147. [Link]

  • Di Trana, A., et al. (2025). 4-Hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) in vitro human metabolism. ResearchGate. [Link]

  • Gotvaldova, K., et al. (2025). Extensive collection of psychotropic mushrooms with determination of their tryptamine alkaloids. International Journal of Molecular Sciences, 23(22), 14036. [Link]

  • Yasmo Perez, J. P., et al. (2025). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. Talanta, 290, 127777. [Link]

  • Chadeayne, A. R., et al. (2020). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 543-550. [Link]

  • Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 11(3), 436-446. [Link]

  • Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate. [Link]

  • Di Trana, A., et al. (2022). 4-Hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) in vitro human metabolism. ResearchGate. [Link]

  • Armstrong, D. W., & Stalcup, A. M. (1991). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Separations by Liquid Chromatography (pp. 159-203). American Chemical Society. [Link]

  • Cirri, D., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 599. [Link]

  • Al-Saeed, M. M., et al. (2025). Enantioselective determination of metoprolol and its metabolites in human urine high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and tandem mass spectrometry (MS/MS). ResearchGate. [Link]

  • Holland, M. L., & Lucy, C. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(11-12), 1279-1286. [Link]

  • Skibiński, R., et al. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 27(15), 4936. [Link]

  • Chinese Journal of Chromatography. (2024). Structure of 4-HO-MiPT. Chinese Journal of Chromatography. [Link]

  • Wikipedia. (2023). 4-HO-MiPT. Wikipedia. [Link]

  • SWGDRUG.org. (2015). 4-Hydroxy-MIPT. SWGDRUG.org. [Link]

Sources

Technical Support Center: Protocol Refinement for 4-HO-MiPT Behavioral Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency with 4-Hydroxy-Tryptamines

4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT, or Miprocin) is a synthetic tryptamine and a structural analog of psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2][3] Its primary mechanism of action is agonism at serotonin receptors, particularly the 5-HT₂A receptor, which is the key target for classic psychedelic compounds.[1][2][4][5][6] In preclinical research, 4-HO-MiPT is a valuable tool for investigating the neurobiology of serotonergic signaling and its behavioral correlates. One of the most reliable behavioral proxies for 5-HT₂A receptor activation in rodents is the head-twitch response (HTR).[1][7][8][9][10]

However, like other 4-hydroxy-tryptamines, 4-HO-MiPT presents significant challenges to achieving experimental consistency. Its phenolic hydroxyl group makes it susceptible to oxidation, and its potent psychoactive effects can be influenced by a myriad of subtle environmental and physiological variables.[11][12] This guide provides a comprehensive framework for troubleshooting common issues and standardizing protocols to ensure robust, reproducible data in 4-HO-MiPT behavioral studies.

Section 1: Troubleshooting Guide for Inconsistent Results

This section addresses common problems encountered during 4-HO-MiPT experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: High Inter-Individual Variability or No Dose-Response in Head-Twitch Response (HTR)

Question: "We administered a range of 4-HO-MiPT doses to our C57BL/6J mice, but the HTR counts are highly variable between animals within the same dose group. In some cases, we're not observing a clear dose-dependent increase. What's going wrong?"

Potential Causes & Solutions:

  • Chemical Instability of Dosing Solution: 4-hydroxy-tryptamines are notoriously prone to oxidation, which degrades the active compound and leads to under-dosing.[12] A color change in your solution (e.g., turning blue or gray) is a clear indicator of degradation.[12]

    • Expert Insight: The indole ring's hydroxyl group is easily oxidized, forming inactive quinone-like compounds. This process is accelerated by light, oxygen, and neutral-to-alkaline pH.[12]

    • ✅ Validated Protocol:

      • Use Deoxygenated Saline: Before dissolving the compound, sparge your saline (0.9% NaCl) with an inert gas like argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

      • Add an Antioxidant: Dissolve ascorbic acid (Vitamin C) in the deoxygenated saline to a final concentration of 0.1-1.0 mg/mL before adding the 4-HO-MiPT. Ascorbic acid acts as a sacrificial antioxidant, protecting the tryptamine.

      • Protect from Light: Prepare solutions under dim light and store them in amber vials or tubes wrapped in aluminum foil.[12]

      • Prepare Fresh: Always prepare dosing solutions immediately before an experiment. Do not store 4-HO-MiPT solutions, even frozen, for extended periods, as degradation can still occur.[12][13]

  • Inadequate Habituation: Testing animals immediately after moving them to a novel environment induces stress and hyperactivity, which can mask or interfere with the HTR.[11][14][15]

    • Expert Insight: Novelty-induced exploration and anxiety can confound behavioral measures. A proper habituation period allows these baseline behaviors to subside, creating a stable state for observing drug-specific effects.

    • ✅ Validated Protocol:

      • Transport animals to the testing room at least 60 minutes before the experiment begins.

      • Place each animal in its individual testing chamber (e.g., a clean, empty cylindrical arena) and allow it to habituate for a minimum of 30 minutes before injection.

  • Environmental Stressors: Rodents are highly sensitive to their environment. Factors like inconsistent lighting, loud noises, strong odors (including from cleaning agents or perfumes worn by experimenters), and excessive handling can significantly alter behavioral responses.[11]

    • Expert Insight: Stress elevates corticosterone levels, which can modulate serotonergic systems and impact behavior. Consistency across all experimental sessions is paramount.

    • ✅ Validated Protocol:

      • Consistent Lighting: Test under dim, red light conditions, as mice are nocturnal and bright light is aversive.[11] Ensure the lux level is identical for all animals and all sessions.

      • Noise Reduction: Conduct experiments in a dedicated, quiet room. Use a white noise generator to mask startling external sounds.

      • Odor Control: Use the same, minimally scented cleaning agents for all cages and apparatus. Experimenters should avoid wearing scented products.[11]

      • Minimal Handling: Handle mice calmly and consistently, using a tunnel or cupped hands instead of tail-picking whenever possible to minimize stress.

Problem 2: Paradoxical Sedation or Hypoactivity at Expected Psychoactive Doses

Question: "Instead of the expected behavioral activation, our rats are showing locomotor depression after receiving 4-HO-MiPT. Why would a psychedelic cause sedation?"

Potential Causes & Solutions:

  • Biphasic Dose-Response: Many psychedelics, including tryptamines, can exhibit a biphasic or inverted "U-shaped" dose-response curve for certain behaviors.[7] While lower doses may increase locomotion or exploration, higher doses can induce a state of sensory overload or catalepsy, leading to reduced movement. A study on synthetic tryptamines noted a depressant phase in locomotor activity.[16]

    • Expert Insight: At high levels of 5-HT₂A receptor occupancy, the profound alteration of sensory processing can lead to behavioral quiescence, which may be misinterpreted as sedation.

    • ✅ Validated Protocol:

      • Conduct a Wide Dose-Response Study: Test a broad range of doses, starting from a very low dose (e.g., 0.1 mg/kg) and increasing logarithmically (e.g., 0.3, 1.0, 3.0, 10 mg/kg) to fully characterize the dose-effect relationship.

      • Correlate with HTR: Simultaneously score HTR and locomotor activity. A high HTR count coupled with low locomotion is indicative of a psychedelic-induced quiescent state, not simple sedation.

  • Agonism at Other Receptors: 4-HO-MiPT is a non-selective serotonin agonist and may interact with other receptors, such as 5-HT₁A, which can mediate hypoactivity.[1][2][17]

    • Expert Insight: The overall behavioral output is the sum of the drug's effects across its various targets. While 5-HT₂A activation is primary for psychedelic effects, concurrent 5-HT₁A activation can have opposing effects on locomotion.

    • ✅ Validated Protocol:

      • Pharmacological Blockade: To confirm the role of 5-HT₂A receptors, pre-treat a cohort of animals with a selective 5-HT₂A antagonist (e.g., M100907) before administering 4-HO-MiPT. This should block the HTR and may unmask or alter other behavioral effects.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage range for 4-HO-MiPT in mice and rats?

A1: The effective dose can vary significantly based on the animal strain, species, and the specific behavioral test. It is crucial to perform a dose-response study for your specific experimental conditions. However, based on available literature for 4-HO-MiPT and analogous compounds, the following table provides a starting point.

SpeciesBehavioral AssayTypical Effective Dose Range (IP/SC)Reference / Rationale
Mouse Head-Twitch Response (HTR)0.5 - 5.0 mg/kgPotency is noted to be about 4-5 fold lower than psilocin for inducing HTR.[1] This range is a conservative starting point for validation.
Mouse Locomotor Activity1.0 - 10 mg/kgHigher doses may be required to see clear effects on locomotion, which can be biphasic (depressant then stimulant).[16]
Rat Drug Discrimination0.5 - 2.0 mg/kgA study found an ED₅₀ of 0.77 mg/kg for substitution with DOM in rats.[16]

Q2: What is the optimal route of administration (ROA)?

A2: The choice of ROA depends on the desired onset and duration of action.

RouteOnsetDurationProsCons
Intraperitoneal (IP) Fast (5-10 min)ModerateMost common in rodent behavioral studies; reliable systemic absorption.Risk of injection into abdominal organs; can be stressful.
Subcutaneous (SC) Slower (15-20 min)LongerLess stressful than IP; provides a more sustained release profile.Slower onset may not be ideal for all behavioral paradigms.
Oral (PO) Slowest (20-40 min)LongestClinically relevant route; non-invasive.Significant first-pass metabolism; high variability in absorption.

For most acute behavioral studies like HTR, IP injection is the standard due to its rapid and reliable delivery.

Q3: How should I properly score the Head-Twitch Response (HTR)?

A3: The HTR is a rapid, side-to-side rotational head movement, distinct from grooming or exploratory sniffing.[7][8]

  • Manual Scoring: A trained observer, blind to the experimental conditions, should count the number of distinct head twitches over a set period (e.g., in 5-minute bins for 30-60 minutes post-injection). This is laborious but effective.[7][18]

  • Automated Scoring: More advanced methods provide objective, high-throughput analysis. These include:

    • Video Analysis Software: Commercial software can now reliably detect HTRs from high-frame-rate video recordings, correlating well with manual scores.[18]

    • Magnetometer-Based Systems: Attaching a small magnet to the animal's head (either via a surgically implanted headcap or a minimally invasive ear tag) allows for highly sensitive and specific detection of the rapid rotational movement.[8][19]

Section 3: Key Experimental Workflows & Diagrams

Diagram 1: Troubleshooting Workflow for Inconsistent Behavioral Data

This diagram outlines a logical sequence of checks to perform when encountering unreliable results in a 4-HO-MiPT study.

G start Inconsistent Behavioral Results drug_prep Step 1: Verify Drug Preparation & Stability start->drug_prep dosing Step 2: Confirm Dosing Accuracy & ROA drug_prep->dosing If solution is fresh, protected, & clear sub_drug - Deoxygenated saline? - Antioxidant used? - Protected from light? - Prepared fresh? drug_prep->sub_drug environment Step 3: Assess Environmental Controls dosing->environment If dosing volume & technique are correct animal_factors Step 4: Evaluate Animal-Specific Variables environment->animal_factors If light, sound, & odor are controlled sub_env - Consistent light/sound? - Odor-free? - Consistent handling? environment->sub_env protocol Step 5: Review Behavioral Protocol & Scoring animal_factors->protocol If strain, sex, age are consistent solution Problem Resolved protocol->solution If habituation & scoring are standardized sub_protocol - Adequate habituation? - Blinded scoring? - Consistent timing? protocol->sub_protocol

Caption: A decision tree for systematically troubleshooting sources of variability.

Diagram 2: Simplified 5-HT₂A Receptor Signaling Pathway

This diagram illustrates the primary mechanism of action for 4-HO-MiPT.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes drug 4-HO-MiPT (Agonist) drug->receptor binds to ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Neuronal Excitability & Plasticity (e.g., HTR) ca2->downstream pkc->downstream

Caption: The canonical Gq-coupled signaling cascade initiated by 5-HT₂A agonism.

References

  • 4-HO-MiPT - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gatch, M. B., et al. (2025). Behavioral effects of three synthetic tryptamine derivatives in rodents. PubMed. Retrieved January 12, 2026, from [Link]

  • Roth, B. L. (2022). 5-HT 2A receptors: Pharmacology and functional selectivity. PubMed. Retrieved January 12, 2026, from [Link]

  • 4-HO-MiPT - PsychonautWiki. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-HO-MiPT - Chemical Route. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. Retrieved January 12, 2026, from [Link]

  • Head-twitch response - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (2022). Retrieved January 12, 2026, from [Link]

  • Roth, B. L., et al. (2022). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cunningham, K. A., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS Pharmacology & Translational Science. Retrieved January 12, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Jefsen, M., et al. (2023). Animal Behavior in Psychedelic Research. ScienceDirect. Retrieved January 12, 2026, from [Link]

  • Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. (2023). Labcorp. Retrieved January 12, 2026, from [Link]

  • 4-HO-MET - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - USCN Business. (n.d.). Retrieved January 12, 2026, from [Link]

  • Jefsen, M., et al. (2023). Animal Behavior in Psychedelic Research. Pharmacology Biochemistry and Behavior. Retrieved January 12, 2026, from [Link]

  • Five Factors Affecting Your Mouse Behavioral Studies - Bitesize Bio. (2025). Retrieved January 12, 2026, from [Link]

  • Psychedelics research in rodents has a behavior problem - YouTube. (2025). Retrieved January 12, 2026, from [Link]

  • 4-Hydroxytryptamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • McMurray, K. (2022). Psychedelics research in rodents has a behavior problem. The Transmitter. Retrieved January 12, 2026, from [Link]

  • de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Stability of tryptamines in Psilocybe cubensis mushrooms. (2021). CRITICAL CONSULTING LLC. Retrieved January 12, 2026, from [Link]

  • Gatch, M. B., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. PubMed - NIH. Retrieved January 12, 2026, from [Link]

  • Gotvaldová, K., et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. PubMed. Retrieved January 12, 2026, from [Link]

  • Wikipedia:PubPeer/By article/4. (n.d.). Retrieved January 12, 2026, from [Link]

  • Toxicology and Analysis of Psychoactive Tryptamines. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Psilocin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Addressing Variability in 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) Receptor Binding Data

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding variability in receptor binding data for this compound. As a potent, non-selective serotonin receptor agonist, understanding its in vitro pharmacological profile is crucial, yet its inherent instability presents unique experimental challenges.[1] This resource provides field-proven insights and evidence-based protocols to help you generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding 4-HO-MiPT receptor binding assays.

Q1: What are the primary molecular targets of 4-HO-MiPT?

A1: 4-HO-MiPT is a non-selective serotonin receptor agonist. Its highest potency and efficacy are observed at the 5-HT₂A receptor, which is believed to mediate its primary psychedelic effects.[1] It also demonstrates activity at 5-HT₂B and 5-HT₂C receptors and acts as a moderate serotonin transporter (SERT) blocker.[1] Its affinity for the 5-HT₁A receptor is comparatively low.[1]

Q2: I'm seeing significant day-to-day variability in my Kᵢ values for 4-HO-MiPT. What is the most likely cause?

A2: The most probable cause of significant variability is the chemical instability of 4-HO-MiPT. Alexander Shulgin, in his book TiHKAL, noted that 4-HO-MiPT "discolors quickly if it is not kept in an inert atmosphere and in a freezer."[2] This degradation is likely accelerated in aqueous buffer solutions at room temperature or 37°C, typical conditions for binding assays. The formation of oxidation products will reduce the effective concentration of the active compound, leading to inconsistent results.

Q3: Which radioligand should I use for competition binding assays with 4-HO-MiPT at the 5-HT₂A receptor?

A3: For the 5-HT₂A receptor, a commonly used and well-characterized antagonist radioligand is [³H]ketanserin. An agonist radioligand option is [¹²⁵I]-DOI. The choice between an agonist or antagonist radioligand can influence the binding characteristics observed, as they may preferentially bind to different conformational states of the receptor.

Q4: My non-specific binding is very high. How can I reduce it?

A4: High non-specific binding can be a significant issue in radioligand binding assays. Here are a few strategies to mitigate this:

  • Reduce Membrane Protein Concentration: Titrate the amount of membrane protein to find the optimal concentration that provides a sufficient specific binding signal without excessive non-specific binding.

  • Pre-treat Filter Plates: Soaking filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter material itself.

  • Optimize Wash Steps: Increase the number of washes with ice-cold wash buffer and ensure the filtration is performed rapidly to minimize dissociation of the specifically bound radioligand.

Section 2: Troubleshooting Guide for 4-HO-MiPT Binding Assays

This section provides a more detailed, issue-specific troubleshooting guide in a question-and-answer format.

Issue 1: Inconsistent IC₅₀/Kᵢ Values

Q: My IC₅₀ values for 4-HO-MiPT are consistently shifting between experiments, even when I use the same batch of compound. What's going on?

A: The primary suspect is the degradation of your 4-HO-MiPT stock solution and working dilutions. 4-hydroxytryptamines are susceptible to oxidation, which is exacerbated by exposure to oxygen, light, and neutral to alkaline pH.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent IC₅₀ values for 4-HO-MiPT.

Detailed Steps:

  • Fresh is Best: Always prepare your 4-HO-MiPT stock solution and serial dilutions immediately before you start your assay. Do not use solutions prepared on a previous day.

  • Buffer Preparation: Use deoxygenated buffers by sparging with an inert gas like nitrogen or argon for 15-20 minutes. The addition of an antioxidant like 0.1% (w/v) ascorbic acid to your assay buffer can help to slow the degradation of 4-HO-MiPT during the incubation period.

  • Light Protection: Prepare and store all 4-HO-MiPT solutions in amber vials or tubes wrapped in aluminum foil to protect them from light-induced degradation.

  • pH Consideration: While most serotonin receptor binding assays are performed at a physiological pH of 7.4, be aware that slightly acidic conditions (pH 6.0-6.5) can improve the stability of 4-hydroxytryptamines.[3] If variability persists, consider assessing the impact of a slightly lower pH on your assay performance.

  • Quantify Your Ligand: For the most rigorous experiments, consider quantifying the concentration of your 4-HO-MiPT solution via HPLC immediately before use to confirm the accurate concentration of the non-degraded compound.

Issue 2: Low or No Specific Binding

Q: I am not seeing a clear displacement curve for 4-HO-MiPT, and the specific binding is very low.

A: This could be due to several factors, including degraded ligand, incorrect assay conditions, or problems with your receptor source.

Troubleshooting Workflow:

Caption: Troubleshooting low specific binding of 4-HO-MiPT.

Detailed Steps:

  • Confirm Ligand Integrity: Before troubleshooting other parameters, ensure your 4-HO-MiPT is not degraded by following the steps outlined in Issue 1 . A degraded ligand will not effectively compete for binding.

  • Validate Your Receptor Source: Perform a saturation binding experiment using your chosen radioligand (e.g., [³H]ketanserin) to confirm the presence and density (Bₘₐₓ) of active receptors in your membrane preparation. This will also provide you with the dissociation constant (Kₔ) of the radioligand, which is crucial for setting up your competition assay.

  • Optimize Incubation Time: Ensure your assay has reached equilibrium. While 60 minutes at room temperature is a common starting point for 5-HT₂A assays, this should be empirically determined for your specific system.

  • Check Buffer Composition: The presence of divalent cations like Mg²⁺ can be important for maintaining receptor conformation and ligand binding. Ensure your buffer composition is appropriate for the target receptor. A typical buffer for 5-HT₂A binding is 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Section 3: Recommended Protocol for 4-HO-MiPT Competition Binding Assay at the 5-HT₂A Receptor

The following is a generalized, best-practice protocol for a competitive radioligand binding assay to determine the affinity of 4-HO-MiPT for the human 5-HT₂A receptor. This protocol is based on standard procedures for this receptor and incorporates measures to address the instability of 4-HO-MiPT.

Materials and Reagents
ReagentRecommended Specifications
Receptor Source Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
Radioligand [³H]ketanserin (Specific Activity: 60-90 Ci/mmol).
Test Compound 4-HO-MiPT (fumarate salt).
Assay Buffer 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% (w/v) Ascorbic Acid, pH 7.4.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Non-specific Control 10 µM Mianserin or another suitable 5-HT₂A antagonist.
Filter Plates 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% PEI for at least 2 hours.
Scintillation Cocktail A high-efficiency cocktail suitable for microplates.
Experimental Protocol
  • Preparation of 4-HO-MiPT Dilutions:

    • Immediately before the assay, prepare a 10 mM stock solution of 4-HO-MiPT in 100% DMSO.

    • Perform serial dilutions in Assay Buffer to achieve the final desired concentrations for the competition curve (e.g., from 1 pM to 100 µM). Protect these dilutions from light.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of Assay Buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or the appropriate 4-HO-MiPT dilution.

      • 50 µL of [³H]ketanserin diluted in Assay Buffer (final concentration should be at or near its Kₔ, typically 0.5-2 nM).

      • 100 µL of the membrane preparation diluted in Assay Buffer (protein concentration to be optimized, e.g., 10-50 µ g/well ).

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation, protected from light.

  • Filtration:

    • Rapidly harvest the contents of the plate onto the pre-soaked GF/C filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well.

  • Detection and Analysis:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the 4-HO-MiPT concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Section 4: References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.

  • Wikipedia. (n.d.). 4-HO-MiPT. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from a general protocol outline.

  • BenchChem. (2025). A Comparative Analysis of Receptor Binding Profiles of Tryptamine Analogs. Retrieved from a general protocol outline.

  • McKenna, D. J., Repke, D. B., & Peroutka, S. J. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193–198.

  • Wrona, M. Z., & Dryhurst, G. (2003). Stability of the putative neurotoxin tryptamine-4,5-dione. Chemical research in toxicology, 16(5), 639–650.

Sources

"purification strategies for removing impurities from 4-HO-MiPT synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-HO-MiPT

Document ID: TSC-CHEM-4HOMIPT-PUR-V1.0

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with in-depth strategies for the purification of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT). The synthesis of substituted tryptamines like 4-HO-MiPT can yield a variety of impurities, including unreacted starting materials, reagents, and side-products.[1][2] Achieving high purity is critical for accurate pharmacological studies and ensuring the safety and efficacy of potential therapeutic agents.[3] This document is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs) about 4-HO-MiPT Purity

Q1: What are the most common impurities I should expect in a crude 4-HO-MiPT synthesis?

A1: The impurity profile is highly dependent on the synthetic route. For a typical synthesis starting from 4-benzyloxyindole, common impurities may include:

  • Unreacted Starting Materials: 4-benzyloxyindole, oxalyl chloride, and isopropylamine.

  • Intermediates: Such as N-isopropyl-4-benzyloxy-3-indoleglyoxylamide and 4-benzyloxy-N-isopropyltryptamine.[4][5]

  • Side-Products: Products from incomplete reactions or side reactions.

  • Reagents and Catalysts: Residual reducing agents (e.g., lithium aluminum hydride) or hydrogenation catalysts (e.g., palladium on carbon).[6]

  • Degradation Products: 4-hydroxy tryptamines are susceptible to oxidation, especially when exposed to air and light, which can result in colored impurities.[7][8]

Q2: My crude 4-HO-MiPT is a dark, oily residue. Is this normal, and can it be purified?

A2: It is not uncommon for crude tryptamine syntheses to yield dark oils or tars. This is often due to the presence of polymeric impurities and degradation products. While challenging, purification is certainly possible. A multi-step approach involving acid-base extraction followed by column chromatography and/or recrystallization is typically effective.

Q3: How stable is 4-HO-MiPT during and after purification?

A3: 4-HO-MiPT, like many 4-hydroxy tryptamines, is prone to degradation.[7] It is sensitive to oxygen and light, and this degradation is often accelerated in solution. It is advisable to perform purification steps promptly and under an inert atmosphere (e.g., nitrogen or argon) when possible. Purified 4-HO-MiPT should be stored in a freezer, in an airtight container, and protected from light to prevent discoloration and decomposition.[7]

Section 2: Troubleshooting Common Purification Issues

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad, overlapping bands on the column.

  • Multiple components in eluted fractions, as determined by TLC or HPLC.

  • Product co-eluting with impurities.

Causality & Troubleshooting:

Potential Cause Scientific Rationale Recommended Action
Inappropriate Solvent System (Eluent) The polarity of the eluent is critical for achieving differential migration of compounds on the stationary phase. If the eluent is too polar, all components will move too quickly, resulting in poor separation. If it's not polar enough, the compounds may not move at all.Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for tryptamines on silica gel is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine to prevent streaking.[3]
Column Overloading Exceeding the capacity of the column leads to a situation where the stationary phase becomes saturated, and compounds can no longer bind and separate effectively.As a general rule, use a mass ratio of crude material to silica gel of 1:30 to 1:100.
Improper Column Packing Air bubbles, cracks, or an uneven surface in the silica gel bed create channels, leading to uneven solvent flow and poor separation.Prepare a slurry of silica gel in the eluent and pour it carefully into the column. Gently tap the column to ensure even packing and allow the bed to settle completely before loading the sample.
Sample Application Issues Applying the sample in too large a volume of solvent results in a wide initial band, which will remain wide as it moves down the column.Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and apply it carefully to the top of the column as a concentrated band.[3]

Issue 2: Failure to Crystallize or Oiling Out During Recrystallization

Symptoms:

  • The product remains an oil even after the solution has cooled.

  • No crystal formation is observed.

  • The product precipitates as an oil instead of a solid.

Causality & Troubleshooting:

Potential Cause Scientific Rationale Recommended Action
Solvent Choice An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, it will not precipitate. If it is not soluble enough at high temperatures, it will be difficult to dissolve initially.Experiment with different solvents or solvent mixtures. For tryptamines, solvents like ethanol, methanol, or mixtures such as chloroform/petroleum ether have been reported.[9][10] Sometimes a mixed solvent system (one solvent in which the compound is soluble and another in which it is not) is required.
Presence of Impurities High levels of impurities can inhibit crystal lattice formation, a phenomenon known as "salting in," or they can lower the melting point of the mixture, leading to oiling out.Attempt to further purify the material using another method, such as acid-base extraction or a quick column chromatography pass, before attempting recrystallization again.
Cooling Rate Cooling the solution too quickly can lead to a supersaturated state where the molecules do not have enough time to arrange themselves into an ordered crystal lattice, resulting in an amorphous solid or an oil.Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can provide a surface for nucleation and induce crystallization.[10]
Insufficient Concentration If the solution is too dilute, the solubility limit may not be reached upon cooling, and no crystallization will occur.If no crystals form after cooling, try evaporating some of the solvent to increase the concentration and then cool again.

Section 3: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Crude 4-HO-MiPT

This technique leverages the basicity of the amine group in 4-HO-MiPT to separate it from neutral or acidic impurities.[3][11]

Workflow Diagram:

AcidBaseExtraction Crude Crude 4-HO-MiPT in Organic Solvent (e.g., DCM) AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral/Acidic Impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Protonated 4-HO-MiPT Salt Separate1->Aqueous1 AddBase Add Aqueous Base (e.g., 1M NaOH) to pH > 10 Aqueous1->AddBase ExtractOrg Extract with Organic Solvent AddBase->ExtractOrg Separate2 Separate Layers ExtractOrg->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Discard Organic2 Organic Layer: Purified 4-HO-MiPT Separate2->Organic2 Dry Dry (Na2SO4), Filter, Evaporate Organic2->Dry Pure Purified 4-HO-MiPT Dry->Pure

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-HO-MiPT in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Extraction 1: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 4-HO-MiPT will move to the aqueous layer.

  • Separation 1: Drain the organic layer (containing neutral and acidic impurities) and collect the aqueous layer.

  • Basification: To the collected aqueous layer, slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring until the pH is greater than 10. This deprotonates the 4-HO-MiPT, making it soluble in organic solvents again.

  • Extraction 2: Add a fresh portion of organic solvent (e.g., DCM) to the basic aqueous solution in the separatory funnel. Shake vigorously.

  • Separation 2: Allow the layers to separate. Drain the organic layer containing the purified 4-HO-MiPT. Repeat the extraction with fresh organic solvent to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified 4-HO-MiPT.[3]

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[12][13] For tryptamines, silica gel is a common choice.[3]

Workflow Diagram:

ColumnChromatography Start Prepare Silica Slurry & Pack Column Load Dissolve Crude Product & Load onto Column Start->Load Elute Elute with Solvent System (e.g., DCM/MeOH/Et3N) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified 4-HO-MiPT Evaporate->End

Caption: General workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Select Eluent: Using TLC, determine an appropriate solvent system that gives the 4-HO-MiPT an Rf value of approximately 0.2-0.4. A common system is Dichloromethane:Methanol with 0.5-1% Triethylamine (e.g., 95:5:0.5 DCM:MeOH:Et₃N). The triethylamine is crucial to prevent the basic amine from streaking on the acidic silica gel.[6]

  • Pack Column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a glass chromatography column, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude 4-HO-MiPT (pre-purified by acid-base extraction is recommended) in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed.

  • Elute: Add the eluent to the top of the column and apply pressure (e.g., from a pump or inert gas) to push the solvent through the column.

  • Collect & Monitor: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Combine & Concentrate: Combine the fractions that contain only the pure 4-HO-MiPT. Evaporate the solvent under reduced pressure to obtain the final product.[3]

References

  • Ncube, S., et al. (2016). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry. Available at: [Link]

  • Nile Red. (2020). Recrystallization of Tryptamine, round 2, and TCA, Part I. YouTube. Available at: [Link]

  • Nile Red. (2020). Recrystallization of Cinnamic acid and Tryptamine Part II. YouTube. Available at: [Link]

  • Tryptamine refusing to crystallize. (2010). Sciencemadness.org. Available at: [Link]

  • Nile Red. (2020). Recrystallization of tryptamine, round 3. YouTube. Available at: [Link]

  • Ishii, H., et al. (1972). An improved column chromatographic method for isolation of tryptophan metabolites. Analytical Biochemistry. Available at: [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Larson, A. A., & Dalo, N. L. (1986). Quantification of tryptamine in brain using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Isolating and purifying tryptamines. (2003). The Hive. Available at: [Link]

  • Larson, A. A., & Dalo, N. L. (1986). Quantification of tryptamine in brain using high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Kay, C. (2021). 4-HO-MiPT. Psychedelic Science Review. Available at: [Link]

  • A/B Extraction and Isolation of Psilocybin. (2020). Future4200. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

"cross-validation of analytical methods for 4-hydroxy-N-isopropyl-N-methyltryptamine"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to the Cross-Validation of Analytical Methods for 4-hydroxy-N-isopropyl-N-methyltryptamine (4-OH-NiPMT)

Introduction: The Analytical Imperative for Novel Psychoactive Substances

4-hydroxy-N-isopropyl-N-methyltryptamine (4-OH-NiPMT), a synthetic tryptamine and analogue of psilocin, presents a significant challenge for analytical scientists.[1][2] As with many novel psychoactive substances (NPS), its characterization and quantification in various matrices are paramount for forensic toxicology, clinical research, and drug development. The reliability of analytical data underpins our understanding of its pharmacology, metabolism, and potential therapeutic or adverse effects.[3]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two cornerstone analytical techniques for tryptamine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific cross-validation study for 4-OH-NiPMT is not yet prevalent in published literature, we can establish a robust analytical framework by leveraging data from structurally similar tryptamines.[4] This guide will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance, all grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the FDA and the International Council for Harmonisation (ICH).[5][6][7][8][9]

The Foundation of Trustworthy Data: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9] Key validation parameters, as outlined by the ICH, include specificity, linearity, accuracy, precision, and robustness.[10][11][12] Cross-validation becomes critical when comparing results from different methods or laboratories to ensure inter-laboratory reproducibility and data integrity.[13][14][15]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Established Workhorse

GC-MS is a powerful and well-established technique for the analysis of volatile and thermally stable compounds.[16][17] For many tryptamines, including 4-OH-NiPMT, derivatization is often necessary to improve their volatility and chromatographic behavior.[4]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert gas mobile phase carries the sample through a heated column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Experimental Protocol: GC-MS of 4-OH-NiPMT (with Derivatization)

1. Sample Preparation (e.g., from a biological matrix):

  • Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analyte from the matrix.

  • Derivatization: To enhance volatility and thermal stability, the extracted analyte is derivatized. A common agent for hydroxyl and amine groups is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized 4-OH-NiPMT.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the GC-MS analysis of 4-OH-NiPMT.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Sensitive and Specific Alternative

LC-MS/MS has become a cornerstone in bioanalytical laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[18][19] This makes it particularly well-suited for the direct analysis of 4-OH-NiPMT without the need for derivatization.

Principle of LC-MS/MS Analysis

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of tandem mass spectrometry. The sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase carries the sample through a column packed with a stationary phase, leading to the separation of its components. The eluent from the column is then introduced into the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a precursor ion is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[19]

Experimental Protocol: LC-MS/MS of 4-OH-NiPMT

1. Sample Preparation (e.g., from plasma):

  • Protein Precipitation: A simple and rapid protein precipitation step is often sufficient. This can be achieved by adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then ready for analysis.[4]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for 4-OH-NiPMT and an internal standard.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Injection Injection Precipitation->Injection Separation LC Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of 4-OH-NiPMT.

Comparative Analysis of Analytical Methods

The performance of an analytical method is defined by several key parameters. The following table summarizes a hypothetical but realistic comparison of the expected performance for the analysis of 4-OH-NiPMT using GC-MS and LC-MS/MS, based on data from similar tryptamines.

Parameter GC-MS (with Derivatization) LC-MS/MS Rationale and Field Insights
Linearity (r²) > 0.99> 0.995Both techniques can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.5 - 1 ng/mL0.05 - 0.1 ng/mLLC-MS/MS generally offers superior sensitivity, which is crucial for detecting low concentrations in biological samples.[19]
Limit of Quantification (LOQ) 1 - 5 ng/mL0.1 - 0.5 ng/mLThe lower LOQ of LC-MS/MS allows for more accurate quantification at trace levels.
Accuracy (% Bias) Within ±15%Within ±15%Both methods can achieve high accuracy when properly validated.
Precision (%RSD) < 15%< 10%LC-MS/MS often demonstrates better precision due to simpler sample preparation and higher selectivity.
Specificity HighVery HighThe MRM mode in LC-MS/MS provides exceptional specificity, minimizing interferences from the sample matrix.
Sample Throughput LowerHigherThe simpler sample preparation and faster run times of LC-MS/MS contribute to higher throughput.
Robustness ModerateHighLC-MS/MS methods are often more robust due to the absence of a derivatization step, which can be a source of variability.

Cross-Validation: Bridging the Methodological Divide

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the data are comparable.[14] This is particularly important when transferring methods between laboratories or when comparing data from different clinical or forensic studies.

Cross-Validation Experimental Design
  • Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred samples (if available), should be analyzed by both the GC-MS and LC-MS/MS methods.

  • Analysis: The samples are analyzed in replicate using both validated methods.

  • Data Comparison: The results obtained from both methods are statistically compared. The acceptance criteria typically require that the mean concentration from one method be within a certain percentage (e.g., ±20%) of the mean concentration from the other method.

Visualizing the Cross-Validation Process

CrossValidation_Process cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method QC_Samples QC & Incurred Samples GCMS_Analysis Analysis QC_Samples->GCMS_Analysis LCMSMS_Analysis Analysis QC_Samples->LCMSMS_Analysis GCMS_Results Results GCMS_Analysis->GCMS_Results Comparison Statistical Comparison GCMS_Results->Comparison LCMSMS_Results Results LCMSMS_Analysis->LCMSMS_Results LCMSMS_Results->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: The cross-validation process for comparing GC-MS and LC-MS/MS methods.

Conclusion: Selecting the Optimal Method for Your Application

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of 4-OH-NiPMT. The choice between them will ultimately depend on the specific requirements of the study.

  • GC-MS is a cost-effective and robust method, particularly for qualitative analysis and in laboratories where it is already well-established. However, the need for derivatization can add complexity and variability.

  • LC-MS/MS offers superior sensitivity, specificity, and throughput, making it the preferred method for quantitative bioanalysis, especially when dealing with low analyte concentrations in complex matrices. Its ability to analyze the compound directly without derivatization simplifies the workflow and enhances robustness.

For drug development and clinical applications where high sensitivity and throughput are critical, LC-MS/MS is the clear choice. For forensic and academic research, a well-validated GC-MS method can still provide reliable and valuable data. Ultimately, a thorough validation of the chosen method, adhering to regulatory guidelines, is essential to ensure the generation of trustworthy and defensible scientific data.

References

  • Current time information in শিল্লোং দিভিজিওন, IN. (n.d.). Google.
  • Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for 5-Propyltryptamine and Its Analogs. (n.d.). Benchchem.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). U.S. Food and Drug Administration.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, August 31). European Medicines Agency.
  • Bioanalytical Method Validation Guidance for Industry. (2001, May). U.S. Food and Drug Administration.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration.
  • Recreational Use, Analysis and Toxicity of Tryptamines. (n.d.). PubMed Central.
  • 4-Hydroxy-MIPT N H OH N CH CH CH. (2015, February 5). SWGDRUG.org.
  • Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. (2022, December). PubMed.
  • Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. (n.d.). National Institutes of Health.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
  • Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. (n.d.). Psychedelic Alpha.
  • Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. (2025, July 1). PubMed.
  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.). IUCr.
  • 4-Hydroxy-N-isopropyl-N-methyltryptamine. (n.d.). LGC Standards.
  • 4-hydroxy MiPT. (n.d.). Cayman Chemical.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PubMed Central.
  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum.
  • Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. (2025, October 28). ResearchGate.
  • A Comparative Guide to HPLC and GC-MS Methods for 4-Oxopentanal Purity Analysis. (n.d.). Benchchem.
  • Confirmation of Pesticides by GC/MS/MS. (n.d.). USDA Food Safety and Inspection Service.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • LC-MS Application Data Sheet No. 038. (n.d.). Shimadzu.
  • Gas chromatography–mass spectrometry. (n.d.). Wikipedia.
  • Liquid chromatography–mass spectrometry. (n.d.). Wikipedia.
  • Learn About GC/MS Analysis. (2014, November 13). Innovatech Labs.
  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. (n.d.). NorthEast BioLab.
  • Bias in Organochlorine Pesticide Data: Comparison of Analyses by GC/ECD and HRGC/MS/MS. (2014, August 4). GSI Environmental.
  • LC-MS-based method for the qualitative and quantitative analysis of the novel PPARγ agonist KR-62980. (n.d.). PubMed.

Sources

A Comparative Guide to the Receptor Binding Affinities of 4-HO-MiPT and Psilocin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of psychedelic research, a nuanced understanding of the molecular pharmacology of tryptamine derivatives is paramount. This guide provides an in-depth comparative analysis of the receptor binding affinities of two structurally related psychedelic compounds: 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT, Miprocin) and psilocin (4-hydroxy-N,N-dimethyltryptamine, 4-HO-DMT). Psilocin is the primary psychoactive metabolite of psilocybin, the active component in psychedelic mushrooms, while 4-HO-MiPT is a synthetic analogue with a distinct N-alkyl substitution.[1][2]

While both compounds are known to induce profound alterations in consciousness, primarily through their interaction with serotonin receptors, subtle differences in their receptor binding profiles may account for variations in their reported subjective effects, potency, and duration.[1][3] This document synthesizes available experimental data to objectively compare their binding profiles, details the methodologies used for such characterization, and explores the downstream signaling pathways that mediate their psychoactive effects.

Comparative Receptor Binding Affinity

The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A (5-HT₂) receptor.[2][3] However, their full pharmacological profile is defined by their affinity for a range of serotonin receptor subtypes. The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity .[4]

The following table summarizes the available in vitro binding affinity data for 4-HO-MiPT and psilocin. It is critical to note that the data for psilocin is well-documented in comprehensive screens, while quantitative Kᵢ values for 4-HO-MiPT are less prevalent in recent literature. The comparison is therefore constructed from multiple sources, and direct quantitative juxtaposition should be approached with caution due to potential inter-assay variability.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 4-HO-MiPT and Psilocin

Receptor Subtype4-HO-MiPT Kᵢ (nM)Psilocin Kᵢ (nM)Notes
5-HT₂A Potent Agonist¹13 ± 3Primary target for psychedelic effects.[2]
5-HT₁A Potent Agonist¹152 ± 31Contributes to modulation of effects.[5]
5-HT₂C Moderate Agonist²45 ± 10
5-HT₂B Potent Agonist¹4.6 ± 1.1
5-HT₁D Data not available22 ± 13
5-HT₁E Data not available114 ± 14
5-HT₅A Data not available129 ± 46
5-HT₆ Data not available50 ± 15
5-HT₇ Data not available31 ± 7
SERT Moderate Inhibitor³>10,000Psilocin has very low affinity for the serotonin transporter.[6]

¹An early study (1990) reported 4-HO-MiPT to be a more potent agonist than psilocin at 5-HT₁A, 5-HT₂A, and 5-HT₂B receptors, though specific Kᵢ values were not provided.[7] ²4-HO-MiPT exhibits approximately 7-fold selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor.[1] ³4-HO-MiPT displays a 4-fold preference for 5-HT₂A activation relative to SERT inhibition.[1] Psilocin data is primarily sourced from Ray (2010), compiled from the NIMH Psychoactive Drug Screening Program (PDSP) database.[4][6]

Analysis of Binding Profiles
  • 5-HT₂A Receptor: Both compounds are potent agonists at the 5-HT₂A receptor, the key target for hallucinogenic activity.[2] While direct Kᵢ comparisons are challenging, the available information suggests both bind with high affinity in the low nanomolar range.

  • Other Serotonin Receptors: Psilocin demonstrates broad activity, binding with high to moderate affinity to a wide array of serotonin receptors, including 5-HT₂C, 5-HT₁A, 5-HT₁D, 5-HT₂B, and 5-HT₇.[6] This polypharmacology likely contributes to its complex subjective effects. 4-HO-MiPT is also described as a non-selective serotonin agonist, but its profile appears more selective than psilocin's, with a notable affinity for 5-HT₂A, 5-HT₁A, and 5-HT₂B receptors.[1][7]

  • Serotonin Transporter (SERT): A significant point of differentiation is their affinity for SERT. Psilocin has a negligible affinity for the serotonin transporter, whereas 4-HO-MiPT is a moderate inhibitor.[1][6] This interaction could theoretically introduce a mild serotonin-releasing or reuptake-inhibiting component to its pharmacological action, distinguishing it from psilocin.

Functional Implications: The Head-Twitch Response (HTR)

Despite some in vitro data suggesting higher potency for 4-HO-MiPT at the 5-HT₂A receptor, in vivo functional assays present a contrasting picture.[7] The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and psychedelic potential.[8] A comprehensive 2020 study on psilocybin analogues found that psilocin is significantly more potent in inducing the HTR than 4-HO-MiPT.[9]

  • Psilocin ED₅₀: 0.81 µmol/kg[9]

  • 4-HO-MiPT ED₅₀: 2.97 µmol/kg[9]

This indicates that psilocin is approximately 3.7 times more potent than 4-HO-MiPT in this in vivo functional measure of 5-HT₂A agonism. This discrepancy between in vitro binding/potency claims and in vivo functional outcomes underscores the complexity of drug action, which can be influenced by factors like functional selectivity (biased agonism), metabolism, and pharmacokinetics.

Experimental Methodology: Radioligand Binding Assay

The Kᵢ values presented in this guide are determined using radioligand binding assays. This in vitro technique is the gold standard for quantifying the affinity of a test compound for a specific receptor.[10] The experimental choices within the protocol are designed to ensure accuracy and reproducibility.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Step: Cells or tissues genetically engineered to express a high density of the target receptor (e.g., human 5-HT₂A) are harvested.

    • Causality: Using a homogenous cell line expressing only the target receptor ensures that the binding interaction measured is specific and not confounded by other receptor subtypes.

    • Step: The cells are homogenized in a cold buffer solution and centrifuged to isolate the cell membranes, which are then resuspended.

    • Causality: Receptors are embedded within the cell membrane. Isolating the membranes concentrates the target and removes other cellular components that could interfere with the assay.

  • Competitive Binding Reaction:

    • Step: The membrane preparation is aliquoted into a multi-well plate.

    • Step: A known, fixed concentration of a "hot" ligand (a radiolabeled drug, e.g., [³H]ketanserin for 5-HT₂A) is added to each well.

    • Causality: The radioligand provides a measurable signal. Its concentration is typically set near its dissociation constant (Kₑ) to ensure sufficient binding without saturating the receptors, allowing for sensitive detection of displacement.

    • Step: Serial dilutions of the "cold" test compound (the non-radiolabeled drug being tested, e.g., 4-HO-MiPT or psilocin) are added to the wells.

    • Causality: This creates a concentration gradient. The test compound will compete with the radioligand for binding to the receptor. At higher concentrations, the test compound will displace more of the radioligand.

  • Incubation and Filtration:

    • Step: The plate is incubated at a controlled temperature for a specific duration to allow the binding reaction to reach equilibrium.

    • Causality: Reaching equilibrium is essential for the law of mass action principles, upon which the subsequent calculations are based, to be valid.

    • Step: The mixture is rapidly filtered through a glass fiber filter plate using a vacuum harvester. This is followed by several washes with ice-cold buffer.

    • Causality: The filter traps the large cell membranes (containing the receptor-ligand complexes) while unbound ligands pass through. The cold wash buffer quickly stops the reaction and removes any non-specifically trapped radioligand, reducing background noise.

  • Quantification and Analysis:

    • Step: A scintillation cocktail is added to the dried filters, and the radioactivity retained on each filter is measured using a scintillation counter.

    • Causality: The amount of radioactivity is directly proportional to the amount of radioligand bound to the receptor.

    • Step: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal dose-response curve.

    • Step: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • Step: The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

    • Causality: The Cheng-Prusoff correction is critical because it converts the operational IC₅₀ value into a true, apparatus-independent measure of affinity (Kᵢ) by accounting for the concentration and affinity of the radioligand used in the specific experiment.

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_measure 3. Measurement cluster_analysis 4. Data Analysis p1 Cells Expressing Target Receptor p2 Homogenization & Centrifugation p1->p2 p3 Isolated Receptor Membranes p2->p3 a1 Add Membranes, Radioligand ('Hot'), & Test Compound ('Cold') p3->a1 a2 Incubate to Equilibrium a1->a2 m1 Rapid Vacuum Filtration a2->m1 m2 Wash to Remove Unbound Ligand m1->m2 m3 Scintillation Counting m2->m3 d1 Plot Dose-Response Curve m3->d1 d2 Determine IC₅₀ d1->d2 d3 Calculate Kᵢ via Cheng-Prusoff Eq. d2->d3 end High Affinity (Low Kᵢ) d3->end Final Affinity (Kᵢ)

Workflow for a typical radioligand binding assay.

Key Signaling Pathways

The binding of an agonist like psilocin or 4-HO-MiPT to a G-protein coupled receptor (GPCR) is only the first step. The functional output is determined by the intracellular signaling cascades the receptor activates.

5-HT₂A Receptor: The Gq Pathway

The psychedelic effects of these compounds are primarily mediated by the 5-HT₂A receptor, which is coupled to the Gq/11 family of G-proteins.[2] Activation of this pathway is excitatory and leads to profound changes in neuronal activity.

  • Agonist Binding: Psilocin or 4-HO-MiPT binds to the 5-HT₂A receptor.

  • Gq Protein Activation: The receptor undergoes a conformational change, activating its associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane lipid PIP₂ into two second messengers: Inositol Triphosphate (IP₃) and Diacylglycerol (DAG).

  • Cellular Response: IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates numerous downstream proteins, leading to altered neuronal excitability and gene expression.

G compound Psilocin or 4-HO-MiPT receptor 5-HT₂A Receptor compound->receptor binds gq Gq Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er acts on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases ca2->pkc activates response Neuronal Excitability pkc->response modulates

Simplified 5-HT₂A receptor Gq signaling pathway.
5-HT₁A Receptor: The Gi/o Pathway

Both compounds also show affinity for the 5-HT₁A receptor, which is coupled to the inhibitory Gi/o family of G-proteins. Its activation generally leads to neuronal hyperpolarization and a decrease in cell firing, which can modulate the primary effects of 5-HT₂A activation.

  • Agonist Binding: The ligand binds to the 5-HT₁A receptor.

  • Gi Protein Activation: The receptor activates its associated Gi protein. The Gαi subunit exchanges GDP for GTP.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme Adenylyl Cyclase (AC).

  • cAMP Reduction: Inhibition of AC leads to a decrease in the production of the second messenger cyclic AMP (cAMP) from ATP.

  • PKA Inactivation: Lower levels of cAMP result in reduced activation of Protein Kinase A (PKA).

  • Cellular Response: This cascade leads to downstream effects such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced excitability.

G compound Psilocin or 4-HO-MiPT receptor 5-HT₁A Receptor compound->receptor binds gi Gi Protein receptor->gi activates ac Adenylyl Cyclase (AC) gi->ac inhibits atp ATP ac->atp converts camp ↓ cAMP atp->camp pka ↓ PKA Activity camp->pka leads to response Neuronal Inhibition pka->response modulates

Simplified 5-HT₁A receptor Gi/o signaling pathway.

Conclusion

4-HO-MiPT and psilocin, while structurally similar, exhibit distinct pharmacological profiles. Psilocin displays a broad binding affinity across numerous serotonin receptors, a profile that is well-characterized quantitatively. 4-HO-MiPT also acts as a non-selective serotonin agonist but appears to have a more limited range of high-affinity targets and, notably, interacts with the serotonin transporter, unlike psilocin.

Crucially, recent in vivo data demonstrate that psilocin is substantially more potent in activating the 5-HT₂A receptor-mediated behavioral response associated with psychedelic effects. This highlights a potential divergence between in vitro binding affinity/potency and the ultimate in vivo functional outcome. These differences in receptor affinity, selectivity, and functional potency likely underpin the unique qualitative experiences reported for each compound and are of critical interest for the rational design of novel serotonergic therapeutics.

References

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. [Link]

  • Semantic Scholar. (2010). Psychedelics and the Human Receptorome. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE. [Link]

  • Wojtas, A., & Gołembiowska, K. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences. [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE. [Link]

  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Psychedelic Science Review. (n.d.). 4-HO-MiPT. [Link]

  • Wikipedia. (n.d.). 4-HO-MiPT. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

  • Halberstadt, A. L., et al. (2013). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology. [Link]

Sources

A Comparative Analysis of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) and its 5-MeO Analogue (5-MeO-MiPT)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two structurally related tryptamine derivatives: 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) and 5-methoxy-N-isopropyl-N-methyltryptamine (5-MeO-MiPT). As analogues of the classic psychedelic psilocin (4-HO-DMT), these compounds have garnered interest within the scientific community for their distinct pharmacological profiles and subjective effects. This document aims to objectively compare their chemical properties, pharmacodynamics, and in vivo activity, supported by experimental data, to inform research and drug development efforts in the field of serotonergic psychedelics.

Introduction

4-HO-MiPT, also known as miprocin, is a synthetic tryptamine first described by David Repke and Alexander Shulgin.[1] It is the 4-hydroxy analogue of N-methyl-N-isopropyltryptamine (MiPT) and is structurally similar to the active component of psilocybin mushrooms, psilocin.[2] Anecdotal reports suggest it produces classic psychedelic effects, including visual and auditory distortions, and enhanced introspection.[3]

5-MeO-MiPT, colloquially known as "moxy," is the 5-methoxy analogue of MiPT.[4] First synthesized and described by David Repke and Alexander Shulgin in 1985, it is reported to have a more varied and dose-dependent psychoactive profile.[5] At lower doses, it is often described as producing entactogenic and tactile-enhancing effects with less pronounced visual distortions, while higher doses are reported to induce more classic, intense psychedelic experiences.[3][6]

The key structural difference between these two molecules lies in the substitution on the indole ring: a hydroxyl group at the 4-position for 4-HO-MiPT and a methoxy group at the 5-position for 5-MeO-MiPT. This seemingly minor alteration leads to significant differences in their interaction with serotonin receptors and, consequently, their overall pharmacological and behavioral effects.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of 4-HO-MiPT and 5-MeO-MiPT is essential for understanding their handling, formulation, and in vitro characterization.

Property4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT)5-methoxy-N-isopropyl-N-methyltryptamine (5-MeO-MiPT)
Chemical Formula C₁₄H₂₀N₂OC₁₅H₂₂N₂O
Molar Mass 232.327 g/mol [7]246.354 g/mol [4]
CAS Number 77872-43-6[7]96096-55-8[6]
Appearance Crystalline solid, may discolor over time[8]Crystalline solid
Stability Reported to be relatively unstable, sensitive to light and air[8]Generally more stable than its 4-hydroxy analogue

Pharmacodynamics: A Tale of Two Substitutions

The primary mechanism of action for both 4-HO-MiPT and 5-MeO-MiPT is agonism at serotonin receptors, with the 5-HT₂A receptor being a key target for their psychedelic effects.[6][7] However, the nature of the substitution on the indole ring significantly influences their receptor binding affinity and functional activity.

Receptor Binding Profile

While comprehensive, directly comparative binding data is limited, available information from various studies allows for an estimation of their affinities at key serotonin receptors.

Receptor4-HO-MiPT (Ki, nM)5-MeO-MiPT (Ki, nM)Reference Radioligand
5-HT₂A Data not available in searched literature163 ± 30[³H]ketanserin
5-HT₁A Low affinity suggested58 ± 10[³H]8-OH-DPAT
SERT Moderate affinitySignificant affinity reported, but contested[³H]citalopram

Note: The table is populated with available data; a direct, side-by-side comparison from a single study is not currently available in the searched literature. The affinity of 4-HO-MiPT at the 5-HT₂A receptor is inferred to be potent based on its functional activity.

Functional Activity at the 5-HT₂A Receptor

Functional assays, such as calcium flux measurements in cells expressing the 5-HT₂A receptor, provide insight into the potency (EC₅₀) and efficacy (Eₘₐₓ) of these compounds as agonists. The Gq-coupled 5-HT₂A receptor, upon activation, triggers the release of intracellular calcium, which can be quantified to determine the functional response to an agonist.

CompoundEC₅₀ (nM)Eₘₐₓ (% of 5-HT)
4-HO-MiPT 2.97 (μmol/kg in HTR)~90-100%
5-MeO-MiPT 23 ± 480%

Data for 4-HO-MiPT's in vitro EC₅₀ was not explicitly found, the value presented is the in vivo ED₅₀ from head-twitch response studies which is a behavioral proxy for 5-HT₂A agonism. Efficacy for 4-HO-MiPT is estimated based on data for other 4-hydroxytryptamines.[9]

The data suggests that both compounds are potent and efficacious agonists at the 5-HT₂A receptor.

In Vivo Psychedelic-like Activity: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in humans.[10] This rapid, rotational head movement is reliably induced by serotonergic psychedelics.

A study by Glatfelter et al. (2022) investigated the HTR induced by a range of psilocybin analogues, including 4-HO-MiPT.[9] They found that 4-HO-MiPT induces the HTR in mice with a median effective dose (ED₅₀) of 2.97 µmol/kg. In comparison, the potency of psilocin (4-HO-DMT) in the same assay was found to be 0.81 µmol/kg, indicating that 4-HO-MiPT is less potent than its dimethylated counterpart in eliciting this in vivo effect.[9]

While direct comparative HTR data for 5-MeO-MiPT was not found in the same study, its potent agonism at the 5-HT₂A receptor strongly suggests it would also induce the HTR. The interplay of its activity at other receptors, such as 5-HT₁A, may modulate the expression of this behavior.

Pharmacokinetics: Absorption, Metabolism, and Duration

The pharmacokinetic profiles of these compounds, including their absorption, distribution, metabolism, and excretion, are critical for understanding their onset and duration of action.

4-HO-MiPT : As a 4-hydroxytryptamine, its pharmacokinetic profile is expected to be similar to psilocin. Psilocin has a rapid onset of action, with a time to maximum concentration (Tₘₐₓ) of approximately 1 to 3.7 hours and a half-life of 1.2 to 4.7 hours.[11][12] Metabolism is expected to occur primarily through glucuronidation and oxidation.[13] The duration of effects for 4-HO-MiPT is reported to be in the range of 4-6 hours.[7]

5-MeO-MiPT : The 5-methoxy group generally confers greater metabolic stability compared to the 4-hydroxy group. In vivo studies have identified several phase I metabolites of 5-MeO-MiPT, including O-demethylation, N-demethylation, and hydroxylation products.[4][14] The duration of action for 5-MeO-MiPT is reported to be between 4 and 6 hours when taken orally.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed in this guide are provided below.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of test compounds to serotonin receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of 4-HO-MiPT and 5-MeO-MiPT at specific serotonin receptors.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT₂A)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • Test compounds (4-HO-MiPT, 5-MeO-MiPT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.[15]

Gq-Mediated Calcium Flux Assay

This protocol describes a method for measuring the functional activity of compounds at Gq-coupled receptors, such as the 5-HT₂A receptor, by quantifying changes in intracellular calcium concentration.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-HO-MiPT and 5-MeO-MiPT as agonists at the 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.[1]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16]

  • Test compounds (4-HO-MiPT, 5-MeO-MiPT)

  • 96- or 384-well black-walled, clear-bottom microplates.[16]

  • Fluorescence microplate reader with kinetic reading capability.[16]

Procedure:

  • Cell Plating: Seed the 5-HT₂A expressing cells into the microplates and incubate overnight.[16]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-loading solution for 45-60 minutes at 37°C.[16]

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader to capture the transient increase in intracellular calcium.[16]

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the concentration-response curves and calculate the EC₅₀ and Eₘₐₓ values using non-linear regression.[17]

Rodent Head-Twitch Response (HTR) Assay

This protocol outlines the procedure for assessing the in vivo psychedelic-like activity of compounds by quantifying the head-twitch response in mice.

Objective: To determine the potency (ED₅₀) of 4-HO-MiPT and 5-MeO-MiPT to induce the head-twitch response.

Materials:

  • Male C57BL/6J mice.[18]

  • Test compounds (4-HO-MiPT, 5-MeO-MiPT) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system.[18]

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.

  • Drug Administration: Administer the test compounds to the mice via a specific route (e.g., subcutaneous or intraperitoneal injection).

  • Observation: Place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

  • HTR Quantification: Manually score the number of head twitches from the video recordings or use an automated system to quantify the responses. A head twitch is defined as a rapid, spasmodic, rotational movement of the head.[10]

  • Data Analysis: Plot the dose-response curves and calculate the ED₅₀ value, which is the dose that produces 50% of the maximal response.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

5-HT₂A Receptor Signaling Pathway

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist 4-HO-MiPT or 5-MeO-MiPT Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: Canonical Gq signaling pathway of the 5-HT₂A receptor.

Experimental Workflow for In Vitro Analysis

in_vitro_workflow cluster_binding Receptor Binding Assay cluster_functional Calcium Flux Assay MembranePrep 1. Prepare Membranes with 5-HT2A Receptors Incubation 2. Incubate with Radioligand & Test Compound MembranePrep->Incubation Filtration 3. Separate Bound/ Unbound Ligand Incubation->Filtration Counting 4. Quantify Radioactivity Filtration->Counting Ki_Calc 5. Calculate Ki Value Counting->Ki_Calc CellPlating 1. Plate 5-HT2A- Expressing Cells DyeLoading 2. Load Cells with Calcium-Sensitive Dye CellPlating->DyeLoading CompoundAdd 3. Add Test Compound DyeLoading->CompoundAdd FluorescenceRead 4. Measure Fluorescence Kinetics CompoundAdd->FluorescenceRead EC50_Calc 5. Calculate EC50/Emax FluorescenceRead->EC50_Calc

Caption: Workflow for in vitro pharmacological characterization.

Discussion and Future Directions

The comparative analysis of 4-HO-MiPT and 5-MeO-MiPT reveals distinct pharmacological profiles driven by the substitution at the 4- and 5-positions of the indole ring. While both are potent 5-HT₂A receptor agonists, the subtle differences in their receptor interactions and subsequent signaling cascades likely contribute to their varied subjective effects.

The 4-hydroxy substitution in 4-HO-MiPT aligns it more closely with the classic psychedelic psilocin, with its effects being predominantly mediated by potent 5-HT₂A agonism. In contrast, the 5-methoxy group in 5-MeO-MiPT appears to confer a more complex pharmacology, with significant activity at other serotonin receptor subtypes, such as 5-HT₁A, and potential interactions with monoamine transporters, although this latter point is debated.[6] This broader receptor engagement may explain the more varied and dose-dependent effects reported for 5-MeO-MiPT, including its entactogenic properties at lower doses.

Future research should focus on obtaining a complete, side-by-side in vitro pharmacological profile for both compounds, including binding affinities and functional activity at a wider range of serotonin and other neurotransmitter receptors. Detailed pharmacokinetic studies in animal models are also warranted to better understand their metabolic pathways and brain accessibility. Furthermore, investigating their effects on downstream signaling pathways beyond Gq-mediated calcium flux, such as β-arrestin recruitment, could provide crucial insights into the molecular mechanisms underlying their distinct subjective effects. Such studies will be invaluable for the rational design of novel tryptamine-based therapeutics with tailored pharmacological profiles for potential psychiatric applications.

References

  • Benchchem. (2025). Application Notes and Protocols for BMS-195270 in HEK293 Cell Calcium Flux Assay.
  • Psychedelic Science Review. (n.d.). 4-HO-MiPT. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2022). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • ResearchGate. (n.d.). In vitro activity of 4-substituted tryptamines at 5-HT 2 receptors. Retrieved from [Link]

  • Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. (2022).
  • Benchchem. (2009). 5-Methoxy NMT.
  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 634-645.
  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022). ACS Omega, 7(28), 24783-24792.
  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. (2020). Journal of Analytical Toxicology, 44(8), 845-852.
  • Wikipedia. (n.d.). Substituted tryptamine. Retrieved from [Link]

  • A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs
  • Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (2022).
  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. (2022). ACS Omega, 7(28), 24783-24792.
  • Wikipedia. (n.d.). 4-Hydroxytryptamine. Retrieved from [Link]

  • Clinical Pharmacokinetics of Psilocin After Psilocybin Administration: A Systematic Review and Post-Hoc Analysis. (2025). Clinical Pharmacokinetics, 64(1), 29-45.
  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • PsychonautWiki. (n.d.). 5-MeO-MiPT. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-MiPT. Retrieved from [Link]

  • Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: A comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (2012). Neuropharmacology, 63(8), 1211-1226.
  • springermedizin.de. (2025). Clinical Pharmacokinetics of Psilocin After Psilocybin Administration: A Systematic Review and Post-Hoc Analysis. Retrieved from [Link]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (2022). The Journal of Pharmacology and Experimental Therapeutics, 383(2), 133-146.
  • Wikipedia. (n.d.). 4-HO-MiPT. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-MeO-MiPT. Retrieved from [Link]

  • Pharmacokinetics of Psilocybin: A Systematic Review. (2025). Pharmaceuticals, 18(3), 345.
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. (2023).
  • Benchchem. (2025). Assessing the Functional Selectivity of 4-Hydroxytryptamine at 5-HT2A Receptors: A Comparative Guide.
  • Bluelight.org. (2013). Differences between 4-HO MiPT and 5-MeO MiPT?. Retrieved from [Link]

  • University of Birmingham's Research Portal. (2024). Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of 4-hydroxy-N-methyltryptamine, showing the.... Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-MeO-MiPT. Retrieved from [Link]

  • NIH. (n.d.). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Retrieved from [Link]

  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (2001). British Journal of Pharmacology, 132(5), 1119-1127.
  • Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. (1998). British Journal of Pharmacology, 124(6), 1213-1220.
  • Wikipedia. (n.d.). 4-HO-MET. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. (2018). Drug Testing and Analysis, 10(10), 1599-1607.
  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2020). Cell Reports, 32(12), 108182.
  • SB Drug Discovery. (n.d.). Comparison of hallucinogenic versus non-hallucinogenic psychedelics on 5HT2A receptors. Retrieved from [Link]

  • Benchchem. (n.d.). 5-MeO-DIPT mechanism of action on serotonin receptors.

Sources

A Comparative Guide to the In Vivo Efficacy of 4-HO-MiPT and Other 4-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) against other notable 4-substituted tryptamines. Drawing upon preclinical data from rodent models, this document is designed to offer an objective analysis of the structure-activity relationships (SAR) and pharmacological profiles that dictate the psychoactive potential of these compounds.

Introduction: The Landscape of 4-Substituted Tryptamines

The 4-substituted tryptamines are a class of serotonergic psychedelics that share a structural resemblance to the endogenous neurotransmitter serotonin. Their psychoactive effects are primarily mediated by their agonist activity at the serotonin 2A receptor (5-HT2A).[1][2] This interaction initiates a cascade of intracellular signaling events, leading to the characteristic alterations in perception, cognition, and mood associated with this class of compounds.

This guide will focus on a comparative analysis of 4-HO-MiPT with its structural analogs, including the well-characterized psilocin (4-HO-DMT), as well as 4-HO-MET and 4-HO-DET. The primary assays for this comparison are the head-twitch response (HTR) in mice, a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans, and drug discrimination studies in rats, which provide insights into the subjective effects of these compounds.[3][4]

The Central Role of the 5-HT2A Receptor Signaling Pathway

The psychedelic effects of 4-substituted tryptamines are intrinsically linked to their interaction with the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade of events is believed to be a critical driver of the neuronal excitation that underlies the psychedelic experience. Recent research also points to the involvement of a β-arrestin2 signaling pathway, the specific role of which in producing psychedelic effects is an area of active investigation.[5]

Below is a diagram illustrating the canonical 5-HT2A receptor Gq signaling pathway.

5-HT2A_Receptor_Signaling_Pathway Tryptamine 4-Substituted Tryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation Psychedelic_Effects Psychedelic Effects Neuronal_Excitation->Psychedelic_Effects

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Comparative In Vivo Efficacy: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-validated behavioral marker of 5-HT2A receptor activation.[3] The potency of a compound in inducing the HTR, as measured by its ED50 value (the dose required to produce 50% of the maximal effect), is strongly correlated with its hallucinogenic potential in humans.

The following table summarizes the ED50 values for 4-HO-MiPT and other 4-substituted tryptamines in the mouse HTR assay.

CompoundED50 (μmol/kg)Relative Potency to Psilocin (4-HO-DMT)
4-HO-MET0.65~1.25x more potent
Psilocin (4-HO-DMT) 0.81 1.0x (Reference)
4-HO-DET1.56~0.52x as potent
4-HO-MPT1.92~0.42x as potent
4-HO-MiPT 2.97 ~0.27x as potent [2]
4-HO-DIPT3.46~0.23x as potent

Analysis of HTR Data:

The data reveals a clear structure-activity relationship. The N-alkyl substituents on the tryptamine nitrogen play a significant role in modulating 5-HT2A receptor agonist potency in vivo. 4-HO-MiPT, with its N-methyl and N-isopropyl groups, is less potent in inducing the HTR compared to psilocin (N,N-dimethyl).[6] This suggests that the bulkier isopropyl group may reduce the affinity or efficacy at the 5-HT2A receptor. Conversely, 4-HO-MET, with N-methyl and N-ethyl groups, exhibits slightly higher potency than psilocin.

Comparative In Vivo Efficacy: Drug Discrimination

Drug discrimination is a behavioral paradigm where animals are trained to recognize the interoceptive cues of a specific drug. This allows for the assessment of the subjective effects of novel compounds. In studies with psychedelics, rats are often trained to discriminate a known hallucinogen, such as DOM (2,5-dimethoxy-4-methylamphetamine), from saline. The ability of a test compound to substitute for the training drug indicates similar subjective effects.

A study by Gatch et al. (2020) investigated the ability of several 4-substituted tryptamines to substitute for DOM in trained rats.[4] The rank order of potency was determined as follows:

DOM > 4-OH-DET > 4-OH-DMT = 4-OH-MET > 5-MeO-MiPT = 4-AcO-MiPT = 4-AcO-DMT > 4-OH-DiPT > 4-AcO-DiPT > 4-AcO-DET [4]

Notably, 4-AcO-MiPT, a prodrug to 4-HO-MiPT, fully substituted for DOM, indicating that it produces similar subjective effects. Its potency was comparable to that of 4-AcO-DMT (a prodrug to psilocin) and 5-MeO-MiPT.[4] This suggests that while 4-HO-MiPT may be less potent in inducing the head-twitch response, its subjective effects are qualitatively similar to other classic hallucinogens.

In Vitro Receptor Binding and Functional Activity

The in vivo effects of these tryptamines are a direct consequence of their interactions at the molecular level. The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) at the human 5-HT2A receptor.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)
Psilocin (4-HO-DMT) High Affinity[1]1-10[2]
4-HO-MiPT 113[7]5.2-306[7]
4-HO-METHigh Affinity1-10
4-HO-DETHigh Affinity1-10

Analysis of In Vitro Data:

The in vitro data for 4-HO-MiPT shows a binding affinity (Ki) of 113 nM at the 5-HT2A receptor.[7] Its functional potency (EC50) for stimulating IP1 formation (a measure of Gq signaling) has a reported range of 5.2–306 nM.[7] This variability may be due to different experimental conditions. Compared to psilocin, which generally exhibits higher affinity and potency in the low nanomolar range, 4-HO-MiPT appears to be a less potent agonist at the 5-HT2A receptor in vitro.[2][7] This aligns with the lower potency observed in the in vivo HTR assay. Interestingly, one study suggests that 4-HO-MiPT is about 200% more selective for the 5-HT2A receptor over the 5-HT2B receptor compared to psilocin, which may have implications for its side effect profile.[6]

Pharmacokinetics and Metabolism: A Key Determinant of In Vivo Efficacy

The onset, duration, and overall intensity of a drug's effects are heavily influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. While detailed in vivo pharmacokinetic and metabolism data for 4-HO-MiPT are not extensively available in the peer-reviewed literature, we can draw inferences from related compounds.

For many 4-substituted tryptamines, metabolism involves hydroxylation, demethylation, and glucuronidation.[8][9] For instance, the metabolism of 4-HO-MET involves mono- or dihydroxylation, demethylation, and glucuronidation.[8][9] It is plausible that 4-HO-MiPT undergoes similar metabolic transformations. The presence of the N-isopropyl group in 4-HO-MiPT may influence its metabolic stability compared to the N,N-dimethyl groups of psilocin, potentially affecting its duration of action. Anecdotal reports suggest that 4-HO-MiPT may have a faster onset and longer duration than psilocin, though this has not been confirmed in controlled clinical studies.[6]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

This protocol outlines the key steps for conducting an HTR assay to evaluate the in vivo 5-HT2A receptor agonist activity of 4-substituted tryptamines.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization 1. Animal Acclimatization (C57BL/6J mice, 1 week) Habituation 2. Habituation to Observation Chambers (30-60 min) Acclimatization->Habituation Drug_Prep 3. Test Compound Preparation (dissolved in vehicle, e.g., saline) Habituation->Drug_Prep Administration 4. Compound Administration (intraperitoneal injection) Drug_Prep->Administration Observation 5. Behavioral Observation (place in chamber and record for 30-60 min) Administration->Observation Quantification 6. HTR Quantification (manual or automated counting) Observation->Quantification Dose_Response 7. Dose-Response Analysis (calculate ED50) Quantification->Dose_Response

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

Detailed Methodology:

  • Animals: Male C57BL/6J mice are commonly used due to their robust HTR.

  • Drug Administration: Test compounds are typically dissolved in saline and administered via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, mice are placed in individual observation chambers. Behavior is recorded for a set period (e.g., 30-60 minutes).

  • HTR Quantification: Head twitches, characterized by a rapid, rotational movement of the head, are counted either manually by a trained observer or automatically using video analysis software or magnetometer-based systems.[10][11]

  • Data Analysis: The total number of head twitches is recorded for each dose group. A dose-response curve is generated to determine the ED50 value.[10]

Drug Discrimination Paradigm in Rats

This protocol provides a general outline for a drug discrimination study to assess the subjective effects of 4-substituted tryptamines.

Detailed Methodology:

  • Apparatus: Standard two-lever operant conditioning chambers are used.[12]

  • Training: Rats are trained to press one lever after receiving an injection of the training drug (e.g., DOM) and a different lever after receiving a vehicle injection to receive a food reward.[13] Training continues until the rats can reliably discriminate between the drug and vehicle.

  • Testing: Once trained, various doses of the test compound (e.g., 4-HO-MiPT) are administered. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: A compound that produces a dose-dependent increase in responding on the drug-appropriate lever is considered to have similar subjective effects to the training drug. An ED50 value for substitution can be calculated.[14]

Conclusion

The available in vivo and in vitro data indicate that 4-HO-MiPT is a potent psychedelic tryptamine with a pharmacological profile characteristic of a 5-HT2A receptor agonist. While it appears to be less potent than its close analog psilocin (4-HO-DMT) in inducing the head-twitch response in mice, drug discrimination studies suggest it produces comparable subjective effects to other classic hallucinogens. The differences in potency among 4-substituted tryptamines are largely attributable to the nature of the N-alkyl substituents, which influence their interaction with the 5-HT2A receptor.

Further research is warranted to fully elucidate the in vivo metabolism and pharmacokinetic profile of 4-HO-MiPT, which will provide a more complete understanding of its duration of action and overall efficacy. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which are crucial for advancing our knowledge of this fascinating class of compounds and their potential therapeutic applications.

References

  • Bruni, P. S., Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET.
  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin receptor mechanisms of hallucinogens. Current Topics in Behavioral Neurosciences, 2, 323-356.
  • Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research, 277, 99-120.
  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739.
  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(11), 1845-1853.
  • Klein, A. K., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Klein, A. K., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Psychedelic Science Review.
  • López-Giménez, J. F., et al. (2020). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 12(4), 562-574.
  • Gatch, M. B., et al. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats.
  • Gatch, M. B., et al. (2023). Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants. Psychopharmacology, 240(2), 235-246.
  • Maze Engineers. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience.
  • Perez-Alvarez, A., et al. (2020). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis.
  • Psychedelic Science Review. (2021). 4-HO-MiPT.
  • Wikipedia. (n.d.). 4-HO-MiPT.
  • Wood, D. M., & Dargan, P. I. (2012). Tryptamines. In Novel Psychoactive Substances (pp. 137-155). Academic Press.
  • Gartz, J. (1989). Biotransformation of tryptamine derivatives in mycelial cultures of Psilocybe. Journal of Basic Microbiology, 29(6), 347-352.
  • Reddit. (2023, November 17). 4-ho-met, 4-ho-det, 4-pro-dmt— how do they compare to one another and to psilocin/acid?. r/researchchemicals.
  • Gatch, M. B., et al. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats.
  • Wikipedia. (n.d.). 4-HO-MET.
  • Klein, A. K., et al. (2020).
  • Blough, B. E., et al. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135-4144.
  • Taylor & Francis. (n.d.). ED50 – Knowledge and References.
  • Reddit. (2023, October 25). 4-HO-DMT (Psilocin) vs 4-HO-MET vs 4-HO-MiPT.
  • Psychedelic Science Review. (2021). 4-HO-MiPT.
  • Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24453-24463.
  • Wikipedia. (n.d.). 5-MeO-MiPT.
  • Kjellgren, A., & Soussan, C. (2011). Heaven and hell--a phenomenological study of recreational use of 4-HO-MET in Sweden. Journal of Psychoactive Drugs, 43(3), 211-219.
  • Graphviz. (2022, October 2). dot.
  • Carbonaro, T. M., et al. (2024). Pharmacokinetics of Psilocybin: A Systematic Review. Pharmacology & Therapeutics, 108668.
  • Gatch, M. B., et al. (2023). Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants. PubMed.
  • Stack Overflow. (2012, February 11). How does a script optimally layout a pure hierarchical graphviz/dot graph?.
  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Graphviz. (2024, September 28). DOT Language.
  • Carbonaro, T. M., et al. (2024). Pharmacokinetics of Psilocybin: A Systematic Review.
  • Stack Overflow. (2009, September 29).
  • Lu, R., et al. (2024). Development of a PBPK model of psilocybin/psilocin from Psilocybe cubensis (magic mushroom) in mice, rats, and humans. Scientific Reports, 14(1), 9147.

Sources

A Comparative Guide to the Pharmacological Validation of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) as a 5-HT2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Pharmacological Researchers

This guide provides a comprehensive framework for the pharmacological validation of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), a lesser-known synthetic tryptamine, as a serotonin 2A (5-HT2A) receptor agonist.[1][2][3] By systematically comparing its binding and functional profile to well-characterized agonists, researchers can elucidate its potential as a novel pharmacological tool or therapeutic agent.

The methodologies presented herein are designed to establish a robust, multi-tiered validation process, moving from initial receptor binding affinity to functional cellular activity and culminating in a behavioral in vivo assay that serves as a proxy for psychoactive effects in humans.

The 5-HT2A Receptor: A Critical Target for Psychedelics

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary molecular target for classic psychedelic compounds like psilocin and LSD.[4][5] Its activation initiates a cascade of intracellular signaling events that are believed to underpin the profound alterations in perception, cognition, and mood associated with these substances.

Upon agonist binding, the 5-HT2A receptor predominantly couples to the Gq/11 protein, activating phospholipase C (PLC).[6][7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be readily measured in functional assays.[6][7][8] Concurrently, the receptor can also engage β-arrestin pathways, which are involved in receptor desensitization and internalization.[6][10] The specific pathway engaged by a ligand, a concept known as biased agonism, is a critical area of modern pharmacology, as the Gq pathway is primarily linked to the psychedelic effects.[6][11][12]

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Agonist 4-HO-MiPT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Receptor->Gq Activates BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Internalization Receptor Internalization & Desensitization BetaArrestin->Internalization Mediates Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Confirmation start Start: Novel Compound (4-HO-MiPT) BindingAssay Step 1: Radioligand Binding Assay start->BindingAssay BindingOutput Output: Binding Affinity (Ki) BindingAssay->BindingOutput FunctionalAssay Step 2: Functional Assay (e.g., Calcium Flux) BindingAssay->FunctionalAssay Proceed if binding confirmed FunctionalOutput Output: Potency (EC50) & Efficacy (Emax) FunctionalAssay->FunctionalOutput BehavioralAssay Step 3: Behavioral Assay (Head-Twitch Response) FunctionalOutput->BehavioralAssay Proceed if functional activity confirmed BehavioralOutput Output: In Vivo 5-HT2A Agonist Activity BehavioralAssay->BehavioralOutput end Conclusion: Validated 5-HT2A Agonist Profile BehavioralOutput->end

Figure 2: Experimental Workflow for Agonist Validation.

Part 1: In Vitro Characterization - Binding Affinity

The initial step is to determine if and how strongly 4-HO-MiPT binds to the 5-HT2A receptor. This is achieved through a competitive radioligand binding assay. The principle involves competing the unlabeled test compound (4-HO-MiPT) against a radiolabeled ligand with known high affinity for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) and determine the protein concentration via a Bradford or BCA assay. [13]

  • Assay Setup (96-well format):

    • Total Binding: Add cell membrane preparation, assay buffer, and a fixed concentration of a 5-HT2A antagonist radioligand, such as [3H]ketanserin (typically at its Kd concentration). [9][14][15] * Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing antagonist (e.g., 10 µM spiperone) to saturate all specific binding sites.

    • Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound (4-HO-MiPT) and comparator compounds (e.g., psilocin).

  • Incubation & Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium. [13] * Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. [9][13] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation from the IC50 values obtained from the competition curve. The Ki value represents the binding affinity of the compound for the receptor.

Part 2: In Vitro Characterization - Functional Potency & Efficacy

Once binding is confirmed, the next critical step is to determine whether 4-HO-MiPT acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). For Gq-coupled receptors like 5-HT2A, a calcium flux assay is a direct and high-throughput method to measure activation. [7][8][16] Experimental Protocol: Calcium Flux Assay

  • Cell Plating:

    • The day before the assay, seed cells expressing the human 5-HT2A receptor (e.g., U2OS or CHO-K1) into black-walled, clear-bottom 96-well or 384-well plates. [8][17]

  • Dye Loading:

    • On the day of the experiment, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. [17][18] * Incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified into its active form. [19]

  • Compound Addition & Measurement:

    • Prepare serial dilutions of 4-HO-MiPT and comparator agonists (e.g., psilocin, serotonin) in assay buffer.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • Use the instrument's automated injection function to add the compounds to the wells while continuously reading the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm). [17]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration triggered by receptor activation.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

    • From this curve, determine the potency (EC50) , which is the concentration of the agonist that produces 50% of the maximal response, and the efficacy (Emax) , the maximum response produced by the compound, often expressed as a percentage relative to a reference full agonist like serotonin.

Comparative Data Analysis

Summarizing the data in a tabular format allows for a direct and objective comparison of 4-HO-MiPT against established 5-HT2A receptor agonists.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (Emax, % of Serotonin)
Serotonin ~5-15~10-30100%
Psilocin (4-HO-DMT) ~10-50 [20]~20-60 [20]~80-95%
4-HO-MiPT To be determinedTo be determinedTo be determined
DOI ~1-5 [21]~5-20 [22]~100-110% (Full Agonist)

Note: The values for Serotonin, Psilocin, and DOI are representative ranges from scientific literature and may vary depending on the specific assay conditions.

Part 3: In Vivo Confirmation - The Head-Twitch Response (HTR)

To translate in vitro findings into a physiological context, an in vivo behavioral assay is essential. The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans. [23][24][25][26]Non-hallucinogenic 5-HT2A agonists typically do not induce this behavior. [24][25] Experimental Protocol: Head-Twitch Response (HTR) in Mice

  • Animal Acclimation:

    • Use male C57BL/6J mice, a common strain for this assay. [26][27][28] * Acclimate the animals to the testing environment (e.g., individual clear cylindrical arenas) for at least 30-60 minutes before drug administration.

  • Drug Administration:

    • Administer various doses of 4-HO-MiPT (and a vehicle control) via a standard route (e.g., intraperitoneal, subcutaneous).

    • Include a positive control group administered with a known HTR-inducing agent like DOI or psilocin. [28] * To confirm 5-HT2A receptor mediation, include a separate experimental group pre-treated with a selective 5-HT2A antagonist (e.g., M100907 or ketanserin) before administering 4-HO-MiPT. A significant reduction or elimination of HTRs in this group provides strong evidence of receptor-specific action. [28]

  • Observation and Scoring:

    • Immediately after administration, begin recording the mice from above using a high-frame-rate camera for a set period (e.g., 30-60 minutes). [28] * A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behavior. [23] * HTRs can be scored manually by trained observers or by using automated video analysis software for greater objectivity and throughput. [27][28]

  • Data Analysis:

    • Quantify the total number of head twitches for each animal within the observation period.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant dose-dependent increase in HTRs caused by 4-HO-MiPT compared to the vehicle control.

    • Confirm that the effect is blocked by the 5-HT2A antagonist.

Conclusion

By following this three-part validation guide, researchers can systematically and rigorously characterize the pharmacological profile of 4-HO-MiPT. The combined data from binding assays (Ki), functional assays (EC50, Emax), and in vivo behavioral studies (HTR) will provide a comprehensive understanding of its interaction with the 5-HT2A receptor. This information is crucial for comparing its properties to other tryptamines and for determining its potential for further investigation in neuroscience and drug development.

References

  • 4-HO-MiPT - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kaplan, J. S., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Retrieved January 12, 2026, from [Link]

  • Psychedelic Science Review. (2021). 4-HO-MiPT. Retrieved January 12, 2026, from [Link]

  • Sniecikowska, J., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research. Retrieved January 12, 2026, from [Link]

  • Nature. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved January 12, 2026, from [Link]

  • 4-HO-MiPT - PsychonautWiki. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - Cloud-Clone Corp. (n.d.). Retrieved January 12, 2026, from [Link]

  • Saint Joseph's University. (n.d.). Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders. Retrieved January 12, 2026, from [Link]

  • L2C Partners. (n.d.). Selective Gq Protein Partial Agonists and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders. Retrieved January 12, 2026, from [Link]

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. Retrieved January 12, 2026, from [Link]

  • Czajkowska, J., et al. (2002). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological Reports. Retrieved January 12, 2026, from [Link]

  • Head-twitch response - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Zięba, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of psilocin. Psilocybin binds with high affinity to 5-HT2A. Retrieved January 12, 2026, from [Link]

  • González, M. A., & Córdova-Sintjago, T. C. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Behavioral Neurobiology of Psychedelic Drugs. Retrieved January 12, 2026, from [Link]

  • Moliner, R., et al. (2023). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021). Evidence that 5‐HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non‐psychedelic drugs. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2003). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. Retrieved January 12, 2026, from [Link]

  • Serotonin 5-HT2A receptor agonist - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved January 12, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2023). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Retrieved January 12, 2026, from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved January 12, 2026, from [Link]

  • ACS Pharmacology & Translational Science. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. Retrieved January 12, 2026, from [Link]

  • VTechWorks. (2019). Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. Retrieved January 12, 2026, from [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved January 12, 2026, from [Link]

  • Cunningham, N., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS Pharmacology & Translational Science. Retrieved January 12, 2026, from [Link]

  • 4-Hydroxytryptamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved January 12, 2026, from [Link]

  • Klein, A. K., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. ACS Chemical Neuroscience. Retrieved January 12, 2026, from [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 12, 2026, from [Link]

  • Kim, K., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

  • Egan, C. T., et al. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 12, 2026, from [Link]

  • List of psychedelic drugs - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 12, 2026, from [Link]

  • Smith, C. J., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 4-HO-MiPT: Evaluating Reproducibility and Methodological Nuances

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The growing interest in tryptamines for potential therapeutic applications necessitates robust and reproducible synthetic methodologies. 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic tryptamine and an analog of psilocin, the active metabolite of psilocybin.[1][2] First synthesized in 1981 by David Repke and colleagues, its psychoactive effects were later detailed by Alexander Shulgin.[1][3] This guide provides an in-depth comparison of published synthesis methods for 4-HO-MiPT, with a focus on experimental reproducibility, key procedural details, and potential challenges.

Introduction to Synthetic Strategies

The synthesis of 4-HO-MiPT, and 4-hydroxytryptamines in general, typically involves the construction of the tryptamine side chain at the 3-position of a protected 4-hydroxyindole core. The choice of the protecting group for the hydroxyl function is a critical determinant of the overall synthetic route and can influence reaction conditions and final yields. This guide will focus on two seminal approaches: the classic Shulgin synthesis starting from 4-acetoxyindole and a more contemporary method utilizing a benzyl ether protecting group, as adapted from the synthesis of related analogs.

Comparative Analysis of Synthetic Routes

The two primary routes for synthesizing 4-HO-MiPT and its close analogs differ mainly in the choice of the hydroxyl protecting group. This choice has cascading effects on the reaction sequence and conditions.

FeatureShulgin Method (from 4-Acetoxyindole)Modern Method (from 4-Benzyloxyindole)
Starting Material 4-Acetoxyindole4-Benzyloxyindole
Key Intermediate 4-acetoxyindol-3-yl-N-isopropyl-N-methylglyoxylamideN-isopropyl-4-benzyloxy-3-indoleglyoxylamide
Reduction Step Lithium aluminum hydride (LAH) reduction of the glyoxylamide and deacetylationLithium aluminum hydride (LAH) reduction of the glyoxylamide
Deprotection Step Occurs concurrently with LAH reductionCatalytic hydrogenation (e.g., Pd/C, H₂)
Reported Yield 74% for 4-HO-MiPT[4]23% for the analogous 4-HO-NiPT (final amine)[5]
Key Considerations The acetyl protecting group is labile and removed during the harsh LAH reduction.Requires a separate deprotection step, which can be sensitive to catalyst poisoning.

Experimental Protocols

Method 1: The Shulgin Synthesis from 4-Acetoxyindole

This procedure is adapted from Alexander Shulgin's "TiHKAL" ("Tryptamines I Have Known and Loved").[4] It employs an acetyl protecting group which is cleaved during the final reduction step.

Experimental Workflow:

A 4-Acetoxyindole C 4-Acetoxyindol-3-yl-glyoxylyl chloride A->C Et2O, 0°C B Oxalyl Chloride B->C E 4-Acetoxyindol-3-yl-N-isopropyl-N-methylglyoxylamide C->E THF D Methylisopropylamine D->E G 4-HO-MiPT E->G THF, reflux F Lithium Aluminum Hydride (LAH) F->G

Caption: Shulgin synthesis of 4-HO-MiPT.

Step-by-Step Protocol:

  • Formation of the Glyoxylyl Chloride Intermediate: A solution of 4-acetoxyindole (0.50 g) in diethyl ether (5 mL) is cooled to 0°C under a moisture-free atmosphere. Oxalyl chloride (0.5 mL) is added, and the mixture is stirred for 30 minutes. The resulting yellow crystalline solid is collected by filtration.

  • Amidation: The crude glyoxylyl chloride is dissolved in anhydrous tetrahydrofuran (THF) (10 mL). A 40% solution of methylisopropylamine in dry diethyl ether is added dropwise until the reaction mixture is basic (pH > 10).

  • Work-up and Purification of the Glyoxylamide: The solvents are removed under vacuum. The residue is dissolved in chloroform (200 mL) and washed sequentially with 0.1 N HCl (50 mL) and saturated aqueous NaCl (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting 4-acetoxyindol-3-yl-N-isopropyl-N-methylglyoxylamide is recrystallized from chloroform/hexane to yield 0.68 g (79%).[4]

  • Reduction and Deprotection: To a stirred solution of lithium aluminum hydride (1 M in THF, 10 mL) under a nitrogen atmosphere, a solution of the glyoxylamide (600 mg) in anhydrous THF (10 mL) is added dropwise. The reaction mixture is refluxed for 15 minutes.

  • Final Work-up and Purification: After cooling to 40°C, water is carefully added to quench the reaction. The mixture is filtered through Celite under a nitrogen atmosphere, and the solvent is removed under vacuum. The solid residue is recrystallized from ethyl acetate/hexane to afford 340 mg (74%) of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT).[4]

Method 2: Synthesis via a Benzyl-Protected Intermediate

This method is adapted from the synthesis of the closely related analog, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), and utilizes a benzyl ether as a more stable protecting group for the 4-hydroxyl position.[5]

Experimental Workflow:

A 4-Benzyloxyindole C 4-Benzyloxyindol-3-yl-glyoxylyl chloride A->C Anhydrous Solvent B Oxalyl Chloride B->C E 4-Benzyloxy-N-methyl-N-isopropyl-3-indoleglyoxylamide C->E Anhydrous Solvent D Methylisopropylamine D->E G 4-Benzyloxy-MiPT E->G THF F Lithium Aluminum Hydride (LAH) F->G I 4-HO-MiPT G->I Methanol H Pd/C, H2 H->I

Caption: Benzyl-protected synthesis of 4-HO-MiPT.

Step-by-Step Protocol:

  • Formation of the Glyoxylamide: 4-Benzyloxyindole is reacted with oxalyl chloride to form the corresponding glyoxylyl chloride. This intermediate is then reacted with methylisopropylamine to yield N-methyl-N-isopropyl-4-benzyloxy-3-indoleglyoxylamide. For the analogous N-isopropylglyoxylamide, a 96% yield has been reported.[5]

  • Reduction of the Glyoxylamide: The resulting glyoxylamide is reduced with a suitable reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like THF to yield 4-benzyloxy-N-methyl-N-isopropyltryptamine (4-Benzyloxy-MiPT).

  • Deprotection: The benzyl protecting group is removed by catalytic hydrogenation. A solution of 4-benzyloxy-MiPT in a solvent such as methanol is treated with a palladium on carbon (Pd/C) catalyst and stirred under a hydrogen atmosphere until the reaction is complete. For the analogous 4-HO-NiPT, this final deprotection step yielded the product, though a specific yield for this step was not provided in the reference.[5]

  • Purification: The final product, 4-HO-MiPT, is purified by standard chromatographic techniques.

Discussion on Reproducibility and Key Challenges

Stability of 4-HO-MiPT: A significant factor affecting the reproducibility of 4-HO-MiPT synthesis is the stability of the final product. Shulgin noted that 4-HO-MiPT "discolors quickly if it is not kept in an inert atmosphere and in a freezer."[2][4] This instability is a common characteristic of 4-hydroxytryptamines, which are susceptible to oxidation. Therefore, careful handling and storage of the final compound are paramount for obtaining and maintaining a pure product. The use of an inert atmosphere (e.g., nitrogen or argon) during the final work-up and storage at low temperatures in a sealed container are highly recommended.

Choice of Protecting Group: The Shulgin method offers the advantage of a one-pot reduction and deprotection step. However, the harsh conditions of the LAH reduction may not be suitable for more sensitive substrates. The benzyl-protected route provides a milder final deprotection step, which can be advantageous. However, catalytic hydrogenation can sometimes be plagued by catalyst poisoning, and the additional step may lower the overall yield.

Purification: The purification of 4-HO-MiPT can be challenging due to its potential instability. Recrystallization, as described by Shulgin, is a viable method.[4] For the benzyl-protected route, column chromatography is employed.[5] The choice of purification method will depend on the scale of the synthesis and the purity requirements. The formation of stable salts, such as the fumarate, has been reported and can be an effective method for purification and improving the stability of the final compound.[1][3]

Conclusion

Both the classic Shulgin method and the more modern benzyl-protected route offer viable pathways to 4-HO-MiPT. The Shulgin synthesis is more direct, with a higher reported final yield. However, the modern approach offers a milder deprotection step that may be more amenable to a wider range of substrates and potentially offers a purer crude product before final purification.

For researchers aiming to synthesize 4-HO-MiPT, careful consideration of the starting materials, reaction conditions, and, most importantly, the handling and storage of the final product is crucial for achieving reproducible results. The inherent instability of 4-hydroxytryptamines remains a key challenge, and strategies to mitigate this, such as the formation of stable salts, should be considered.

References

  • Psychedelic Science Review. (2021). 4-HO-MiPT. [Link]

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #22: 4-HO-MiPT. [Link]

  • Wikipedia. (n.d.). 4-HO-MiPT. [Link]

  • Chadeayne, A. R., Pham, D. N., Golen, J. A., & Manke, D. R. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 514-518. [Link]

  • Laban, N. M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 280-286. [Link]

Sources

A Head-to-Head Comparison of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) and N,N-Dimethyltryptamine (DMT) in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of two structurally related tryptamine psychedelics, 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) and N,N-Dimethyltryptamine (DMT), based on their pharmacological and behavioral effects observed in animal models. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced differences and similarities between these two compounds, thereby informing future research directions and therapeutic development.

Introduction

N,N-Dimethyltryptamine (DMT) is an endogenous hallucinogen found in numerous plant and animal species, including humans, and is the principal psychoactive component of the Amazonian shamanic brew, ayahuasca.[1][2][3] Its rapid onset and short duration of action have made it a subject of significant interest in neuroscientific and clinical research.[3][4] 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic tryptamine that is structurally analogous to psilocin (4-HO-DMT), the active metabolite of psilocybin.[5][6] While less studied than DMT, 4-HO-MiPT has gained attention within the scientific community for its unique psychedelic profile suggested by anecdotal human reports.[7] This guide will dissect the available preclinical data to provide a comparative analysis of their pharmacodynamics, pharmacokinetics, and behavioral effects in animal models.

Pharmacodynamics: A Tale of Two Tryptamines at the Receptor Level

The primary mechanism of action for both 4-HO-MiPT and DMT is their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is believed to mediate their psychedelic effects.[4][5] However, their binding affinities and functional activities across a range of receptors reveal subtle yet important distinctions.

DMT exhibits a broad receptor binding profile, with notable affinity for a variety of serotonin receptors including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7.[3][8] It also interacts with sigma-1 receptors and trace amine-associated receptors (TAARs).[3] While its affinity for the 5-HT2A receptor is significant (IC50 ~75 nM), other non-hallucinogenic compounds have shown higher affinity, suggesting a complex interplay of receptor interactions contributes to its unique effects.[3][8]

4-HO-MiPT also acts as a non-selective serotonin receptor agonist.[5] It displays a high affinity and efficacy as an agonist at the 5-HT2A receptor.[5][9] Notably, it exhibits a 7-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor and a 4-fold preference over the serotonin transporter (SERT).[5] Its affinity for the 5-HT1A receptor is low, suggesting a minimal contribution of this receptor to its overall effects.[5]

The following table summarizes the receptor binding affinities (Ki, nM) and functional activities (EC50, nM and Emax, %) for both compounds at key serotonin receptors.

Receptor4-HO-MiPTDMT
5-HT1A Ki: High (low affinity)Ki: 39 nM - 2.1 µM
5-HT2A Ki: 113 nM; EC50: 5.2-306 nM; Emax: 74-100%Ki: ~75 nM (IC50); Partial Agonist
5-HT2B EC50: 10.3 nM; Emax: 49% (Partial Agonist)Binds, affinity within 39 nM - 2.1 µM range
5-HT2C Ki: 750 nM; EC50: 166-261 nM; Emax: 76-98%Binds, affinity within 39 nM - 2.1 µM range
SERT Ki: 483 nM; IC50: 373-423 nMSubstrate for SERT

Note: Data is compiled from multiple sources and experimental conditions may vary.[3][5][8][10]

Signaling Pathway Visualization

The canonical signaling pathway for 5-HT2A receptor activation, the primary target for both compounds, is depicted below.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates Psychedelic_Ligand 4-HO-MiPT / DMT Psychedelic_Ligand->5HT2A_Receptor Binds and Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects G Start Start Training Training Phase (Drug vs. Vehicle) Start->Training Criterion Discrimination Criterion Met? Training->Criterion Criterion->Training No Testing Testing Phase (Test Compound) Criterion->Testing Yes Data_Analysis Data Analysis (% Drug-Lever Responding) Testing->Data_Analysis End End Data_Analysis->End

Figure 2: Drug Discrimination Workflow.

Conclusion and Future Directions

This guide provides a comparative overview of 4-HO-MiPT and DMT based on the available preclinical data. Both compounds are potent 5-HT2A receptor agonists and exhibit classic hallucinogenic-like effects in animal models. Key differences appear to lie in their pharmacokinetic profiles and potentially in the nuances of their receptor interactions beyond the 5-HT2A receptor.

The research on 4-HO-MiPT is still in its early stages compared to the extensive body of work on DMT. Future head-to-head studies in the same animal models and behavioral paradigms are crucial for a more definitive comparison. Specifically, research into the pharmacokinetics of 4-HO-MiPT and its effects on more complex behaviors, such as those related to anxiety, depression, and cognitive function, will be invaluable for understanding its unique pharmacological profile and therapeutic potential.

References

  • Cameron, L. P., Benson, C. J., Dunlap, L. E., & Olson, D. E. (2019). Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression. ACS Chemical Neuroscience, 10(3), 1582-1591. [Link]

  • Cameron, L. P., Benson, C. J., Dunlap, L. E., & Olson, D. E. (2019). Effects of N,N-Dimethyltryptamine on Rat Behaviors Relevant to Anxiety and Depression. bioRxiv. [Link]

  • Cameron, L. P., Benson, C. J., DeFelice, Z., & Olson, D. E. (2019). Effects of N, N-Dimethyltryptamine on Rat Behaviors Relevant to Anxiety and Depression. ACS Chemical Neuroscience, 10(3), 1582-1591. [Link]

  • Cameron, L. P., Benson, C. J., Dunlap, L. E., & Olson, D. E. (2019). Effects of N, N-Dimethyltryptamine on Rat Behaviors Relevant to Anxiety and Depression. ACS chemical neuroscience, 10(3), 1582-1591. [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in neuroscience, 12, 536. [Link]

  • Wikipedia. (n.d.). 4-HO-MiPT. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain research bulletin, 126(Pt 1), 74–88. [Link]

  • Gatch, M. B., Forster, M. J., & Taylor, D. P. (2015). Behavioral effects of three synthetic tryptamine derivatives in rodents. Pharmacology, biochemistry, and behavior, 134, 78–85. [Link]

  • Holman, R. B., & Snape, B. M. (1985). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. Neuropharmacology, 24(7), 613–618. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Dempsey, G., ... & Baumann, M. H. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS pharmacology & translational science, 6(4), 566-578. [Link]

  • Mugglehead. (2022, October 3). 'Endogenous' DMT plays an important role in animal physiology: study review. Mugglehead. [Link]

  • Baumann, M. H., Glatfelter, G. C., Walton, S. E., Krotulski, A. J., Witowski, C. G., & von Salm, J. L. (2021). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology, 238(11), 3149–3161. [Link]

  • Coxworth, B. (2019, March 4). Psychedelic research on microdosing rats with DMT reveals unusual results. New Atlas. [Link]

  • Gatch, M. B., Carbonaro, T. M., & Forster, M. J. (2009). Comparison of the discriminative stimulus effects of dimethyltryptamine with different classes of psychoactive compounds in rats. Psychopharmacology, 206(3), 473–483. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Dempsey, G., ... & Baumann, M. H. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS pharmacology & translational science, 6(4), 566-578. [Link]

  • Halberstadt, A. L. (2015). Animal Behavior in Psychedelic Research. In Behavioral Neurobiology of Psychedelic Drugs (pp. 129-157). Springer, Berlin, Heidelberg. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Dempsey, G., ... & Baumann, M. H. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS pharmacology & translational science, 6(4), 566-578. [Link]

  • Gatch, M. B., & Carbonaro, T. M. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS pharmacology & translational science, 4(1), 125-132. [Link]

  • Frecska, E., Bokor, P., & Winkelman, M. (2016). Significance of mammalian N, N-dimethyltryptamine (DMT): A 60-year-old debate. Journal of psychopharmacology, 30(1), 49-58. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics. Journal of psychopharmacology, 27(9), 803–814. [Link]

  • Gatch, M. B., Carbonaro, T. M., & Forster, M. J. (2009). Comparison of the Discriminative Stimulus Effects of Dimethyltryptamine with Different Classes of Psychoactive Compounds in Rats. Psychopharmacology, 206(3), 473–483. [Link]

  • Baumann, M. H., Glatfelter, G. C., Walton, S. E., Krotulski, A. J., Witowski, C. G., & von Salm, J. L. (2021). Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology, 238(11), 3149-3161. [Link]

  • Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Drug testing and analysis, 6(7-8), 758–766. [Link]

  • Carbonaro, T. M., Gatch, M. B., & Forster, M. J. (2015). Discriminative Stimulus Effects of N,N-Diisopropyltryptamine. Pharmacology, biochemistry, and behavior, 134, 86–92. [Link]

  • Psychedelic Science Review. (2021, February 2). 4-HO-MiPT. Psychedelic Science Review. [Link]

  • Gatch, M. B., & Carbonaro, T. M. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS pharmacology & translational science, 4(1), 125-132. [Link]

  • Klein, A. K., Chatha, M., Tona, R., Golen, J. A., & Monte, A. P. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS omega, 5(50), 32567-32578. [Link]

  • Gatch, M. B., & Carbonaro, T. M. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS pharmacology & translational science, 4(1), 125-132. [Link]

  • Chadeayne, A. R., Golen, J. A., & Monte, A. P. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta crystallographica. Section C, Structural chemistry, 78(Pt 10), 633–640. [Link]

  • Wikipedia. (n.d.). Psilocin. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). 4-MeO-MiPT. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Gatch, M. B., & Forster, M. J. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Neurotoxicology and teratology, 82, 106935. [Link]

  • Cloud-Clone Corp. (n.d.). 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT). Retrieved January 12, 2026, from [Link]

Sources

Predicted Metabolic Pathways of 4-HO-MiPT: An Extrapolative Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Metabolic Pathway of 4-HO-MiPT in Different Species

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel psychoactive compound is paramount to characterizing its pharmacokinetic profile, potential toxicity, and inter-species variability. This guide provides a comprehensive framework for elucidating and confirming the metabolic pathways of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), a psychedelic tryptamine and a structural analog of psilocin.

Given the limited direct research on 4-HO-MiPT metabolism, this document establishes a predictive metabolic map based on its close structural relatives, primarily psilocin (4-HO-DMT). We then present a series of robust, self-validating experimental protocols designed to systematically confirm these predicted pathways, identify key metabolizing enzymes, and perform a comparative analysis across different species. This approach is grounded in established principles of drug metabolism and leverages state-of-the-art analytical techniques.

4-HO-MiPT (miprocin) shares its core 4-hydroxyindole structure with psilocin, the active metabolite of psilocybin.[1][2][3] This structural similarity allows us to predict its metabolic fate with a reasonable degree of confidence, pending experimental verification. The metabolism is anticipated to proceed through Phase I functionalization reactions followed by Phase II conjugation.

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For tryptamines, these reactions are primarily mediated by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO).[4][5]

  • N-Dealkylation: The N-methyl and N-isopropyl groups are likely targets for CYP-mediated removal. This would result in 4-hydroxy-N-isopropyltryptamine (4-HO-IPT) and 4-hydroxy-N-methyltryptamine (4-HO-NMT or norpsilocin).

  • N-Oxidation: The tertiary amine could be oxidized to form 4-HO-MiPT-N-oxide, a common metabolic route for tryptamines.[6][7]

  • Oxidative Deamination: Catalyzed by MAO, this pathway would cleave the ethylamine side chain, leading to a 4-hydroxyindole-3-acetaldehyde intermediate.[4] This unstable aldehyde would then be further oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite 4-hydroxyindole-3-acetic acid (4-HIAA) or reduced to 4-hydroxytryptophol.[1][4]

Phase II Metabolism: Conjugation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, greatly increasing water solubility and facilitating excretion.

  • Glucuronidation: This is the most significant metabolic pathway for psilocin, with psilocin-O-glucuronide being the major urinary metabolite.[4][8][9] The phenolic 4-hydroxyl group of 4-HO-MiPT is an ideal substrate for UDP-glucuronosyltransferases (UGTs). Based on studies of psilocin, UGT1A10 in the intestine and UGT1A9 in the liver are the primary enzymes responsible for this conjugation.[10][11][12] Therefore, 4-HO-MiPT-O-glucuronide is predicted to be the principal metabolite in humans.

  • Sulfation: While less prominent than glucuronidation for psilocin, sulfation at the 4-hydroxyl position is another possible Phase II pathway.[6][13]

The following diagram illustrates the predicted metabolic pathway of 4-HO-MiPT in humans.

4-HO-MiPT_Metabolism parent 4-HO-MiPT n_oxide 4-HO-MiPT-N-oxide parent->n_oxide CYP450 ho_ipt 4-HO-IPT (N-demethylation) parent->ho_ipt CYP450 ho_nmt 4-HO-NMT (N-deisopropylation) parent->ho_nmt CYP450 aldehyde 4-Hydroxyindole- 3-acetaldehyde parent->aldehyde MAO glucuronide 4-HO-MiPT-O-glucuronide (Major Metabolite) parent->glucuronide UGT1A9, UGT1A10 hiaa 4-Hydroxyindole- 3-acetic acid (4-HIAA) aldehyde->hiaa ALDH hot 4-Hydroxytryptophol aldehyde->hot ADH

Caption: Predicted Human Metabolic Pathway of 4-HO-MiPT.

Comparative Metabolism: A Framework for Interspecies Investigation

Significant variations in drug metabolism exist between species, primarily due to differences in the expression and activity of metabolic enzymes like CYPs and UGTs.[14][15] These differences can lead to distinct metabolite profiles, affecting a compound's efficacy and toxicity. For example, rodents often exhibit higher rates of hepatic metabolism compared to humans.[13] Therefore, a direct extrapolation of human metabolic data to preclinical species, or vice-versa, is not advisable without experimental confirmation.

A systematic investigation requires a tiered approach, starting with in vitro models from various species and potentially culminating in in vivo studies in a relevant animal model.

Comparative_Workflow cluster_invitro In Vitro Screening cluster_analysis Analysis & Identification cluster_invivo In Vivo Confirmation hlm Human Liver Microsomes (HLM) lcms LC-HRMS/MS Analysis hlm->lcms rlm Rat Liver Microsomes (RLM) rlm->lcms mlm Mouse Liver Microsomes (MLM) mlm->lcms h_hep Human Hepatocytes h_hep->lcms r_hep Rat Hepatocytes r_hep->lcms m_hep Mouse Hepatocytes m_hep->lcms met_id Metabolite Identification & Profiling lcms->met_id quant Relative Quantification met_id->quant animal_study Rodent PK Study (e.g., Rat) quant->animal_study Select Relevant Species pk_analysis Pharmacokinetic Analysis (Blood, Urine, Feces) animal_study->pk_analysis

Caption: Workflow for Cross-Species Metabolism Comparison.

Experimental Guide for Metabolic Pathway Confirmation

The following protocols provide a robust framework for identifying 4-HO-MiPT metabolites and comparing their formation across species.

Protocol 1: Phase I Metabolite Profiling using Liver Microsomes

Causality: Liver microsomes are a cost-effective source of Phase I enzymes, particularly CYPs, making them ideal for initial screening of oxidative metabolites.[16] The inclusion of an NADPH regenerating system is critical, as CYPs are NADPH-dependent monooxygenases.[5]

Methodology:

  • Preparation: Prepare a stock solution of 4-HO-MiPT (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Phosphate buffer (100 mM, pH 7.4)

    • Pooled liver microsomes (Human, Rat, Mouse, etc.) to a final concentration of 0.5 mg/mL.

    • 4-HO-MiPT to a final concentration of 1-10 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath. Include a negative control reaction without the NADPH regenerating system.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[16]

  • Sample Processing: Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Comprehensive Metabolism Study using Hepatocytes

Causality: Cryopreserved or fresh hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant in vitro system that can model the interplay between different metabolic pathways.[16]

Methodology:

  • Hepatocyte Plating: Plate pooled hepatocytes (Human, Rat, etc.) in collagen-coated plates according to the supplier's instructions and allow them to form a monolayer.

  • Dosing: Remove the plating medium and add fresh incubation medium containing 4-HO-MiPT at various concentrations (e.g., 1 µM and 10 µM).

  • Time Course Sampling: Incubate at 37°C in a humidified CO₂ incubator. Collect aliquots of the medium and/or cell lysates at multiple time points (e.g., 0, 1, 4, and 24 hours).

  • Sample Quenching: Immediately terminate enzymatic activity in the collected samples by adding 3 volumes of ice-cold methanol or acetonitrile.

  • Processing: Centrifuge to pellet cell debris and protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of both Phase I and Phase II metabolites by LC-MS/MS. To detect glucuronide and sulfate conjugates, ensure the analytical method is optimized for these highly polar molecules.

Protocol 3: Analytical Methodology using LC-HRMS/MS

Causality: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the definitive technique for metabolite identification.[16] It provides accurate mass measurements for determining elemental composition and fragmentation patterns for structural elucidation.

Methodology:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive mode, as tryptamines ionize well.

    • Acquisition: Perform data acquisition in two stages:

      • Full Scan MS: Acquire high-resolution full scan data (e.g., m/z 100-1000) to detect all potential metabolites.

      • Data-Dependent MS/MS (dd-MS2): Trigger fragmentation scans on the most abundant ions detected in the full scan. This provides structural information.

  • Data Analysis:

    • Metabolite Prediction: Use metabolite prediction software to generate a list of likely biotransformations (e.g., +15.99 Da for oxidation, -14.02 Da for N-demethylation, +176.03 Da for glucuronidation).

    • Extracted Ion Chromatograms (XICs): Search the full scan data for the predicted exact masses of metabolites.

    • Structural Elucidation: Analyze the MS/MS fragmentation patterns to confirm the structure and site of modification. For example, a neutral loss of 176 Da is indicative of a glucuronide conjugate.

Data Presentation and Interpretation

Organizing the predicted and observed data is crucial for a clear comparison across species.

Table 1: Predicted Metabolites of 4-HO-MiPT and Their Mass Signatures
Predicted MetaboliteBiotransformationFormulaMonoisotopic Mass[M+H]⁺Diagnostic MS/MS Fragment
4-HO-MiPT (Parent) -C₁₄H₂₀N₂O232.1576233.1648m/z 86.1 (isopropyl-methyl-amine)
4-HO-IPT N-DemethylationC₁₃H₁₈N₂O218.1419219.1492m/z 72.1 (isopropyl-amine)
4-HO-NMT N-DeisopropylationC₁₁H₁₄N₂O190.1106191.1180m/z 44.1 (methyl-amine)
4-HO-MiPT-N-oxide N-OxidationC₁₄H₂₀N₂O₂248.1525249.1598[M+H-16]⁺
4-HIAA Oxidative DeaminationC₁₀H₉NO₃191.0582192.0655m/z 146.1 (indole fragment)
4-HO-MiPT-O-glucuronide O-GlucuronidationC₂₀H₂₈N₂O₇408.1896409.1970Neutral loss of 176.03 Da
Table 2: Hypothetical Comparative Metabolite Profile of 4-HO-MiPT
MetaboliteHumanRatMouseRationale for Predicted Differences
4-HO-MiPT-O-glucuronide +++ (Major)++++Glucuronidation is a major pathway for phenols in most species.
4-HIAA ++++++Rodents can have higher MAO activity than humans.
4-HO-IPT (N-demethylation) +++CYP-mediated N-dealkylation is common across species.
4-HO-MiPT-N-oxide ++/-+/-N-oxide formation can be highly species-dependent.
Sulfate Conjugates +/-++Sulfation capacity can be higher in some preclinical species than humans.
+++ Major, ++ Moderate, + Minor, +/- Trace or Absent. This table is predictive and requires experimental validation.

Conclusion

This guide outlines a comprehensive, hypothesis-driven strategy for confirming the metabolic pathways of 4-HO-MiPT. By extrapolating from the well-documented metabolism of its structural analog, psilocin, we have proposed a detailed metabolic map centered on Phase II glucuronidation as the primary clearance mechanism, preceded by several Phase I oxidative reactions.

The provided experimental protocols offer a clear, step-by-step approach for researchers to validate these predictions. The emphasis on using multiple in vitro systems from different species, coupled with powerful LC-HRMS/MS analysis, ensures a thorough and comparative investigation. This framework will not only elucidate the metabolic fate of 4-HO-MiPT but also provide critical data for understanding its species-specific pharmacology and toxicology, ultimately supporting informed decisions in drug development and scientific research.

References

  • Manevski, N., et al. (2010). Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395. [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews, 49(1), 84-91. [Link]

  • Manevski, N., et al. (2010). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395. [Link]

  • Scherf, T., et al. (2020). Synthesis, hydrolysis and stability of psilocin glucuronide. Forensic Science International, 312, 110319. [Link]

  • Request PDF: Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. (n.d.). ResearchGate. [Link]

  • Gladding, C. S., et al. (2022). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. ACS Omega, 7(40), 35893-35901. [Link]

  • Giorgetti, A., et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 825-834. [Link]

  • Lee, H. S., et al. (2014). Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. Phytotherapy Research, 28(2), 296-301. [Link]

  • Meyer, M. R., et al. (2010). Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the New Designer Drug 4'-Methyl-α-pyrrolidinobutyrophenone. Drug Metabolism and Disposition, 38(8), 1345-1352. [Link]

  • Request PDF: Study of the in vitro and in vivo metabolism of 4-HO-MET. (n.d.). ResearchGate. [Link]

  • Request PDF: 4-Hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) in vitro human metabolism. (n.d.). ResearchGate. [Link]

  • SWGDRUG. (2015). 4-Hydroxy-MIPT Monograph. SWGDRUG.org. [Link]

  • 5-MeO-MiPT. (n.d.). In Wikipedia. [Link]

  • Bruni, P. S., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 1-9. [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews, 49(1), 84-91. [Link]

  • Structure of 4-HO-MiPT. (2024). Chinese Journal of Chromatography. [Link]

  • Psilocin. (n.d.). In Wikipedia. [Link]

  • 4-HO-MiPT. (n.d.). Psychedelic Science Review. [Link]

  • Psilocybin. (n.d.). In Wikipedia. [Link]

  • Al-Awad, A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 12(1), 164. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • McDonnell, A. M., & Dang, C. H. (2013). Basic review of the cytochrome P450 system. Journal of the Advanced Practitioner in Oncology, 4(4), 263-268. [Link]

  • Cross-species metabolite profiles presented on equivalent time scales... (n.d.). ResearchGate. [Link]

  • Gatch, M. B., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533-542. [Link]

  • Psychedelic drug. (n.d.). In Wikipedia. [Link]

  • 4-HO-MiPT. (n.d.). In Wikipedia. [Link]

  • Ichikawa, M., et al. (2020). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. Journal of Pharmaceutical Sciences, 109(1), 749-758. [Link]

  • Martignoni, M., et al. (2006). Species and strain differences in drug metabolism in liver and intestine. University of Groningen. [Link]

Sources

A Guide to the Independent Verification of 4-hydroxy-N-isopropyl-N-methyltryptamine's (4-HO-MiPT) Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the pharmacological activity of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), a synthetic tryptamine psychedelic. By contextualizing its activity against the well-characterized psychedelic psilocin (4-HO-DMT) and the related analogue 4-HO-MET, this document outlines the essential in vitro and in vivo assays required for a thorough pharmacological assessment.

Introduction: The Scientific Imperative for Verification

4-hydroxy-N-isopropyl-N-methyltryptamine, also known as miprocin or 4-HO-MiPT, is a lesser-known structural analogue of psilocin, the primary active metabolite of psilocybin.[1][2] First synthesized by David Repke and colleagues, its effects were later detailed by Alexander Shulgin, who described it as a substance with a rich, insightful, and highly erotic character.[3][4] Like classic serotonergic psychedelics, its effects are believed to be primarily mediated by agonist activity at the serotonin 2A (5-HT2A) receptor.[4][5]

While initial reports and a handful of studies provide a foundational understanding, the nuanced pharmacological profile of 4-HO-MiPT—including its selectivity across various serotonin receptor subtypes and its functional signature—requires rigorous, independent verification. Such validation is critical for establishing a reliable structure-activity relationship (SAR) within the 4-substituted tryptamine class and for ensuring the safety and predictability of novel compounds in drug development pipelines.[6]

This guide presents a logical workflow, from initial receptor binding assessment to in vivo behavioral validation, designed to provide a robust and reproducible characterization of 4-HO-MiPT's pharmacological profile.

Comparative Pharmacological Context

To properly interpret the pharmacological data of 4-HO-MiPT, it is essential to benchmark its activity against well-understood compounds. Psilocin (4-HO-DMT), the active metabolite of psilocybin, serves as the archetypal psychedelic tryptamine.[7][8] 4-HO-MET (metocin), another close analogue, provides an additional point of comparison, noted for its distinct subjective visual effects.[9][10]

Published data indicates that 4-HO-MiPT is a non-selective serotonin receptor agonist, with activity at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT1A receptors, as well as the serotonin transporter (SERT).[1] Notably, some studies suggest it is more selective for the 5-HT2A receptor over the 5-HT2B receptor compared to psilocin, a potentially significant attribute given the concerns about 5-HT2B agonism and cardiac valvulopathy with long-term exposure.[11][12]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Target4-HO-MiPT (Miprocin)Psilocin (4-HO-DMT)4-HO-MET (Metocin)Rationale for Comparison
5-HT2A 456955Primary target for psychedelic effects.[6]
5-HT2B 350180220Off-target associated with potential cardiac risk.[12]
5-HT2C 210234290Modulates dopaminergic systems; contributes to effects.[8]
5-HT1A 80120150May modulate anxiolytic and antidepressant properties.[8][13]
SERT 850>10,000>10,000Potential for serotonin reuptake inhibition.[1]

Note: The Ki values presented are representative figures synthesized from multiple sources for comparative purposes and should be confirmed by independent experimentation.

Table 2: Comparative Functional Activity (EC50, nM & Emax, %)
Assay (Receptor)Parameter4-HO-MiPTPsilocin4-HO-METRationale for Comparison
Ca2+ Flux (5-HT2A) EC50 (nM)659075Measures potency for Gq-coupled signaling.[6]
Emax (%)9510098Measures efficacy relative to serotonin.
cAMP Inhibition (5-HT1A) EC50 (nM)110150180Measures potency for Gi-coupled signaling.[13]
Emax (%)859088Measures efficacy relative to a standard agonist.
HTR (in vivo) ED50 (mg/kg)0.850.170.40Behavioral proxy for in vivo 5-HT2A agonism.[1][6]

Note: EC50, Emax, and ED50 values are illustrative, based on reported relative potencies.[1][6][11] Absolute values must be determined empirically.

The Verification Workflow: A Step-by-Step Approach

A systematic approach is crucial for generating a comprehensive pharmacological profile. The workflow should progress from broad, high-throughput binding assays to more specific functional assays, culminating in in vivo behavioral confirmation.

Verification_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Comprehensive Profile P1_Start Compound Acquisition & Purity Analysis (LC-MS) P1_Bind Radioligand Binding Assays (5-HT1A, 2A, 2B, 2C, SERT) P1_Start->P1_Bind P1_Data1 Determine Affinity (Ki) & Selectivity Profile P1_Bind->P1_Data1 P1_Func Functional Assays (Ca2+ Flux / cAMP) P1_Data2 Determine Potency (EC50) & Efficacy (Emax) P1_Func->P1_Data2 P1_Data1->P1_Func P2_HTR Head-Twitch Response (HTR) Assay in Rodents P1_Data2->P2_HTR Proceed if active in vitro P2_Antagonist HTR with 5-HT2A Antagonist Pre-treatment P2_HTR->P2_Antagonist P2_Data Determine In Vivo Potency (ED50) & Confirm Mechanism P2_Antagonist->P2_Data P3_Profile Synthesize Data into Final Pharmacological Profile P2_Data->P3_Profile Integrate all findings caption Fig 1. Experimental workflow for pharmacological verification.

Caption: Fig 1. Experimental workflow for pharmacological verification.

Detailed Experimental Protocols

The following protocols provide a foundation for the key experiments outlined in the workflow. They are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

Causality: This assay quantifies the affinity (Ki) of 4-HO-MiPT for the 5-HT2A receptor by measuring its ability to compete with a known high-affinity radioligand.[14] This is the foundational step to confirm interaction with the primary psychedelic target.

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[14]

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).[15]

  • Non-specific binding control: Mianserin or unlabeled ketanserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[16]

  • Scintillation counter and cocktail.

Procedure:

  • Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of 4-HO-MiPT, psilocin (positive control), and a vehicle control.

  • Incubation: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding).

    • 50 µL of the test compound dilution (4-HO-MiPT or control).

    • 50 µL of [3H]ketanserin (final concentration ~0.5 nM).[15]

    • 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 60 minutes with gentle agitation.[17]

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked (in 0.5% polyethyleneimine) filter plate using a vacuum manifold.[16]

  • Washing: Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Inositol Monophosphate (IP-1) Accumulation Functional Assay

Causality: The 5-HT2A receptor is Gq-coupled, meaning its activation stimulates phospholipase C (PLC), leading to the production of inositol phosphates. Measuring the accumulation of the downstream metabolite IP-1 provides a direct readout of receptor activation (agonism). This determines the compound's potency (EC50) and efficacy (Emax).

Signaling_Pathway Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 4-HO-MiPT (Agonist) Ligand->Receptor Binds & Activates IP1 IP1 (Measured Signal) IP3->IP1 Metabolizes to Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation caption Fig 2. Simplified 5-HT2A receptor signaling pathway.

Caption: Fig 2. Simplified 5-HT2A receptor signaling pathway.

Materials:

  • HEK293 cells stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit.

  • IP-One HTRF Assay Kit (or equivalent).

  • Stimulation buffer containing LiCl (to inhibit IP-1 degradation).

  • Serotonin (5-HT) as a reference agonist.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Stimulation: Replace the culture medium with stimulation buffer.

  • Agonist Addition: Add serial dilutions of 4-HO-MiPT, psilocin, or 5-HT to the wells. Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

  • Measurement: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC50 (potency) and Emax (efficacy, expressed as a percentage of the maximal response to 5-HT).

Protocol: Head-Twitch Response (HTR) Assay in Mice

Causality: The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation in vivo.[18] Its frequency correlates with the hallucinogenic potential of serotonergic drugs in humans, making it a critical in vivo validation step.[19]

Materials:

  • Male C57BL/6J mice (8-10 weeks old).[6]

  • Test compounds (4-HO-MiPT, psilocin) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers (e.g., standard transparent rodent cages).

  • Video recording equipment or automated detection system.[20]

  • (For confirmation): A selective 5-HT2A antagonist like ketanserin or M100907.

Procedure:

  • Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before drug administration.

  • Administration: Administer the test compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.1 - 3.0 mg/kg). Include a vehicle-only control group.

  • Observation: Immediately after injection, place the mouse back in the chamber and record its behavior for 30-60 minutes.

  • Quantification: A trained observer, blind to the experimental conditions, should count the number of head twitches. Alternatively, use an automated system for quantification.[20] A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general exploratory behavior.[18]

  • Confirmation (Antagonist Study): In a separate cohort, pre-treat animals with a 5-HT2A antagonist (e.g., M100907, 1 mg/kg, i.p.) 30 minutes before administering an effective dose of 4-HO-MiPT. A significant reduction or complete blockade of HTR confirms that the behavior is mediated by the 5-HT2A receptor.

  • Data Analysis: Plot the mean number of head twitches against the drug dose. Determine the ED50 (the dose that produces 50% of the maximal response) from the dose-response curve. Note that HTR often follows an inverted U-shaped curve, where very high doses may produce fewer twitches.[19]

Conclusion

The independent verification of 4-HO-MiPT's pharmacological activity is a multi-step process that requires careful experimental design and execution. By employing a systematic workflow that includes in vitro binding and functional assays followed by in vivo behavioral confirmation, researchers can build a robust and reliable pharmacological profile. Comparing these results against established benchmarks like psilocin is crucial for understanding the unique properties of 4-HO-MiPT, particularly its receptor selectivity and in vivo potency. The protocols and frameworks provided in this guide offer a scientifically rigorous path to characterizing this and other novel tryptamine compounds, contributing valuable data to the fields of neuroscience and drug development.

References

  • 4-HO-MiPT - Wikipedia. [Link]

  • 4-HO-MET - Wikipedia. [Link]

  • Psilocin - Wikipedia. [Link]

  • 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - cloud-clone.us. [Link]

  • 4-HO-MiPT - Psychedelic Science Review. [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. [Link]

  • Psilocin - chemeurope.com. [Link]

  • Psilocybin - Wikipedia. [Link]

  • 4-HO-MET - PsychonautWiki. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice | ACS Pharmacology & Translational Science. [Link]

  • Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin - NIH. [Link]

  • 4-HO-MiPT - PsychonautWiki. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. [Link]

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC - PubMed Central. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]

  • Investigation of the structure-activity relationships of psilocybin analogues - LJMU Research Online. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC - NIH. [Link]

  • 4-HO-Met 1. Substance name(s). [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed Central. [Link]

  • A Comparative Exploration of Psychedelic Mushroom Testing Protocols: Insights and Lessons from Cannabis - Labsci @ Pittcon. [Link]

  • 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay - US. [Link]

  • Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation - NIH. [Link]

  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis | ACS Pharmacology & Translational Science. [Link]

  • Head-twitch response - Wikipedia. [Link]

  • Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection | Request PDF - ResearchGate. [Link]

  • 4-HO-MET - The Center for Forensic Science Research & Education. [Link]

  • Head‐twitch response in rodents induced by the hallucinogen 2,5‐dimethoxy‐4‐iodoamphetamine - SciSpace. [Link]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. [Link]

  • Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - NCBI. [Link]

  • Identifying and Isolating Psychedelic Compounds - News-Medical.Net. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. [Link]

  • Unpacking FDA's Draft Guidance on Psychedelic Research - Precision for Medicine. [Link]

  • 5-HT1A RECEPTOR - C1319a - Multispan, Inc. [Link]

Sources

A Comparative Benchmarking Guide to the Serotonin Receptor Selectivity of 4-HO-MiPT

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Serotonin Receptor Selectivity in Neuropharmacology

The serotonergic system, with its at least 14 distinct receptor subtypes, represents a cornerstone of modern neuropharmacology. These receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, perception, and appetite. Consequently, they are the targets for a wide range of therapeutics, from antidepressants and anxiolytics to antipsychotics and anti-migraine agents. The therapeutic efficacy and side-effect profile of a serotonergic drug are intrinsically linked to its receptor selectivity profile—its relative affinity and functional activity at different serotonin (5-HT) receptor subtypes.

A compound that potently activates the 5-HT2A receptor, for instance, may exhibit psychedelic properties, while a selective agonist of the 5-HT1A receptor might possess anxiolytic or antidepressant effects.[1][2] Therefore, a detailed understanding of a compound's interaction with a comprehensive panel of serotonin receptors is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the serotonin receptor selectivity of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), a synthetic tryptamine, benchmarked against the well-characterized psychedelic compound, psilocin (4-hydroxy-N,N-dimethyltryptamine).

Understanding 4-HO-MiPT: A Profile

4-HO-MiPT, also known as miprocin, is a lesser-known synthetic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin.[2] It is recognized for its psychedelic effects, which are presumed to be mediated primarily through its interaction with serotonin receptors.[2] This guide will dissect its binding affinity and functional potency across a range of serotonin receptor subtypes to elucidate its pharmacological signature and provide a quantitative comparison with psilocin.

Comparative Analysis of Receptor Binding Affinities

The initial step in characterizing a compound's selectivity is to determine its binding affinity (typically represented by the inhibition constant, Kᵢ) for a panel of receptors. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the available in vitro binding affinities of 4-HO-MiPT and psilocin for a range of human serotonin receptors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions; therefore, direct comparisons should be made with caution.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of 4-HO-MiPT and Psilocin at Human Serotonin Receptors

Receptor Subtype4-HO-MiPT (Kᵢ, nM)Psilocin (4-HO-DMT) (Kᵢ, nM)Primary G-Protein Coupling
5-HT₁A Low affinity~100 - 152Gαi/o
5-HT₁B Data not availableModerate affinityGαi/o
5-HT₁D Data not availableModerate affinityGαi/o
5-HT₂A High affinityHigh affinityGαq/11
5-HT₂B Moderate affinityHigh affinityGαq/11
5-HT₂C Low potencyModerate affinityGαq/11
5-HT₄ Data not availableData not availableGαs
5-HT₅A Data not availableData not availableGαi/o
5-HT₆ Data not availableData not availableGαs
5-HT₇ Data not availableHigh affinity (<10 nM)Gαs
SERT Moderate potencyModerate affinityN/A

Data compiled from multiple sources. The term "low," "moderate," and "high" affinity are used for qualitative comparison where specific numerical data was not available in a directly comparable format.

Functional Activity: A Deeper Dive into Receptor Activation

Beyond binding affinity, a compound's functional activity—its ability to activate or block a receptor—is a critical determinant of its pharmacological effect. This is typically quantified by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists. The maximal effect produced by the compound (Eₘₐₓ) relative to the endogenous ligand (serotonin) classifies it as a full or partial agonist.

Table 2: Comparative Functional Activity (EC₅₀, nM) and Efficacy of 4-HO-MiPT and Psilocin

Receptor Subtype4-HO-MiPT (EC₅₀, nM)Efficacy (Eₘₐₓ)Psilocin (4-HO-DMT) (EC₅₀, nM)Efficacy (Eₘₐₓ)
5-HT₁A Low potencyPartial Agonist~69Partial Agonist
5-HT₂A High potencyFull/Partial Agonist~10Full/Partial Agonist
5-HT₂B Moderate potencyPartial AgonistData not availablePartial Agonist
5-HT₂C Low potencyPartial AgonistData not availablePartial Agonist

Data compiled from multiple sources.[2][3][4] Efficacy is often reported relative to the maximal response of serotonin.

From the available data, 4-HO-MiPT acts as a non-selective serotonin receptor agonist.[2] It demonstrates the highest potency and efficacy at the 5-HT2A receptor, which is consistent with its classification as a psychedelic agent.[2] Its activity at other receptors, such as 5-HT1A and 5-HT2C, is notably lower.[2] One study indicates an approximate 7-fold selectivity for 5-HT2A over 5-HT2C and a 4-fold preference over SERT inhibition.[2]

Experimental Methodologies: The Foundation of Reliable Data

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. Understanding the principles behind these methods is crucial for interpreting the data accurately.

Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity of a compound to a receptor. It involves competing the unlabeled test compound (e.g., 4-HO-MiPT) against a radioactively labeled ligand with known high affinity for the target receptor.

Caption: Simplified 5-HT₂ receptor Gq signaling pathway.

Step-by-Step Protocol:

  • Cell Culture: Cells stably expressing the target 5-HT₂ receptor are plated in a black-walled, clear-bottom multi-well plate. [5]2. Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium. [5]3. Compound Addition: The test compound is added to the wells at various concentrations.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and subsequent calcium release. [5]5. Data Analysis: The peak fluorescence signal is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.

These receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Step-by-Step Protocol:

  • Cell Culture: Cells expressing the target Gs-coupled receptor are plated in a multi-well plate.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay. [6]5. Data Analysis: A standard curve is used to convert the assay signal to cAMP concentration. The amount of cAMP produced is then plotted against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ.

These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this inhibition, the cells are first stimulated with forskolin, a direct activator of adenylyl cyclase.

Step-by-Step Protocol:

  • Cell Culture: Cells expressing the target Gi/o-coupled receptor are plated in a multi-well plate.

  • Compound and Forskolin Incubation: The cells are incubated with varying concentrations of the test compound in the presence of a fixed concentration of forskolin and a phosphodiesterase inhibitor. [1]3. Cell Lysis and cAMP Detection: The procedure is the same as for the Gs-coupled receptor assay.

  • Data Analysis: The decrease in forskolin-stimulated cAMP levels is plotted against the log concentration of the agonist to determine the IC₅₀ and the maximal inhibition.

Conclusion

The comprehensive benchmarking of 4-HO-MiPT against a panel of serotonin receptors reveals a profile of a non-selective agonist with a clear preference for the 5-HT2A receptor. This aligns with its known psychedelic effects. Its lower potency at other receptor subtypes, such as 5-HT1A and 5-HT2C, distinguishes its pharmacological profile from that of other tryptamines and may contribute to subtle differences in its subjective effects.

For researchers in the field of neuropharmacology and drug development, this guide underscores the critical importance of a thorough and quantitative assessment of receptor selectivity. The provided experimental protocols offer a self-validating framework for generating robust and reproducible data. Further research, ideally involving a head-to-head comparative study of 4-HO-MiPT and psilocin across a complete panel of serotonin receptors under uniform experimental conditions, will be invaluable in further refining our understanding of this intriguing compound and its therapeutic potential.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. BenchChem.
  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Library of Medicine. [Link]

  • Wikipedia. (2023). 4-HO-MiPT. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Vasefi, G., et al. (2013). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Receptors and Signal Transduction, 33(5), 263-271.
  • Nidal, A. et al. (2010). Multiple signal transduction pathways mediated by 5-HT receptors. Neuroscience Research, 66(2), 115-122.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Receptor Binding Profiles of 4-HO-DPT and Psilocin. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Berridge, M. J. (2016). Discovery of the Second Messenger Inositol Trisphosphate. Annual Review of Physiology, 78, 1-19.
  • Gatch, M. B., et al. (2021). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. Frontiers in Pharmacology, 12, 724909.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Gatch, M. B., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Gatch, M. B., et al. (2020). In vitro activity of 4-substituted tryptamines at 5-HT 2 receptors.
  • Gatch, M. B., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 376(1), 58-69.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), a synthetic tryptamine derivative used in forensic and research applications.[1] As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste, particularly novel or regulated compounds, is managed in a way that protects personnel, the public, and the environment. This guide is structured to provide a logical, risk-based framework for decision-making, grounded in established safety principles and regulatory standards.

The protocols herein are built on the foundational principles of laboratory safety established by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA), with specific considerations for compounds that may be subject to Drug Enforcement Administration (DEA) oversight.[2][3][4]

Immediate Safety Precautions & Hazard Assessment

Before handling 4-HO-MiPT for any purpose, including disposal, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for 4-HO-MiPT is not always available, data from structurally related tryptamines provide essential guidance.[5][6]

Personal Protective Equipment (PPE): Based on the known hazards of similar tryptamines, which can cause skin, eye, and respiratory irritation, the following minimum PPE is required.[6][7]

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Engineering Controls:

  • All handling of solid 4-HO-MiPT or its concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Spill Management:

  • In the event of a spill, cordon off the area.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the contaminated absorbent into a designated, sealable container for hazardous waste disposal.[5]

  • Crucially, do not allow the substance or cleanup materials to enter waterways or sewer systems. [5][6]

The Critical First Step: Regulatory Status Determination

The single most important factor determining the disposal pathway for 4-HO-MiPT is its legal and regulatory status, which can be complex. In the United States, 4-HO-MiPT is not explicitly scheduled at the federal level.[8] However, due to its structural similarity to psilocin (4-HO-DMT), a Schedule I substance, it could be considered a controlled substance analogue under the Federal Analogue Act.[8]

This ambiguity makes consultation with your institution's Environmental Health and Safety (EHS) department and, if necessary, your legal or compliance office, a non-negotiable first step. Their determination will direct you to one of two primary disposal pathways.

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making process for the proper disposal of 4-HO-MiPT waste.

G cluster_start cluster_decision cluster_path1 Pathway 1: Controlled Substance Protocol cluster_path2 Pathway 2: Hazardous Chemical Waste Protocol start Generation of 4-HO-MiPT Waste decision Consult EHS: Is substance managed as a Controlled Substance Analogue? start->decision p1_1 Follow DEA Disposal Regulations (21 CFR Part 1317) decision->p1_1  Yes p2_1 Follow EPA (RCRA) & OSHA Guidelines decision->p2_1  No p1_2 Securely package and label for a DEA-Registered Reverse Distributor p1_1->p1_2 p1_3 Complete all required DEA-compliant chain-of-custody documentation p1_2->p1_3 p2_2 Segregate and package in a compatible, sealed container p2_1->p2_2 p2_3 Label container clearly: 'Hazardous Waste' + Chemical Name p2_2->p2_3 p2_4 Store in a designated Satellite Accumulation Area (SAA) p2_3->p2_4 p2_5 Transfer to a licensed hazardous waste contractor via EHS p2_4->p2_5

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling information for 4-Hydroxy-N-isopropyl-N-methyltryptamine (also known as 4-HO-MiPT or Miprocin). As a potent psychoactive tryptamine derivative, structurally related to the controlled substance psilocin, 4-HO-MiPT necessitates rigorous handling protocols to ensure researcher safety and experimental integrity.[1][2] The psychoactive properties of tryptamines can include profound alterations in perception, mood, and thought.[3][4] While specific toxicological data for 4-HO-MiPT is limited, the potential for significant physiological and psychological effects, alongside hazards common to powdered chemical reagents, demands a conservative and safety-focused approach.

This guide is built on the foundational principle of the hierarchy of controls. Personal Protective Equipment (PPE) is the final, though critical, line of defense. It must be used in conjunction with robust engineering controls (e.g., chemical fume hoods, isolators) and stringent administrative controls (e.g., standard operating procedures, training).

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the cornerstone of safe laboratory practice. For 4-HO-MiPT, the primary hazards stem from its potency, psychoactive nature, and physical form.

  • Pharmacological Potency: 4-HO-MiPT is a serotonin receptor agonist, and its psychoactive effects are reported at dosage ranges between 12-25 mg.[4][5] Accidental exposure through inhalation, ingestion, or dermal absorption could lead to unintended and potentially severe psychoactive effects, including hallucinations and altered states of consciousness, which pose a significant safety risk in a laboratory environment.[3] Related tryptamine compounds have been associated with hospital emergency room admissions.[3][6]

  • Physical Form and Exposure Routes: Typically supplied as a crystalline solid or powder, 4-HO-MiPT presents a significant risk of aerosolization during handling, weighing, and transfer.[5][7] Inhalation of fine particulates is a primary route of accidental exposure. Dermal contact and eye contact are also significant risks, as general safety data for the parent compound, tryptamine, indicates it can cause skin and serious eye irritation.[8][9]

  • Chemical Instability: Reports suggest 4-HO-MiPT can be unstable and may discolor if not stored properly in a freezer under an inert atmosphere.[1] While this primarily affects compound integrity, degradation products may have unknown toxicological profiles.

The Primacy of Engineering Controls

Before any discussion of PPE, it is critical to emphasize that all handling of 4-HO-MiPT powder must occur within a certified engineering control system. The choice of system depends on the scale and nature of the work.

  • Chemical Fume Hood: For routine lab-scale operations (milligram to low-gram quantities), a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm) is the minimum requirement. This provides primary containment by drawing airborne particulates away from the operator.

  • Glovebox or Containment Isolator: For handling larger quantities or for procedures with a high potential for aerosolization, a glovebox or a negative pressure containment isolator provides a superior level of operator protection by creating a physical barrier between the researcher and the compound.[10][11]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 4-HO-MiPT. The specific combination and level of protection are dictated by the task being performed.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Storage & Transport (Closed Containers)Not typically requiredSafety glassesNitrile gloves (single pair)Lab coat
Weighing/Handling Powder (in Fume Hood)N95/FFP2 respiratorChemical splash gogglesDouble-gloved (nitrile)Lab coat, disposable sleeve covers
Solution Preparation (in Fume Hood)Not required if fully containedChemical splash gogglesDouble-gloved (nitrile)Lab coat
Spill Cleanup (Powder)P100/FFP3 respiratorChemical splash goggles & face shieldHeavy-duty nitrile or butyl rubber glovesDisposable gown over lab coat
Waste Disposal As required for handling procedureSafety glassesNitrile glovesLab coat
Respiratory Protection

The primary risk from 4-HO-MiPT is the inhalation of airborne powder.

  • Minimum Requirement: When handling the powder, even inside a chemical fume hood, an N95 (or FFP2) certified disposable respirator is required as a secondary precaution against containment breaches.

  • Higher-Risk Scenarios: For spill cleanup or in situations where engineering controls may be compromised, a half-mask or full-face elastomeric respirator with P100 (or FFP3) particulate filters is necessary.

Eye and Face Protection

Protecting the eyes from both powder and splashes is crucial.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes must be worn at all times when handling 4-HO-MiPT in any form.[12]

  • Face Shield: When there is a significant risk of splashing (e.g., during spill cleanup or when working with larger volumes of solutions), a face shield should be worn in addition to chemical splash goggles.

Hand Protection

The skin provides a potential route for absorption.

  • Glove Selection: Nitrile gloves provide adequate protection against incidental contact with tryptamine solids and solutions.[7]

  • Double Gloving: When weighing or transferring powder, double gloving is mandatory. This allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

  • Technique: Gloves should be inspected for defects before use and changed immediately if contamination is suspected or every 1-2 hours during extended procedures. Hands must be thoroughly washed after removing gloves.[7]

Body Protection
  • Lab Coat: A clean, buttoned lab coat is the minimum requirement.

  • Disposable Gown: For procedures involving larger quantities or with a high risk of contamination, a disposable gown should be worn over the lab coat. Contaminated work clothing should not be allowed out of the workplace.[8][12]

Operational and Disposal Plans

Step-by-Step Workflow: Weighing and Solubilizing 4-HO-MiPT Powder
  • Preparation: Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles, N95 respirator).

  • Containment: Perform all work within a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Weighing: Use an analytical balance inside the hood. Use a weigh boat or creased weigh paper. Handle the stock container and spatula with care to minimize aerosol generation.

  • Transfer: Gently tap the powder into the receiving vessel.

  • Solubilization: Slowly add the desired solvent to the vessel, rinsing the weigh boat into the vessel to ensure a quantitative transfer.

  • Immediate Cleanup: Use a cloth dampened with 70% ethanol or a relevant solvent to wipe down the spatula, weigh boat (before disposal), balance, and surrounding work surface.

  • Doffing: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, exit the work area. Remove the remaining PPE in the designated area.

  • Hygiene: Wash hands thoroughly with soap and water.

Decontamination and Disposal
  • Surfaces: All work surfaces and equipment should be decontaminated after use.

  • Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent liners, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and liquid waste should be collected in a designated, sealed hazardous waste container. Do not pour tryptamine waste down the drain.[12]

  • Regulations: All waste disposal must comply with local, state, and federal regulations for chemical waste.

Visualized Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-HO-MiPT.

PPE_Workflow 4-HO-MiPT: PPE Selection Workflow start Start: Proposed Task with 4-HO-MiPT task_assessment Assess Task: - Physical Form (Solid/Liquid)? - Scale (mg/g)? - Aerosolization Risk? start->task_assessment solid Form: Solid Powder task_assessment->solid Solid liquid Form: Liquid Solution task_assessment->liquid Liquid solid_ppe Mandatory Controls: - Chemical Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat - N95 Respirator solid->solid_ppe spill_risk High Risk? (e.g., Spill Cleanup, Large Quantity) solid_ppe->spill_risk high_risk_ppe Enhanced PPE: - P100/FFP3 Respirator - Face Shield - Disposable Gown spill_risk->high_risk_ppe Yes end_op Proceed with Operation spill_risk->end_op No high_risk_ppe->end_op liquid_ppe Standard PPE: - Chemical Fume Hood - Nitrile Gloves - Splash Goggles - Lab Coat liquid->liquid_ppe liquid_ppe->end_op

Caption: Decision workflow for selecting appropriate PPE for 4-HO-MiPT handling.

References

  • Wikipedia. (n.d.). 4-HO-MiPT. Retrieved from [Link]

  • Psychedelic Alpha. (2022). Schedule of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5. Retrieved from [Link]

  • Scribd. (n.d.). Tryptamine Msds. Retrieved from [Link]

  • ChemBK. (n.d.). 4-hydroxy-N-Methyl-N-isopropyltryptaMine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1216523-27-1| Chemical Name : 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recreational Use, Analysis and Toxicity of Tryptamines - PMC. Retrieved from [Link]

  • Lab Manager Magazine. (2019). Handling Controlled Substances in the Lab. Retrieved from [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Federal Register. (2022). Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), 5-methoxy-N,N-diethyltryptamine (5-MeO-DET), and N,N-diisopropyltryptamine (DiPT) in Schedule I. Retrieved from [Link]

  • Cambrex. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Retrieved from [Link]

  • tks publisher. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]

  • FPS Pharma. (n.d.). Is it possible to handle potent compounds under sterile conditions?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE
Reactant of Route 2
4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.